Vinylmagnesium bromide
Description
Properties
IUPAC Name |
magnesium;ethene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3.BrH.Mg/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGJCSHZTFKPNO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=[CH-].[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883758 | |
| Record name | Magnesium, bromoethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
12-17% tetrahydrofuran solution: Brown liquid with an ether-like odor; [Alfa Aesar MSDS] | |
| Record name | Vinylmagnesium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21846 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1826-67-1 | |
| Record name | Magnesium, bromoethenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001826671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, bromoethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, bromoethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromovinylmagnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Genesis of a Cornerstone Reagent: A Technical History of Vinylmagnesium Bromide
For Immediate Release
A foundational organometallic compound, vinylmagnesium bromide, has served as a cornerstone in synthetic chemistry for decades, enabling the formation of complex molecular architectures across the pharmaceutical and materials science landscapes. This in-depth technical guide explores the historical discovery of this pivotal Grignard reagent, presenting its evolution from initial synthesis to modern applications. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview, including detailed experimental protocols and quantitative data, to illuminate the significance and practical utility of this compound.
A New Frontier in Organometallic Chemistry: The Discovery of this compound
While the pioneering work of Victor Grignard in the early 1900s laid the groundwork for organomagnesium chemistry, the successful synthesis of this compound was a later development.[1][2] It was the French chemist H. Normant who first described the preparation of this vinyl Grignard reagent.[3] His initial findings were published in a 1954 paper in Comptes rendus de l'Académie des sciences, followed by a more detailed account in the Bulletin de la Société Chimique de France in 1957.
Normant's breakthrough was the use of tetrahydrofuran (B95107) (THF) as the solvent. Prior attempts to synthesize vinyl Grignard reagents in diethyl ether, the conventional solvent for Grignard reactions, were largely unsuccessful. The use of THF proved to be a critical innovation, facilitating the reaction between vinyl bromide and magnesium metal to produce the desired this compound in high yields. This discovery opened up a new class of nucleophilic vinylating agents for organic synthesis.
The Synthesis of this compound: From Discovery to Modern Protocols
Key Experimental Protocol: A Modern Adaptation of Normant's Synthesis
The following protocol details a standard laboratory-scale synthesis of this compound, reflecting the core principles established by Normant.
Objective: To synthesize a solution of this compound in tetrahydrofuran.
Materials:
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | Mg | 24.31 | 36 g | 1.5 |
| Vinyl Bromide | C₂H₃Br | 106.95 | 118 g | 1.1 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 350 mL | - |
| 1,2-Dibromoethane (B42909) (initiator) | C₂H₄Br₂ | 187.86 | 4 mL | - |
Procedure:
-
Activation of Magnesium: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place the magnesium turnings. Cover the magnesium with 100 mL of anhydrous THF.
-
Initiation: Add 4 mL of 1,2-dibromoethane to the stirred suspension. A gentle warming of the flask may be necessary to initiate the reaction, which is indicated by the evolution of gas and a slight increase in temperature.
-
Addition of Vinyl Bromide: Once the initial exothermic reaction subsides, cool the flask to 35°C. Prepare a solution of vinyl bromide in 250 mL of anhydrous THF and add it dropwise to the reaction mixture over a period of 2.5 hours, maintaining the temperature between 35°C and 40°C.
-
Completion of Reaction: After the addition is complete, continue stirring and heating the mixture at 40°C for an additional hour to ensure complete reaction.
-
Standardization and Storage: The resulting dark-grey solution of this compound can be standardized by titration and should be stored under an inert atmosphere (e.g., nitrogen or argon). The yield is typically high, often exceeding 90%.[1]
Safety Precautions: this compound is highly reactive and moisture-sensitive. All manipulations should be carried out under anhydrous conditions and an inert atmosphere. Vinyl bromide is a volatile and toxic liquid. Appropriate personal protective equipment, including gloves and safety glasses, should be worn, and the procedure should be performed in a well-ventilated fume hood.
The Underlying Chemistry: Reaction Mechanism and Logical Flow
The synthesis of this compound follows the general mechanism of Grignard reagent formation. The reaction occurs on the surface of the magnesium metal.
The reaction is initiated by the oxidative insertion of magnesium into the carbon-bromine bond of vinyl bromide. Tetrahydrofuran plays a crucial role not only as a solvent but also by coordinating to the magnesium center, stabilizing the resulting Grignard reagent.
Quantitative Analysis of the Synthesis
The synthesis of this compound is a highly efficient process, a key factor in its widespread adoption in organic synthesis.
| Parameter | Value | Reference |
| Typical Yield | > 90% | [1] |
| Reaction Temperature | 35-40 °C | [1] |
| Solvent | Tetrahydrofuran (THF) | [3] |
Conclusion: An Enduring Legacy in Synthesis
The discovery of this compound by H. Normant marked a significant advancement in the field of organometallic chemistry. The development of a reliable method for its synthesis in tetrahydrofuran provided chemists with a powerful tool for the introduction of vinyl groups into organic molecules. This capability has had a profound impact on the synthesis of a vast array of compounds, from pharmaceuticals to advanced materials. The enduring legacy of this discovery is evident in the continued and widespread use of this compound as a fundamental building block in modern organic synthesis.
References
An In-depth Technical Guide to the Synthesis Mechanism of Vinylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of vinylmagnesium bromide, a critical Grignard reagent in organic chemistry. The document details the reaction mechanism, presents quantitative data from established experimental protocols, and offers visualizations of the synthetic pathway and experimental workflow.
Core Synthesis Mechanism: A Single Electron Transfer Pathway
The formation of this compound from vinyl bromide and magnesium metal is understood to proceed primarily through a single electron transfer (SET) mechanism.[1][2] This process occurs on the surface of the magnesium metal and involves radical intermediates.[2] Unlike the more straightforward concerted insertion mechanism sometimes proposed for alkyl halides, the involvement of an sp²-hybridized carbon in vinyl halides favors the SET pathway.
The reaction can be broken down into the following key steps:
-
Initiation: The process begins with the transfer of a single electron from the magnesium metal surface to the vinyl bromide molecule. This electron transfer is a crucial initiation step.
-
Formation of a Radical Anion: The addition of an electron to vinyl bromide results in the formation of a short-lived radical anion intermediate.
-
Dissociation: This radical anion rapidly dissociates, cleaving the carbon-bromine bond to yield a vinyl radical and a bromide anion.
-
Adsorption and Further Reaction: The highly reactive vinyl radical is adsorbed onto the magnesium surface. A second single electron transfer from the magnesium to the vinyl radical then occurs, forming a vinyl carbanion.
-
Final Product Formation: The newly formed vinyl carbanion combines with the magnesium cation (Mg²⁺) and the previously formed bromide anion to yield the final product, this compound.
Tetrahydrofuran (THF) is a commonly used solvent for this reaction as it is less reactive than many alkyl halides and effectively solvates and stabilizes the resulting Grignard reagent.[1]
Visualizing the Synthesis Pathway
The following diagram illustrates the single electron transfer mechanism for the synthesis of this compound.
Caption: A diagram illustrating the single electron transfer (SET) mechanism for the formation of this compound.
Experimental Protocols for Synthesis
The synthesis of this compound is a standard laboratory procedure. Below are detailed methodologies from reputable sources, providing a framework for its preparation.
General Experimental Workflow
The following diagram outlines a typical workflow for the laboratory synthesis and subsequent use of this compound.
Caption: A flowchart depicting a standard experimental workflow for the synthesis and utilization of this compound.
Detailed Experimental Methodologies
The following protocols are adapted from established synthetic procedures.
Protocol 1: General Laboratory Synthesis
This procedure is a common method for preparing this compound in a laboratory setting.[3][4]
-
Apparatus: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is assembled and dried thoroughly. The system is maintained under an inert atmosphere (e.g., dry nitrogen).
-
Reagents:
-
Magnesium turnings: 1.2 gram-atoms
-
Vinyl bromide: 1.3 moles
-
Tetrahydrofuran (THF), anhydrous: ~500 mL
-
-
Procedure:
-
Place the magnesium turnings in the flask and cover them with a portion of the anhydrous THF.
-
Begin stirring and add a small amount of vinyl bromide to initiate the reaction. Initiation may be indicated by a gentle reflux or the disappearance of the shiny magnesium surface. If the reaction does not start, a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be used as an initiator.
-
Once the reaction has started, add the remaining vinyl bromide, dissolved in THF, dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture and reflux for an additional 30 minutes to ensure the reaction goes to completion.
-
The resulting solution of this compound is typically used directly for subsequent reactions.
-
Protocol 2: Synthesis with Controlled Temperature
This protocol emphasizes temperature control to ensure a smooth reaction.[5]
-
Apparatus: A reaction vessel equipped with a stirrer, thermometer, and addition funnel.
-
Reagents:
-
Magnesium turnings (well-dried): 1.5 mol (36 g)
-
1,2-dibromoethane: 4 mL
-
Vinyl bromide: 1.1 mol (118 g)
-
Tetrahydrofuran (THF), dry: 350 mL total
-
-
Procedure:
-
Cover the magnesium turnings with 100 mL of dry THF.
-
Add the 1,2-dibromoethane with stirring to activate the magnesium.
-
After the initial exothermic reaction subsides, cool the mixture to 35°C.
-
Add a mixture of the vinyl bromide and 250 mL of THF dropwise over 2.5 hours, maintaining the reaction temperature between 35 and 40°C.
-
After the addition is complete, continue stirring and heating at 40°C for another hour.
-
The resulting solution contains approximately 1.0 M this compound.
-
Quantitative Data Summary
The following tables summarize the quantitative data from the described experimental protocols.
Table 1: Reactant and Solvent Quantities
| Parameter | Protocol 1 | Protocol 2 |
| Magnesium (g-atoms/mol) | 1.2 | 1.5 |
| Magnesium (g) | ~29.2 | 36 |
| Vinyl Bromide (mol) | 1.3 | 1.1 |
| Vinyl Bromide (g) | ~139 | 118 |
| THF (mL) | ~500 | 350 |
Table 2: Reaction Conditions and Yield
| Parameter | Protocol 1 | Protocol 2 |
| Initiator (optional) | I₂, 1,2-dibromoethane | 1,2-dibromoethane |
| Reaction Temperature | Gentle Reflux | 35-40°C |
| Addition Time | Not specified | 2.5 hours |
| Post-addition Reaction Time | 30 minutes | 1 hour |
| Reported Yield | >90% (in solution) | >90% (in solution) |
Note: The yields are typically determined by titration of the resulting Grignard solution, as the product is generally used in situ.
Conclusion
The synthesis of this compound is a fundamental and widely utilized transformation in organic synthesis. A thorough understanding of its single electron transfer mechanism, coupled with carefully executed experimental protocols, is essential for its successful preparation and application in the development of novel chemical entities. The data and methodologies presented in this guide offer a comprehensive resource for researchers and professionals in the field.
References
The Genesis of a Nucleophile: An In-depth Technical Guide to the Theoretical Principles of Grignard Reagent Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reagent, an organomagnesium halide (R-Mg-X), is a cornerstone of synthetic organic chemistry, renowned for its potent nucleophilicity and its ability to forge new carbon-carbon bonds. The formation of this indispensable tool, a seemingly straightforward reaction between an organic halide and magnesium metal, is governed by a complex interplay of mechanistic pathways, surface chemistry, and solvent effects. A thorough understanding of these theoretical underpinnings is paramount for optimizing reaction conditions, maximizing yields, and ensuring the safe and reproducible synthesis of these versatile reagents. This technical guide delves into the core principles of Grignard reagent formation, providing a detailed exploration of the prevailing mechanistic theories, the critical role of the solvent and magnesium surface, and practical experimental considerations.
I. The Mechanistic Dichotomy: Single Electron Transfer vs. Concerted Pathways
The prevailing mechanism for Grignard reagent formation involves a single electron transfer (SET) from the surface of the magnesium metal to the organic halide.[1][2][3] This initial step generates a radical anion, which subsequently fragments to form an alkyl or aryl radical and a halide ion. These highly reactive radical intermediates are central to the formation of the organomagnesium species.
However, the exact sequence of events following the initial SET remains a subject of discussion, with evidence supporting both radical and non-radical (concerted) pathways, particularly in the subsequent reactions of Grignard reagents.[4][5] Radical clock experiments, designed to trap short-lived radical intermediates, have provided crucial insights. For instance, in the context of Grignard additions to carbonyl compounds, the absence of rearranged products from certain radical clocks suggests that a concerted, two-electron transfer mechanism may be operative in some cases.[4][6]
The nature of the organic halide and the reaction conditions can influence the dominant pathway. Theoretical studies suggest that for the formation of the Grignard reagent itself, a radical pathway is prevalent, especially with smaller magnesium clusters.[7]
Key Mechanistic Steps (SET Pathway):
-
Single Electron Transfer (SET): An electron is transferred from the magnesium surface to the antibonding orbital of the carbon-halogen bond of the organic halide (R-X).
-
Mg(s) + R-X → Mg⁺•(s) + [R-X]⁻•
-
-
Dissociative Electron Transfer: The resulting radical anion [R-X]⁻• rapidly dissociates to form an organic radical (R•) and a halide anion (X⁻).
-
[R-X]⁻• → R• + X⁻
-
-
Radical Recombination: The organic radical then reacts with the magnesium surface, which now bears a positive charge and a single electron (Mg⁺•), to form the Grignard reagent.
-
R• + Mg⁺•(s) + X⁻ → R-Mg-X
-
II. The Crucial Role of the Solvent
The choice of solvent is critical for the successful formation and stability of Grignard reagents. Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are indispensable due to their ability to solvate and stabilize the organomagnesium species through coordination with the magnesium atom.[2][8] This solvation is crucial for preventing the aggregation and precipitation of the Grignard reagent and for maintaining its nucleophilic character.
The solvent's Lewis basicity plays a significant role in its effectiveness. The oxygen atoms of the ether donate lone pairs of electrons to the electron-deficient magnesium center, forming a coordination complex. This complex not only solubilizes the reagent but also influences its reactivity.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Performance Characteristics |
| Diethyl Ether (Et₂O) | 34.6 | 4.3 | Traditional solvent, good for initiating reactions due to its low boiling point, but can be highly volatile. |
| Tetrahydrofuran (THF) | 66 | 7.5 | More polar than Et₂O, often leads to faster reaction rates and is better for forming Grignard reagents from less reactive chlorides. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 6.2 | A "greener" alternative to THF, with a higher boiling point and lower water miscibility. Often provides comparable or superior yields and can suppress Wurtz coupling side reactions.[9][10][11] |
| Cyclopentyl methyl ether (CPME) | 106 | 4.7 | Another greener alternative with a higher boiling point and flash point, offering safety advantages. |
III. The Magnesium Surface: A Heterogeneous Reaction Environment
The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal. The condition of this surface is a critical factor influencing the initiation and rate of the reaction. Magnesium is typically coated with a passivating layer of magnesium oxide (MgO), which acts as a barrier to the reaction with the organic halide.[12][13] Therefore, activation of the magnesium surface is almost always necessary to initiate the reaction.
Magnesium Activation Methods
Various physical and chemical methods are employed to disrupt the MgO layer and expose fresh, reactive magnesium.
| Activation Method | Principle | Advantages | Disadvantages |
| Chemical | |||
| Iodine (I₂) | Reacts with the magnesium surface to form magnesium iodide, disrupting the oxide layer.[12][14] | Simple to implement; the disappearance of the iodine color indicates initiation. | Can sometimes lead to side reactions. |
| 1,2-Dibromoethane | Reacts with magnesium to produce ethylene (B1197577) gas and magnesium bromide, cleaning the surface.[13][14] | Highly effective; the evolution of gas is a clear indicator of initiation. | Introduces another halide into the reaction mixture. |
| Diisobutylaluminium hydride (DIBAH) | Reduces the magnesium oxide layer and can also act as a drying agent.[15] | Effective for a wide range of Grignard reagents. | Requires careful handling. |
| Physical | |||
| Mechanical Stirring/Crushing | Physically breaks the oxide layer, exposing fresh metal.[14] | Simple and avoids chemical contaminants. | Can be difficult to implement on a large scale. |
| Sonication | Uses ultrasonic waves to cavitate the solvent, which cleans and activates the magnesium surface.[14] | Effective and can often initiate difficult reactions. | Requires specialized equipment. |
IV. Experimental Protocols
Precise and careful execution of experimental procedures is vital for the successful synthesis of Grignard reagents. The following are generalized protocols for key experiments that are fundamental to understanding and performing Grignard reactions.
A. General Protocol for Grignard Reagent Synthesis
Objective: To prepare a Grignard reagent from an organic halide and magnesium turnings.
Materials:
-
Magnesium turnings
-
Organic halide (e.g., bromobenzene)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (activator)
-
Round-bottom flask, reflux condenser, dropping funnel (all oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Assemble the dry glassware under an inert atmosphere.
-
Place the magnesium turnings in the reaction flask.
-
Add a small crystal of iodine.
-
Add a small portion of the anhydrous solvent to cover the magnesium.
-
Dissolve the organic halide in the remaining anhydrous solvent in the dropping funnel.
-
Add a small amount of the organic halide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change (disappearance of iodine color), gentle bubbling, and an exothermic reaction.[12]
-
Once initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture (with gentle heating if necessary) until the magnesium is consumed.
B. Protocol for a Radical Clock Experiment
Objective: To investigate the involvement of radical intermediates in a Grignard reaction using a radical clock substrate.
Materials:
-
A suitable radical clock substrate (e.g., a 5-hexenyl halide)
-
Magnesium turnings
-
Anhydrous THF
-
Standard Grignard reaction setup
-
GC-MS for product analysis
Procedure:
-
Synthesize the Grignard reagent from the radical clock halide following the general protocol.
-
After the reaction is complete, quench the reaction mixture with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extract the organic products with a suitable solvent.
-
Analyze the product mixture by GC-MS. The presence of cyclized products (e.g., cyclopentylmethyl derivatives from a 5-hexenyl radical) provides evidence for the formation of a radical intermediate.[16] The ratio of cyclized to uncyclized products can be used to estimate the rate of the radical trapping step.
V. Quantitative Data Summary
The efficiency of Grignard reagent formation is influenced by the choice of halide, solvent, and activation method. The following tables summarize typical quantitative data observed under optimized laboratory conditions.
Table 1: Influence of Halogen on Grignard Reagent Yield [17]
| Alkyl Halide | Relative Reactivity | C-X Bond Energy (kJ/mol) | Typical Yield Range (%) | Notes |
| R-I | Very High | ~228 | 85-95% | Most reactive, but starting materials can be more expensive and less stable. |
| R-Br | High | ~285 | 70-90% | The most commonly used halides, offering a good balance of reactivity and stability. |
| R-Cl | Moderate | ~340 | 50-80% | Less reactive, often requiring activation and longer reaction times. |
| R-F | Very Low | ~452 | <10% | Generally unreactive under standard conditions due to the strong C-F bond. |
Table 2: Comparison of Solvents for the Formation of Phenylmagnesium Bromide [18]
| Solvent | Initiator | Reaction Time (h) | Yield (%) |
| Diethyl Ether | Iodine | 1 | 94 |
| THF | Iodine | 1 | 27 |
| 2-MeTHF | Iodine | 1 | 90 |
| CPME | DIBAH | 2 | 45 |
Conclusion
The formation of Grignard reagents, while a fundamental transformation in organic synthesis, is a mechanistically nuanced process. The prevailing single electron transfer mechanism provides a robust framework for understanding the initial steps of the reaction, while the debate surrounding concerted pathways in subsequent reactions highlights the complexity of these organometallic species. The critical roles of ethereal solvents in stabilization and the magnesium surface in initiation underscore the importance of careful control over reaction parameters. By leveraging a deep understanding of these theoretical principles, researchers, scientists, and drug development professionals can effectively harness the synthetic power of Grignard reagents, paving the way for the efficient and reliable construction of complex molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Evidence Against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Theoretical studies on Grignard reagent formation: radical mechanism versus non-radical mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. quora.com [quora.com]
- 9. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemistry.illinois.edu [chemistry.illinois.edu]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
The Electronic Structure of Vinylmagnesium Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinylmagnesium bromide (CH₂=CHMgBr), a prominent member of the Grignard reagent family, is a cornerstone in organic synthesis, enabling the formation of crucial carbon-carbon bonds. Its utility is fundamentally governed by its electronic structure, which dictates its reactivity as a potent nucleophile. This technical guide provides a comprehensive examination of the electronic structure of this compound, synthesizing available experimental and computational data. The document covers its molecular geometry, bonding characteristics, spectroscopic signatures, and the dynamic nature of its existence in solution. Detailed experimental protocols for its synthesis and characterization are provided, alongside visualizations of its structural and reactive properties to facilitate a deeper understanding for researchers in synthetic chemistry and drug development.
Introduction
Grignard reagents, organometallic compounds typically represented as R-Mg-X, are indispensable tools in synthetic organic chemistry.[1] Among these, this compound holds a significant position due to its ability to introduce a vinyl moiety, a valuable functional group in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[2] The reactivity of this compound is a direct consequence of the highly polarized carbon-magnesium bond, which imparts a significant carbanionic character to the α-carbon of the vinyl group.[3] This guide aims to provide a detailed exposition of the electronic and molecular structure of this compound, offering insights into the fundamental principles that govern its chemical behavior.
Molecular Structure and Bonding
The definitive molecular structure of this compound in the solid state remains elusive due to the challenges in crystallizing this highly reactive and solvent-complexed species. However, a wealth of spectroscopic and computational data for vinyl bromide and related organometallic compounds allows for a detailed and accurate model of its structure.
Molecular Geometry
The geometry of the vinyl group is largely retained upon the formation of the Grignard reagent. The sp² hybridization of the carbon atoms dictates a planar arrangement of the vinyl fragment. In its common form in solution, this compound is coordinated with solvent molecules, typically tetrahydrofuran (B95107) (THF), which play a crucial role in stabilizing the reagent.[4]
Table 1: Experimental and Calculated Bond Lengths and Angles for Vinyl Bromide and Estimated Values for this compound
| Parameter | Vinyl Bromide (Experimental) | This compound (Estimated) |
| Bond Lengths (Å) | ||
| C=C | 1.332 ± 0.001 | ~1.34 |
| C-Br | 1.884 ± 0.001 | N/A |
| C-H (α) | 1.080 ± 0.001 | ~1.08 |
| C-H (β, cis) | 1.080 (assumed) | ~1.08 |
| C-H (β, trans) | 1.088 ± 0.001 | ~1.09 |
| C-Mg | N/A | ~2.1-2.2 |
| Mg-Br | N/A | ~2.4-2.5 |
| **Bond Angles (°) ** | ||
| ∠C=C-Br | 122.0 ± 0.1 | N/A |
| ∠C=C-H (α) | 121.0 (calculated) | ~121 |
| ∠H-C-H (β) | 118.0 (calculated) | ~118 |
Note: Estimated values for this compound are based on typical bond lengths found in related vinyl-metal compounds and Grignard reagents. The actual values can vary depending on the solvent and aggregation state.
The Carbon-Magnesium Bond
The C-Mg bond is the focal point of this compound's reactivity. The significant difference in electronegativity between carbon (~2.55) and magnesium (1.31) results in a highly polar covalent bond. This polarization leads to a substantial partial negative charge (δ-) on the α-carbon and a partial positive charge (δ+) on the magnesium atom. This "carbanionic" character makes the α-carbon a potent nucleophile, readily attacking electrophilic centers.[3]
The Schlenk Equilibrium
In ethereal solvents like THF, Grignard reagents exist as a complex mixture of species in equilibrium, known as the Schlenk equilibrium.[1] For this compound, this equilibrium involves the monomeric species (CH₂=CHMgBr), the dimeric species, and the disproportionation products, divinylmagnesium ( (CH₂=CH)₂Mg ) and magnesium bromide (MgBr₂).[1] The position of this equilibrium is influenced by the solvent, concentration, and temperature.
Caption: The Schlenk equilibrium for this compound in solution.
Electronic Structure and Molecular Orbitals
A molecular orbital (MO) description provides a more nuanced picture of the bonding in this compound. The interaction between the vinyl group's π system and the orbitals of the magnesium atom is key to its electronic properties.
Molecular Orbital Diagram
Caption: A qualitative molecular orbital diagram for this compound.
Spectroscopic Characterization
Spectroscopic techniques are vital for the characterization and quality control of this compound solutions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the formation of the vinyl Grignard reagent and for estimating its concentration. The chemical shifts and coupling constants of the vinyl protons are significantly different from those of the starting vinyl bromide.
Table 2: ¹H NMR Data for this compound in THF
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Hα | 6.15 | dd | J(α,β-trans) = 23.3, J(α,β-cis) = 17.7 |
| Hβ (cis to Mg) | 5.51 | dd | J(β-cis, α) = 17.7, J(gem) = 7.6 |
| Hβ (trans to Mg) | 6.67 | dd | J(β-trans, α) = 23.3, J(gem) = 7.6 |
| Data obtained from ChemicalBook.[5] |
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule. The C=C stretching frequency in this compound is expected to be slightly lower than in vinyl bromide due to the donation of electron density from the C-Mg bond into the π* orbital of the double bond.
Table 3: Key Vibrational Frequencies for Vinyl Bromide and Estimated Frequencies for this compound
| Vibrational Mode | Vinyl Bromide (cm⁻¹) | This compound (Estimated, cm⁻¹) |
| C=C Stretch | 1602 | ~1580-1600 |
| =C-H Stretch | 3027, 3087, 3112 | ~3000-3100 |
| C-Br Stretch | 612 | N/A |
| C-Mg Stretch | N/A | ~400-600 |
Experimental Protocols
Synthesis of this compound in THF[7][8]
This procedure describes a typical laboratory-scale synthesis of this compound.
Materials:
-
Magnesium turnings (36 g, 1.5 mol)
-
Anhydrous tetrahydrofuran (THF) (350 mL)
-
1,2-Dibromoethane (B42909) (4 mL)
-
Vinyl bromide (118 g, 1.1 mol)
Procedure:
-
Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (nitrogen or argon).
-
Place the magnesium turnings in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Add 100 mL of anhydrous THF to cover the magnesium.
-
Add the 1,2-dibromoethane to initiate the reaction (indicated by gas evolution and warming).
-
Once the initial reaction subsides, cool the flask to 35 °C.
-
Add a solution of vinyl bromide in 250 mL of anhydrous THF dropwise over 2.5 hours, maintaining the temperature between 35 and 40 °C.
-
After the addition is complete, continue stirring at 40 °C for an additional hour.
-
The resulting dark grey solution is approximately 1.0 M this compound.
Caption: Workflow for the synthesis of this compound.
Characterization by Titration
The concentration of the prepared Grignard reagent should be determined by titration before use. A common method involves titration against a standard solution of a secondary alcohol (e.g., 2-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline.[6]
Conclusion
The electronic structure of this compound is characterized by a highly polarized carbon-magnesium bond, which is the source of its potent nucleophilicity. While a definitive crystal structure remains to be determined, a combination of spectroscopic data and theoretical considerations provides a robust model of its molecular geometry and bonding. The presence of the Schlenk equilibrium in solution adds a layer of complexity to its behavior, highlighting the importance of the solvent in stabilizing the various species. A thorough understanding of these structural and electronic features is paramount for the effective and predictable application of this versatile reagent in the synthesis of pharmaceuticals and other complex organic molecules.
References
- 1. This compound | 1826-67-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound|Grignard Reagent for Synthesis [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound(1826-67-1) 1H NMR [m.chemicalbook.com]
- 6. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Schlenk Equilibrium in Vinylmagnesium Bromide Solutions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Schlenk Equilibrium: A Fundamental Concept
The Schlenk equilibrium describes the disproportionation of an organomagnesium halide (RMgX) in solution into its corresponding dialkylmagnesium compound (R₂Mg) and magnesium halide (MgX₂).[1] For vinylmagnesium bromide (CH₂=CHMgBr), the equilibrium can be represented as follows:
2 CH₂=CHMgBr ⇌ (CH₂=CH)₂Mg + MgBr₂
The position of this equilibrium is influenced by several factors, including the solvent, temperature, concentration, and the nature of the organic group.[1][2] In ethereal solvents like tetrahydrofuran (B95107) (THF), which are commonly used for Grignard reactions, all three magnesium species are solvated, further complicating the equilibrium with solvent coordination dynamics.[3]
Quantitative Analysis of the Schlenk Equilibrium
While classical methods like acid-base titration can determine the total concentration of the Grignard reagent, they cannot distinguish between the different species present in the Schlenk equilibrium.[4] Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for the quantitative analysis of these solutions.[5][6]
Quantitative NMR (qNMR) Spectroscopy
Quantitative ¹H NMR (qNMR) allows for the determination of the relative concentrations of this compound, divinylmagnesium, and the total vinyl concentration by integrating the distinct signals of the vinyl protons in each species.
Table 1: Representative ¹H NMR Chemical Shifts for Vinyl Magnesium Species in THF
| Species | Protons | Chemical Shift (δ, ppm) |
| CH₂=CHMgBr | Vinyl protons | ~5.8 - 6.5 |
| (CH₂=CH)₂Mg | Vinyl protons | ~5.7 - 6.4 |
Note: The exact chemical shifts can vary depending on the concentration, temperature, and specific solvent batch. It is crucial to acquire a reference spectrum for divinylmagnesium, which can be prepared by precipitating MgBr₂ from the equilibrium mixture with dioxane.[1]
The equilibrium constant, K, can be calculated using the concentrations of the species determined by qNMR:
K = [ (CH₂=CH)₂Mg ] [ MgBr₂ ] / [ CH₂=CHMgBr ]²
Thermodynamic Parameters from Variable Temperature NMR
By performing qNMR experiments at different temperatures, the thermodynamic parameters of the Schlenk equilibrium—enthalpy (ΔH) and entropy (ΔS)—can be determined using the van 't Hoff equation. This provides a deeper understanding of the driving forces of the equilibrium. A study on cyclopentadienylmagnesium bromide provides a precedent for this methodology.[5][6]
Table 2: Thermodynamic Data for the Schlenk Equilibrium of Various Grignard Reagents
| Grignard Reagent (RMgX) | Solvent | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |
| [3,5-D₂]PhMgBr | THF | +13.3 | +56 | [7] |
| [3,5-D₂]PhMgBr | 2-MeTHF | +10.6 | +21 | [7] |
| 2,6-Me₂C₆H₃-MgBr | THF | +8.0 | +56 | [7] |
| 2-F₃C-C₆H₄-MgBr | THF | 0.0 | +22 | [7] |
| 2-F₃C-C₆H₄-MgBr | 2-MeTHF | +13.5 | +75 | [7] |
| (CpTIPS)MgBr | Et₂O | -11.5 | +60 | [5][6] |
This table illustrates the range of thermodynamic values for different Grignard reagents and highlights the influence of the organic substituent and the solvent on the equilibrium.
Experimental Protocols
Synthesis of this compound in THF
A standard procedure for the preparation of this compound is essential for obtaining reproducible results.[8]
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Schlenk flask and standard glassware for air-sensitive chemistry
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine to a flame-dried Schlenk flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Slowly add a solution of vinyl bromide in anhydrous THF to the stirred suspension. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure complete reaction.
-
The resulting grey to brownish solution of this compound is then ready for analysis or use.
Quantitative ¹H NMR (qNMR) Protocol for Schlenk Equilibrium Analysis
Sample Preparation:
-
Under an inert atmosphere, withdraw a precise volume of the this compound solution.
-
Add a known amount of a suitable internal standard (e.g., 1,4-dioxane (B91453) or ferrocene) that has a singlet resonance in a clear region of the spectrum.
-
Dilute the mixture with anhydrous deuterated THF (THF-d₈) in a sealed NMR tube.
NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio for accurate integration, particularly for the less abundant species.
-
Temperature: Maintain a constant and accurately recorded temperature throughout the experiment.
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate the signals corresponding to the vinyl protons of this compound, divinylmagnesium, and the internal standard.
-
Calculate the concentration of each species based on the integral values, the number of protons contributing to each signal, and the known concentration of the internal standard.
-
Calculate the Schlenk equilibrium constant (K) using the determined concentrations.
Visualizing the Schlenk Equilibrium and Experimental Workflow
The Schlenk Equilibrium Pathway
The following diagram illustrates the dynamic equilibrium between the monomeric and dimeric forms of the Grignard reagent, leading to the formation of the Schlenk products.
References
- 1. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. db-thueringen.de [db-thueringen.de]
- 6. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to Vinylmagnesium Bromide (CAS: 1826-67-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylmagnesium bromide, with the CAS registry number 1826-67-1, is a highly reactive and versatile organometallic compound, widely recognized as a pivotal Grignard reagent in organic synthesis.[1] Its primary utility lies in the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data for researchers in academia and the pharmaceutical industry.
Physicochemical Properties
This compound is typically supplied as a solution in an ethereal solvent, most commonly tetrahydrofuran (B95107) (THF), to ensure its stability.[1] The solution is generally colorless to pale yellow or brown.[1] Due to its high reactivity, it must be handled under an inert and anhydrous atmosphere to prevent decomposition by moisture and atmospheric oxygen.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1826-67-1 | [1] |
| Molecular Formula | C₂H₃BrMg | [1] |
| Molecular Weight | 131.26 g/mol | [1] |
| Appearance | Colorless to pale yellow or brown solution | [1] |
| Solubility | Soluble in ethers (e.g., THF, diethyl ether) | [1] |
| Density (1.0 M in THF) | ~0.981 g/mL at 25 °C | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound and its reaction products.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| ¹H NMR | A spectrum is available, showing the characteristic vinyl protons. | [3] |
| ¹³C NMR | Data is available for the vinyl carbons. | |
| Infrared (IR) | In-line FTIR can be used to monitor reactions. |
Synthesis of this compound
The preparation of this compound is a standard Grignard reaction involving the reaction of vinyl bromide with magnesium metal in an anhydrous ether solvent.
Experimental Protocol: Preparation of this compound
This protocol is adapted from a procedure in Organic Syntheses.[4]
Materials:
-
Magnesium turnings (1.2 g atoms)
-
Vinyl bromide (1.3 moles)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an initiator, optional)
-
A 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube.
Procedure:
-
Flame-dry the glassware and allow it to cool to room temperature under a stream of dry nitrogen.
-
Place the magnesium turnings in the flask.
-
Add enough anhydrous THF to just cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction (the color will disappear as the reaction starts).
-
Prepare a solution of vinyl bromide in anhydrous THF in the dropping funnel.
-
Add a small portion of the vinyl bromide solution to the magnesium suspension. The reaction should begin spontaneously, as evidenced by gentle bubbling and a slight increase in temperature.
-
Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure the complete reaction of the magnesium.
-
The resulting greyish-black solution is the this compound Grignard reagent, ready for use.
Applications in Organic Synthesis
This compound is a potent nucleophile and a strong base, making it a valuable tool in a variety of organic transformations. Its primary application is the addition of a vinyl group to an electrophilic center, most commonly a carbonyl group.
Reaction with Aldehydes and Ketones to form Allylic Alcohols
The reaction of this compound with aldehydes and ketones is a fundamental method for the synthesis of allylic alcohols.
Experimental Protocol: Synthesis of 1-Phenyl-2-propen-1-ol from Benzaldehyde (B42025)
Materials:
-
This compound solution (1.0 M in THF)
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
Procedure:
-
Under a nitrogen atmosphere, add a solution of benzaldehyde in anhydrous THF to the reaction flask.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the this compound solution from the dropping funnel to the stirred solution of benzaldehyde.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 1-phenyl-2-propen-1-ol.
Table 3: Representative Yields for the Reaction of this compound with Carbonyl Compounds
| Electrophile | Product | Yield (%) | Reference |
| Benzaldehyde | 1-Phenyl-2-propen-1-ol | High | [4] |
| Cyclohexanone | 1-Vinylcyclohexan-1-ol | High | |
| Acetone | 2-Methyl-3-buten-2-ol | High |
Other Synthetic Applications
Beyond simple additions to carbonyls, this compound participates in a range of other important reactions:
-
Conjugate Addition: In the presence of a Lewis acid, it can be used for the synthesis of 2-vinylchroman-4-ones through conjugate addition to chromones.
-
Synthesis of Complex Molecules: It has been employed in the multi-step synthesis of various natural products and drug intermediates.
Visualizations
Reaction Mechanism of Grignard Addition to a Ketone
References
An In-depth Technical Guide to the Fundamental Properties of Vinylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinylmagnesium bromide (CH₂=CHMgBr), a prominent member of the Grignard reagent family, is a powerful and versatile tool in organic synthesis, particularly for the formation of carbon-carbon bonds.[1] Its utility is especially pronounced in the pharmaceutical and fine chemical industries for the construction of complex molecular architectures. This guide provides a comprehensive overview of the fundamental properties of this compound, including its physical and chemical characteristics, spectroscopic data, and detailed experimental protocols for its preparation and use. Furthermore, this document elucidates the key reaction mechanisms and experimental workflows through detailed visualizations to facilitate a deeper understanding and practical application of this important reagent.
Core Properties of this compound
This compound is an organomagnesium halide that is highly valued for its nucleophilic character at the vinyl carbon.[2] It is most commonly handled as a solution in an ethereal solvent, typically tetrahydrofuran (B95107) (THF), to ensure its stability and reactivity. The carbon-magnesium bond is highly polarized, rendering the vinyl carbon strongly nucleophilic and basic.
Physical Properties
Quantitative physical data for this compound, primarily as a 1M solution in THF, are summarized in the table below. It is important to note that the neat compound is not typically isolated due to its high reactivity and instability.
| Property | Value | Notes |
| Molecular Formula | C₂H₃BrMg | [3][4] |
| Molecular Weight | 131.26 g/mol | [3] |
| Appearance | Clear, colorless to light brown or pale yellow solution | [1] |
| Density (1M in THF) | ~0.981 g/mL at 25 °C | |
| Melting Point (of 1M THF solution) | -78 °C | [4] |
| Boiling Point (of 1M THF solution) | 48 °C | [4] |
| Solubility | Reacts vigorously with water; soluble in ethers. | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization and quality control of this compound solutions.
¹H NMR (in THF): The proton NMR spectrum of this compound exhibits a characteristic pattern for the vinyl group. The chemical shifts (δ) and coupling constants (J) are indicative of the electronic environment of the protons.[3]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Hα (CH=) | 6.148 | Doublet of Doublets | J(A,B) = 7.60, J(A,C) = 17.70 |
| Hβ (trans to MgBr) | 5.511 | Doublet of Doublets | J(A,B) = 7.60, J(B,C) = 23.30 |
| Hβ' (cis to MgBr) | 6.665 | Doublet of Doublets | J(A,C) = 17.70, J(B,C) = 23.30 |
¹³C NMR (in THF): The carbon NMR spectrum provides insight into the carbon framework of the molecule.[4]
| Carbon | Chemical Shift (δ, ppm) |
| C H=CH₂ | ~138 |
| CH=C H₂ | ~125 |
The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its functional groups.
| Functional Group | Absorption Frequency (cm⁻¹) | Intensity |
| C=C Stretch (vinyl) | ~1610 - 1590 | Medium |
| =C-H Stretch (vinyl) | ~3080 - 3010 | Medium |
| =C-H Bend (vinyl) | ~990 and ~910 | Strong |
The Schlenk Equilibrium
In solution, Grignard reagents exist in a dynamic equilibrium known as the Schlenk equilibrium.[5] This equilibrium involves the disproportionation of the organomagnesium halide (RMgX) into the corresponding diorganomagnesium species (R₂Mg) and magnesium dihalide (MgX₂). For this compound, the equilibrium can be represented as:
2 CH₂=CHMgBr ⇌ (CH₂=CH)₂Mg + MgBr₂
The position of this equilibrium is influenced by factors such as the solvent, concentration, and temperature. In THF, the equilibrium generally favors the formation of the monomeric this compound, which is coordinated with solvent molecules.
Experimental Protocols
Strict anhydrous and anaerobic conditions are paramount for the successful preparation and use of this compound due to its high reactivity towards water and oxygen.[6]
Preparation of this compound
This protocol describes the laboratory-scale synthesis of a this compound solution in THF.[6]
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Apparatus Setup: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and an inlet for the inert gas. Maintain a positive pressure of the inert gas throughout the experiment.
-
Magnesium Activation: Place the magnesium turnings in the flask and add a small crystal of iodine. Gently warm the flask until violet vapors of iodine are observed, then allow it to cool to room temperature under the inert atmosphere.
-
Initiation: Add enough anhydrous THF to cover the magnesium turnings. Add a small portion of a solution of vinyl bromide in anhydrous THF from the dropping funnel. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed.
-
Addition: Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional hour to ensure all the magnesium has reacted. The resulting gray-to-brown solution is the this compound reagent.
Grignard Reaction with a Ketone (e.g., Cyclohexanone)
This protocol outlines a typical application of this compound in a Grignard reaction with a ketone to form a tertiary alcohol.
Materials:
-
This compound solution (prepared as above)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve cyclohexanone in anhydrous THF. Cool the solution to 0 °C using an ice bath.
-
Addition of Grignard Reagent: Slowly add the prepared this compound solution to the stirred cyclohexanone solution via a dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude tertiary alcohol product, which can be further purified by distillation or chromatography.
Reaction Mechanisms and Experimental Workflows
Signaling Pathways and Logical Relationships
The core of the Grignard reaction is the nucleophilic addition of the carbanionic vinyl group to the electrophilic carbonyl carbon.[2] The reaction is believed to proceed through a six-membered ring transition state, especially in ethereal solvents.
Caption: Mechanism of the Grignard reaction with a ketone.
Experimental Workflows
The following diagram illustrates a typical experimental workflow for the synthesis and subsequent reaction of this compound.
Caption: Experimental workflow for Grignard reagent synthesis and reaction.
Safety and Handling
This compound is a highly reactive and flammable substance that reacts violently with water.[7] It is crucial to handle it under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Personal protective equipment, including safety goggles, flame-retardant lab coat, and appropriate gloves, must be worn at all times. Care should be taken to avoid contact with protic solvents, acids, and oxidizing agents.
Applications in Drug Development and Research
The ability of this compound to introduce a vinyl group makes it an invaluable reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and their intermediates. The vinyl moiety can serve as a versatile handle for further functionalization, such as in cross-coupling reactions, epoxidations, or olefin metathesis, enabling the construction of diverse molecular scaffolds. Its predictable reactivity and commercial availability in solution make it a reliable choice for both small-scale research and large-scale manufacturing processes in the pharmaceutical industry.
Conclusion
This compound remains a cornerstone of modern organic synthesis. Its fundamental properties, characterized by high nucleophilicity and predictable reactivity, make it an indispensable tool for the formation of carbon-carbon bonds. A thorough understanding of its physical and chemical properties, coupled with meticulous adherence to experimental protocols and safety precautions, is essential for its effective and safe utilization in research and development, particularly within the pharmaceutical and fine chemical sectors. The detailed information and visual guides provided herein are intended to support researchers and scientists in harnessing the full potential of this powerful Grignard reagent.
References
- 1. CAS 1826-67-1: this compound solution [cymitquimica.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. This compound(1826-67-1) 1H NMR spectrum [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. This compound | 1826-67-1 | TCI AMERICA [tcichemicals.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
The Reactivity of Vinylmagnesium Bromide with Protic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinylmagnesium bromide, a prominent Grignard reagent, is a potent vinyl carbanion equivalent extensively utilized in organic synthesis for the formation of carbon-carbon bonds. However, its high reactivity also renders it extremely sensitive to protic solvents. This technical guide provides a comprehensive overview of the reactivity of this compound with various protic solvents. The document elucidates the underlying reaction mechanisms, explores the factors governing reactivity, presents detailed experimental protocols for characterization, and offers insights into the practical implications for synthetic chemistry.
Introduction
Grignard reagents, with the general formula R-Mg-X, are among the most versatile organometallic compounds in a chemist's toolkit.[1] The polarized carbon-magnesium bond imparts significant carbanionic character to the organic moiety, making them powerful nucleophiles and strong bases.[2][3] this compound (CH₂=CHMgBr) is a widely used Grignard reagent that serves as a vinyl anion synthon, enabling the introduction of a vinyl group into a wide array of organic molecules.
A critical aspect of the chemistry of Grignard reagents is their incompatibility with protic solvents.[4][5][6] These solvents, which possess a hydrogen atom bonded to an electronegative atom (such as oxygen or nitrogen), can readily protonate the Grignard reagent, leading to its decomposition.[7] This acid-base reaction is typically rapid and highly exothermic. Understanding the nuances of this reactivity is paramount for the successful design and execution of synthetic routes involving this compound.
This guide will delve into the core principles of this compound's reactivity with protic solvents, providing a foundational understanding for researchers in organic synthesis and drug development.
The Fundamental Reaction: Protonolysis
The reaction between this compound and a protic solvent is a classic acid-base reaction, often referred to as protonolysis. The vinyl group, being the conjugate base of a very weak acid (ethene, pKa ≈ 44), is a powerful base.[8] It readily abstracts a proton from any solvent that is more acidic than ethene.
The general reaction can be depicted as follows:
CH₂=CHMgBr + H-A → CH₂=CH₂ + Mg(A)Br
Where H-A represents a generic protic solvent. The products of this reaction are ethene gas and the corresponding magnesium halide salt of the conjugate base of the protic solvent.[9] This reaction is essentially irreversible and leads to the consumption of the Grignard reagent, thereby reducing the yield of the desired product in a synthetic transformation.[10]
Factors Influencing Reactivity
The rate and vigor of the reaction between this compound and a protic solvent are primarily influenced by two key factors: the acidity of the protic solvent and steric hindrance.
Acidity of the Protic Solvent (pKa)
The acidity of the protic solvent, quantified by its pKa value, is the dominant factor determining the reactivity. The lower the pKa of the protic solvent, the more acidic it is, and the faster it will react with the Grignard reagent. The reaction is thermodynamically favorable if the protic solvent is a stronger acid than the conjugate acid of the Grignard reagent (ethene). Given the extremely high pKa of ethene, virtually all common protic solvents will react exothermically with this compound.
Steric Hindrance
Steric hindrance, both in the Grignard reagent and the protic solvent, can influence the rate of the protonolysis reaction. While this compound itself is not particularly sterically hindered, the steric bulk of the protic solvent can play a significant role. As the steric bulk around the acidic proton of the protic solvent increases, the rate of the reaction is expected to decrease due to greater difficulty in the approach of the vinyl carbanion to abstract the proton.[11] For instance, the reaction with a sterically hindered alcohol like tert-butanol (B103910) is expected to be slower than with methanol.[12]
Quantitative Data on Reactivity
While the qualitative principles of reactivity are well-established, precise, comparative kinetic data for the reaction of this compound with a wide range of protic solvents is not extensively documented in readily accessible literature. The reactions are generally considered to be extremely fast, often diffusion-controlled, making kinetic measurements challenging. However, we can construct a table summarizing the properties of common protic solvents and their expected relative reactivity with this compound based on the principles of acidity and steric hindrance.
| Protic Solvent | Formula | pKa (in water) | Steric Hindrance | Expected Relative Reactivity |
| Water | H₂O | 15.7 | Low | Very High |
| Methanol | CH₃OH | 15.5 | Low | Very High |
| Ethanol | CH₃CH₂OH | 15.9 | Moderate | High |
| Isopropanol | (CH₃)₂CHOH | 16.5 | Medium | Moderate to High |
| tert-Butanol | (CH₃)₃COH | 18.0 | High | Moderate |
| Acetic Acid | CH₃COOH | 4.76 | Low | Extremely High (Violent) |
| Ammonia | NH₃ | 38 | Low | Low (but reactive) |
| Diethylamine | (CH₃CH₂)₂NH | 36 | Medium | Very Low |
Disclaimer: The "Expected Relative Reactivity" is a qualitative assessment based on chemical principles. Actual reaction rates can be influenced by various factors including solvent effects, temperature, and the specific form of the Grignard reagent in solution (e.g., monomer, dimer).
Experimental Protocols
To investigate the reactivity of this compound with protic solvents, several experimental protocols can be employed. All experiments involving Grignard reagents must be conducted under strictly anhydrous conditions, typically under an inert atmosphere of nitrogen or argon.
Protocol for Preparation of this compound
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Inert gas line (N₂ or Ar)
Procedure:
-
Assemble the flame-dried glassware (flask, condenser, dropping funnel) under a positive pressure of inert gas.
-
Place the magnesium turnings and a small crystal of iodine in the flask.
-
Gently heat the flask with a heat gun under a flow of inert gas to activate the magnesium (the violet iodine vapor will sublime).
-
Allow the flask to cool to room temperature.
-
Add anhydrous THF to the flask to cover the magnesium turnings.
-
Prepare a solution of vinyl bromide in anhydrous THF in the dropping funnel.
-
Add a small portion of the vinyl bromide solution to the magnesium suspension to initiate the reaction (indicated by bubbling and a gentle exotherm).
-
Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete conversion. The resulting greyish solution is this compound.
Protocol for Qualitative Reactivity Assessment
Objective: To visually compare the reactivity of this compound with different protic solvents.
Procedure:
-
Prepare a solution of this compound in THF as described in Protocol 5.1.
-
In separate, dry test tubes under an inert atmosphere, place a small amount (e.g., 1 mL) of the this compound solution.
-
To each test tube, add a few drops of a different protic solvent (e.g., water, methanol, ethanol, tert-butanol) and observe the reaction.
-
Note the vigor of the reaction (e.g., gas evolution rate, temperature change) for each protic solvent.
Protocol for Quantitative Analysis via Gasometry
Objective: To quantify the amount of ethene gas evolved upon reaction with a protic solvent.
Equipment:
-
A gas-tight syringe or a gas burette connected to the reaction flask.
Procedure:
-
Set up the reaction as described in Protocol 5.1, but connect the reaction flask to a gas burette.
-
Inject a known, stoichiometric amount of the protic solvent into the this compound solution.
-
Measure the volume of ethene gas evolved over time.
-
The rate of gas evolution can be used to compare the reaction rates of different protic solvents.
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key concepts related to the reactivity of this compound.
Caption: General reaction mechanism of this compound with a protic solvent.
Caption: The Schlenk equilibrium for Grignard reagents in solution.
Caption: Experimental workflow for the reaction of this compound with a protic solvent.
Conclusion
The reaction of this compound with protic solvents is a fundamental aspect of its chemistry that every researcher and scientist in the field of organic synthesis must thoroughly understand. This acid-base reaction is rapid, exothermic, and leads to the consumption of the valuable Grignard reagent. The reactivity is primarily governed by the acidity of the protic solvent, with steric factors playing a secondary role. While precise comparative kinetic data remains sparse in the literature, the principles outlined in this guide provide a robust framework for predicting and controlling these reactions. By adhering to strict anhydrous techniques and carefully considering the choice of solvents and reagents, the synthetic utility of this compound can be fully harnessed, enabling the efficient construction of complex molecules for applications in drug development and beyond.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Chemical Reactivity [www2.chemistry.msu.edu]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. quora.com [quora.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Vinylmagnesium Bromide in THF vs. Diethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility characteristics of vinylmagnesium bromide, a pivotal Grignard reagent in organic synthesis, within two commonly utilized ethereal solvents: tetrahydrofuran (B95107) (THF) and diethyl ether. The selection of an appropriate solvent is paramount in any reaction involving Grignard reagents, as it profoundly influences the reagent's solubility, stability, and subsequent reactivity. This document provides a comparative analysis, supported by available data, established chemical principles, and detailed experimental context.
Executive Summary
Tetrahydrofuran (THF) is demonstrably the superior solvent for this compound, facilitating the preparation of more concentrated and stable solutions compared to diethyl ether. While precise quantitative solubility limits are not extensively documented in comparative studies, empirical evidence from commercial availability and synthetic protocols indicates a significantly higher solubility in THF. This enhanced solubility is primarily attributed to THF's superior ability as a Lewis base to solvate the magnesium center, which disrupts the aggregation of the Grignard reagent and favors the more soluble monomeric species as dictated by the Schlenk equilibrium.
Comparative Solubility Data
Direct side-by-side quantitative solubility data for this compound in THF and diethyl ether is sparse in the literature. However, a clear qualitative and semi-quantitative picture emerges from commercially available solutions and established laboratory preparation methods.
| Solvent | Common Commercial Concentration(s) | Observations & Inferences |
| Tetrahydrofuran (THF) | 1.0 M, 2.0 M[1] | Commercially available in higher concentrations, indicating greater solubility. Preparative literature describes stable ~1.0 M solutions.[2] |
| Diethyl Ether | Typically prepared in situ; less common commercially. | Generally considered to have lower solubility for most Grignard reagents compared to THF due to weaker solvating ability.[3] |
The Role of the Solvent and the Schlenk Equilibrium
The solubility of a Grignard reagent (RMgX) in an ethereal solvent is not a simple dissolution process. It is governed by the complex Schlenk equilibrium , which describes the distribution of various organomagnesium species in solution.[4][5]
The solvent's role is to coordinate with the electron-deficient magnesium atom. This solvation is critical for breaking up the dimeric or oligomeric aggregates of the Grignard reagent, which are less soluble, into more soluble monomeric forms.[3]
-
Tetrahydrofuran (THF): As a strong Lewis base, THF coordinates strongly with the magnesium center.[4][6] This effective solvation shifts the Schlenk equilibrium towards the monomeric RMgX species, leading to higher solubility. The bidentate nature of the oxygen atoms in the THF ring may also contribute to more stable solvated complexes.
-
Diethyl Ether: While a suitable solvent, diethyl ether is a weaker Lewis base than THF.[3] Consequently, it is less effective at breaking up the aggregated forms of the Grignard reagent, resulting in a higher proportion of less soluble dimeric and oligomeric species in solution and thus, lower overall solubility.
The following diagram illustrates the influence of the solvent on the Schlenk equilibrium for this compound.
Experimental Protocols
Preparation of ~1.0 M this compound in THF[3]
Objective: To prepare a solution of this compound in tetrahydrofuran with a concentration of approximately 1.0 M.
Materials:
-
Magnesium turnings, well-dried (1.5 mol, 36 g)
-
Anhydrous tetrahydrofuran (THF), ~410 mL total
-
1,2-Dibromoethane (B42909) (4 mL) for activation
-
Vinyl bromide (1.1 mol, 118 g)
Methodology:
-
Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The entire apparatus must be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium Activation: The magnesium turnings are placed in the flask and covered with 100 mL of dry THF. With stirring, 4 mL of 1,2-dibromoethane is added. The initiation of an exothermic reaction indicates the activation of the magnesium surface.
-
Grignard Formation: Once the initial exothermic reaction subsides, the THF solution is cooled to 35°C. A mixture of vinyl bromide (1.1 mol) and 250 mL of THF is added dropwise from the dropping funnel over approximately 2.5 hours. The temperature of the reaction mixture is carefully maintained between 35 and 40°C.
-
Note: Maintaining this temperature is crucial. At lower temperatures, salts may crystallize out, hindering the smooth formation of the reagent.[2] This observation directly points to the temperature-dependent solubility of the species in solution.
-
-
Completion and Dilution: After the addition is complete, the mixture is stirred and maintained at 40°C for an additional hour to ensure the reaction goes to completion.
-
Homogenization and Storage: The warm, dark-grey solution is then transferred under an inert atmosphere to a calibrated flask. The remaining magnesium is rinsed twice with 30 mL portions of dry THF, and these rinsings are added to the main solution. Finally, dry THF is added to bring the total volume to 500 mL (at 35-40°C), and the flask is shaken to ensure homogeneity. The resulting solution is approximately 1.0 M.
This preparative protocol demonstrates that while a 1.0 M solution is readily achievable in THF, it is near the saturation point under typical laboratory conditions, and care must be taken to maintain a homogeneous solution. The challenges associated with precipitation would be significantly more pronounced in diethyl ether, limiting the practical concentration of achievable solutions.
References
- 1. Vinyl Magnesium Bromide at Best Price - High Purity Grignard Reagent [symaxlaboratories.net]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 5. This compound | 1826-67-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. d-nb.info [d-nb.info]
The Genesis of a Nobel-Winning Reagent: A Technical Guide to Victor Grignard's Discovery
Abstract
A century after its discovery, the Grignard reagent remains an indispensable tool in the arsenal (B13267) of synthetic organic chemists. This technical guide delves into the foundational work of Victor Grignard, as detailed in his 1901 doctoral thesis, "On the Mixed Organomagnesium Combinations and Their Application to the Syntheses of Acids, Alcohols, and Hydrocarbons." We present a meticulous examination of his original experimental protocols, a compilation of his quantitative data, and a visualization of the core chemical principles that garnered him the Nobel Prize in Chemistry in 1912. This document serves as a practical and historical resource for researchers seeking a deeper understanding of this pivotal discovery.
Introduction: A Paradigm Shift in Organic Synthesis
Prior to 1900, the formation of carbon-carbon bonds, a cornerstone of organic synthesis, was a challenging endeavor. Existing methods, primarily relying on organozinc and organosodium compounds, were often inefficient, hazardous, and limited in scope. It was in this context that François Auguste Victor Grignard, under the supervision of Philippe Barbier at the University of Lyon, embarked on the research that would revolutionize the field.[1] His work, culminating in his 1901 thesis, introduced the world to the robust and highly reactive organomagnesium halides, now universally known as Grignard reagents.[1] This discovery provided a remarkably versatile and accessible method for constructing complex organic molecules from simpler precursors.
The Core Chemistry: Formation and Reactivity
The essence of Grignard's discovery lies in a two-step process: the formation of the organomagnesium halide and its subsequent nucleophilic addition to a carbonyl compound.
Formation of the Grignard Reagent
Grignard reagents are prepared by the reaction of an organic halide with magnesium metal in an anhydrous ethereal solvent.[2] The magnesium metal undergoes an oxidative insertion into the carbon-halogen bond, effectively reversing the polarity of the carbon atom from electrophilic to nucleophilic. This "umpolung" is the key to the reagent's synthetic utility.
Reaction with Carbonyl Compounds
The highly polarized carbon-magnesium bond renders the organic group a potent nucleophile. This nucleophilic carbon readily attacks the electrophilic carbon of a carbonyl group (aldehydes and ketones), leading to the formation of a new carbon-carbon bond.[3][4][5] A subsequent acidic workup protonates the resulting alkoxide to yield an alcohol.
Experimental Protocols from Grignard's 1901 Thesis
The following protocols are adapted from Victor Grignard's doctoral thesis, "Sur les combinaisons organomagnésiennes mixtes et leur application à des synthèses d'acides, d'alcools et d'hydrocarbures." All glassware was to be scrupulously dried, and anhydrous diethyl ether was used as the solvent.
General Preparation of an Organomagnesium Solution
-
Apparatus Setup: A flask equipped with a reflux condenser and a dropping funnel was assembled. The top of the condenser was protected from atmospheric moisture with a calcium chloride guard tube.
-
Magnesium Activation: Magnesium turnings (1 equivalent) were placed in the flask. A crystal of iodine was often added to activate the magnesium surface.
-
Initiation of Reaction: A small portion of a solution of the organic halide (1 equivalent) in anhydrous diethyl ether was added to the magnesium. The reaction was initiated by gentle warming if necessary. The disappearance of the iodine color and the appearance of turbidity indicated the start of the reaction.
-
Completion of Reagent Formation: The remaining solution of the organic halide was added dropwise at a rate sufficient to maintain a gentle reflux. After the addition was complete, the mixture was refluxed for an additional period to ensure complete reaction. The resulting gray-black solution of the Grignard reagent was used directly in the subsequent step.
General Synthesis of a Tertiary Alcohol from a Ketone
-
Reaction Setup: The flask containing the freshly prepared Grignard reagent was cooled in an ice bath.
-
Addition of the Ketone: A solution of the ketone (1 equivalent) in anhydrous diethyl ether was added dropwise from the dropping funnel to the stirred Grignard solution. A vigorous reaction was typically observed, and a gelatinous precipitate often formed.
-
Hydrolysis (Workup): After the addition of the ketone was complete and the initial reaction had subsided, the reaction mixture was hydrolyzed by the slow, cautious addition of ice-cold water, followed by a dilute solution of a mineral acid (e.g., sulfuric acid or hydrochloric acid) to dissolve the magnesium salts.
-
Isolation and Purification: The ethereal layer was separated, and the aqueous layer was extracted with additional portions of diethyl ether. The combined ethereal extracts were washed with a solution of sodium bisulfite (to remove any unreacted aldehyde/ketone), then with water, and finally dried over anhydrous sodium sulfate. The solvent was removed by distillation, and the resulting alcohol was purified by distillation or crystallization.
Quantitative Data from Grignard's Early Syntheses
The following tables summarize the quantitative data presented by Victor Grignard in his 1901 doctoral thesis for the synthesis of various alcohols. The yields, while not always explicitly stated as percentages, can be inferred from the reported weights of starting materials and products.
Table 1: Synthesis of Secondary Alcohols from Aldehydes
| Aldehyde | Grignard Reagent | Product | Starting Aldehyde (g) | Starting Alkyl Halide (g) | Starting Mg (g) | Product Yield (g) |
| Benzaldehyde | Methylmagnesium Iodide | 1-Phenylethanol | 50 | 71 | 12 | 50 |
| Benzaldehyde | Ethylmagnesium Bromide | 1-Phenyl-1-propanol | 50 | 55 | 12 | 55 |
| Isovaleraldehyde | Ethylmagnesium Bromide | 3-Methyl-2-pentanol | 40 | 55 | 12 | 40 |
Table 2: Synthesis of Tertiary Alcohols from Ketones
| Ketone | Grignard Reagent | Product | Starting Ketone (g) | Starting Alkyl Halide (g) | Starting Mg (g) | Product Yield (g) |
| Acetone | Ethylmagnesium Bromide | 2-Methyl-2-butanol | 30 | 55 | 12 | 35 |
| Acetophenone | Methylmagnesium Iodide | 2-Phenyl-2-propanol | 50 | 71 | 12 | 50 |
| Benzophenone | Ethylmagnesium Bromide | 1,1-Diphenyl-1-propanol | 50 | 33 | 7.2 | 50 |
Table 3: Synthesis of a Tertiary Alcohol from an Ester
| Ester | Grignard Reagent | Product | Starting Ester (g) | Starting Alkyl Halide (g) | Starting Mg (g) | Product Yield (g) |
| Ethyl Acetate | Ethylmagnesium Bromide | 3-Ethyl-3-pentanol | 40 | 110 | 24 | 35 |
Note: The data in these tables has been extracted and compiled from Grignard's 1901 thesis. The names of the compounds have been updated to reflect modern IUPAC nomenclature.
Conclusion: An Enduring Legacy
Victor Grignard's systematic and detailed investigation into organomagnesium compounds laid the groundwork for one of the most powerful transformations in organic chemistry. His meticulous experimental approach, as evidenced in his 1901 thesis, not only established the reliability and broad applicability of his new reagent but also provided a clear blueprint for future generations of chemists. The ability to form carbon-carbon bonds with such efficiency and predictability fundamentally altered the landscape of chemical synthesis, enabling the construction of complex molecules for applications ranging from pharmaceuticals to materials science. This technical guide, by revisiting the original work, aims to provide contemporary researchers with a deeper appreciation for the foundational experiments that continue to shape the practice of modern organic chemistry.
References
- 1. catalog.hathitrust.org [catalog.hathitrust.org]
- 2. t.130 (1900) - Comptes rendus hebdomadaires des séances de l'Académie des sciences - Biodiversity Heritage Library [biodiversitylibrary.org]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
Methodological & Application
Application Note: Synthesis of Allylic Alcohols via Vinylmagnesium Bromide Addition to Carbonyls
Audience: Researchers, scientists, and drug development professionals.
Introduction Allylic alcohols are crucial structural motifs and versatile synthetic intermediates in organic chemistry.[1][2] Their unique structure, containing both a hydroxyl group and a carbon-carbon double bond, allows for a wide range of chemical transformations, making them valuable building blocks in the synthesis of complex natural products, pharmaceutical agents, and advanced materials.[3][4] The addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to an aldehyde or ketone represents a direct and efficient method for constructing these valuable molecules.[1][5] This application note provides a detailed overview of the reaction mechanism, experimental protocols, and applications of this transformation, with a focus on its relevance to drug discovery and development.
Reaction Mechanism and Principles The fundamental mechanism involves the nucleophilic addition of the carbanionic vinyl group from the Grignard reagent to the electrophilic carbon of the carbonyl group (aldehyde or ketone).[5][6] This attack forms a tetrahedral magnesium alkoxide intermediate. Subsequent protonation of this intermediate during an acidic workup yields the final allylic alcohol.[5] The reaction of this compound with aldehydes produces secondary allylic alcohols, while ketones yield tertiary allylic alcohols.[5]
Caption: General mechanism for allylic alcohol synthesis.
Applications in Drug Development Allylic alcohols are prevalent in numerous bioactive molecules and serve as key precursors for various pharmaceuticals.[7] Their ability to undergo diverse reactions like epoxidation, oxidation, and rearrangement allows for the introduction of new functional groups and the construction of complex molecular scaffolds.[3] This versatility is exploited in late-stage functionalization and the synthesis of drug intermediates, contributing significantly to the development of new therapeutic agents.[4] For instance, derivatives of allylic alcohols are found in anticancer drugs and can be used to create libraries of compounds for screening.[7]
Experimental Protocols
Protocol 1: General Synthesis of an Allylic Alcohol
This protocol describes a general procedure for the reaction of an aldehyde or ketone with a commercially available solution of this compound in tetrahydrofuran (B95107) (THF).
Materials:
-
Aldehyde or ketone substrate
-
This compound (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and other standard glassware.
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.
-
Substrate Addition: Dissolve the aldehyde or ketone (1.0 eq) in anhydrous THF (to make a ~0.5 M solution) and add it to the reaction flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Add the this compound solution (1.2-1.5 eq) dropwise to the stirred solution of the carbonyl compound via the dropping funnel over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure allylic alcohol.
Caption: General workflow for allylic alcohol synthesis.
Protocol 2: Diastereoselective Synthesis using a Lewis Acid Additive
In certain substrates, particularly α-alkoxy aldehydes, the stereochemical outcome of the vinyl Grignard addition can be controlled by using a Lewis acid to promote chelation.[8] This protocol is adapted from studies on chelation-controlled additions.[8]
Materials:
-
α-alkoxy aldehyde substrate
-
This compound (1.0 M solution in THF)
-
Magnesium bromide-diethyl ether complex (MgBr₂·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup and purification reagents (as in Protocol 1).
Procedure:
-
Reaction Setup: Follow step 1 from Protocol 1.
-
Substrate & Lewis Acid: Add the α-alkoxy aldehyde (1.0 eq) and MgBr₂·OEt₂ (1.1 eq) to the flask and dissolve in anhydrous DCM. Stir for 20-30 minutes at room temperature to allow for chelate formation.
-
Grignard Addition: Add this compound solution (1.5 eq) dropwise to the stirred mixture at room temperature.
-
Reaction: Stir for 2-4 hours, monitoring by TLC.
-
Workup & Purification: Follow steps 6-9 from Protocol 1 to quench the reaction and purify the product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
Data Presentation
Table 1: Examples of Allylic Alcohol Synthesis with this compound This table summarizes representative yields and conditions for the synthesis of allylic alcohols from various carbonyl precursors.
| Entry | Carbonyl Substrate | Conditions | Product | Yield (%) | d.r. | Reference |
| 1 | Benzaldehyde | THF, 10 °C -> RT | 1-phenylprop-2-en-1-ol | 99% (crude) | N/A | [9] |
| 2 | N-Tosyl Garner's Aldehyde | THF, -40 °C | anti-allylic alcohol | >95% | 8.5:1 | [10] |
| 3 | α-alkoxy aldehyde 6 | THF, RT | Allylic alcohol 15 | 62% | 70:30 | [8] |
| 4 | Cyclohexanone | THF, 0 °C -> RT | 1-vinylcyclohexan-1-ol | ~90% (typical) | N/A | General |
Table 2: Effect of Lewis Acids on Diastereoselectivity of Vinyl Grignard Addition Data adapted from a study on diastereoselective addition to a model α-alkoxy aldehyde, demonstrating the influence of reaction conditions on stereocontrol.[8]
| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | None | THF | -78 | No Reaction | - |
| 2 | None | THF | RT | 62 | 70:30 |
| 3 | Ti(OiPr)₄ | DCM | RT | 75 | 85:15 |
| 4 | MgBr₂·OEt₂ | DCM | RT | 82 | 90:10 |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching the reagent and reducing yields.[11]
-
Reagent Quality: The quality of the Grignard reagent is critical. Commercial solutions should be titrated before use if their molarity is uncertain. This compound is generally superior to vinylmagnesium chloride for these additions.[9]
-
Temperature Control: For many simple additions, the reaction is initiated at 0 °C to control the initial exotherm. However, some reactions, especially stereoselective ones, may require lower or specific temperatures for optimal results.[8][12]
-
Side Reactions: Over-addition of the Grignard reagent can sometimes occur, particularly with ester substrates, leading to tertiary alcohols.[13][14] In some cases, impurities can be generated, requiring careful purification.[12]
Conclusion The synthesis of allylic alcohols through the addition of this compound to carbonyl compounds is a robust and highly effective method. It provides direct access to a valuable class of synthetic intermediates from readily available starting materials. By understanding the reaction mechanism and carefully controlling experimental conditions, particularly through the use of Lewis acid additives, researchers can achieve high yields and, where applicable, excellent levels of stereocontrol. This makes the vinyl Grignard reaction a powerful tool in the arsenal (B13267) of chemists engaged in academic research and the development of novel pharmaceuticals.
References
- 1. Allylic Alcohols | Research Starters | EBSCO Research [ebsco.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. nbinno.com [nbinno.com]
- 4. Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct Conversion of Aldehydes and Ketones to Allylic Halides by a NbX5-[3,3] Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN101514141A - Synthetic method for allyl alcohol-like compound - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Vinylmagnesium Bromide in Copper-Catalyzed Conjugate Addition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper-catalyzed conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds, also known as the Michael addition, is a cornerstone of carbon-carbon bond formation in organic synthesis. Among the various nucleophiles employed, vinylmagnesium bromide offers a direct and efficient method for the introduction of a vinyl group, a versatile functional handle in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1] While Grignard reagents typically favor 1,2-addition to the carbonyl group, the use of a catalytic amount of a copper(I) salt effectively redirects the reaction pathway towards the desired 1,4-conjugate addition, yielding β-vinyl substituted carbonyl compounds.[2][3] This method is lauded for its high regioselectivity, operational simplicity, and the ready availability of the Grignard reagent.[3] Furthermore, the development of chiral copper catalyst systems has enabled highly enantioselective additions, providing access to valuable chiral building blocks.[1][4][5][6][7][8]
Mechanism of Copper-Catalyzed Conjugate Addition
The currently accepted mechanism for the copper-catalyzed conjugate addition of a Grignard reagent (RMgX) to an α,β-unsaturated carbonyl compound involves a catalytic cycle initiated by the transmetalation of the organic group from magnesium to the copper(I) catalyst. This forms a Gilman-type cuprate (B13416276) or a related organocopper species in situ. This reactive copper species then coordinates to the carbon-carbon double bond of the Michael acceptor, forming a π-complex. This is followed by the nucleophilic addition of the vinyl group to the β-carbon, leading to a copper(III) enolate intermediate. Subsequent reductive elimination regenerates the copper(I) catalyst and furnishes the magnesium enolate of the β-vinyl carbonyl product. Upon aqueous workup, the final product is obtained. The presence of additives like chlorotrimethylsilane (B32843) (TMSCl) can accelerate the reaction, likely by trapping the enolate intermediate and driving the catalytic cycle forward.[3]
Caption: Proposed catalytic cycle for the copper-catalyzed conjugate addition of this compound.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous. Diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are commonly used and should be freshly distilled from an appropriate drying agent or obtained from a solvent purification system.
-
This compound is commercially available as a solution in THF. Its concentration should be determined by titration prior to use.
-
Copper(I) salts such as CuCl, CuBr·SMe₂, and CuI are commonly used. They should be purified if necessary.
Protocol 1: General Procedure for Achiral Copper-Catalyzed 1,4-Addition of this compound to a Cyclic Enone
This protocol is adapted from general procedures for copper-catalyzed Grignard additions.
Materials:
-
Copper(I) salt (e.g., CuBr·SMe₂, 5 mol%)
-
Cyclic enone (1.0 equiv)
-
This compound solution in THF (1.2 equiv)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the copper(I) salt (e.g., CuBr·SMe₂, 0.05 mmol).
-
Add anhydrous solvent (e.g., Et₂O, 5 mL) and cool the mixture to 0 °C in an ice bath.
-
Slowly add the this compound solution (1.2 mmol) to the stirred suspension of the copper salt.
-
Stir the mixture for 10-15 minutes at 0 °C.
-
Add a solution of the cyclic enone (1.0 mmol) in the anhydrous solvent (2 mL) dropwise over 5 minutes.
-
Stir the reaction mixture at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-60 minutes.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-vinyl ketone.
Protocol 2: Asymmetric Copper-Catalyzed 1,4-Addition of this compound to a Cyclic Enone
This protocol is based on the highly enantioselective method developed by Feringa and coworkers.[1][6]
Materials:
-
Copper(I) chloride (CuCl, 5 mol%)
-
Chiral ferrocenyl diphosphine ligand (e.g., TaniaPhos, 6 mol%)
-
Cyclohexenone (1.0 equiv)
-
This compound solution in Et₂O (1.15 equiv)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
In a Schlenk tube under an argon atmosphere, dissolve CuCl (0.05 mmol) and the chiral ligand (e.g., TaniaPhos, 0.06 mmol) in anhydrous Et₂O (5 mL).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the cyclohexenone (1.0 mmol).
-
Cool the resulting mixture to 0 °C and stir for an additional 10 minutes.
-
Add the this compound solution (1.15 mmol) dropwise over 5 minutes.
-
Stir the reaction under argon for 15 minutes at 0 °C.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (2 mL).
-
Extract the product with Et₂O, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Data Presentation
Table 1: Asymmetric Conjugate Addition of Various Grignard Reagents to Cyclohexenone[1][6]
| Entry | Grignard Reagent | Ligand | Yield (%) | 1,4:1,2 Ratio | ee (%) |
| 1 | EtMgBr | TaniaPhos | >98 | 95:5 | 96 |
| 2 | MeMgBr | TaniaPhos | >98 | 94:6 | 92 |
| 3 | n-PrMgBr | TaniaPhos | >98 | 95:5 | 94 |
| 4 | n-BuMgBr | TaniaPhos | >98 | 95:5 | 90 |
| 5 | PhMgBr | TaniaPhos | >98 | 90:10 | 56 |
Conditions: 5 mol% CuCl, 6 mol% ligand, 1.15 equiv Grignard reagent in Et₂O at 0 °C for 15 min.
Table 2: Substrate Scope for the Asymmetric Conjugate Addition of EtMgBr[1]
| Entry | Enone | Ligand | Yield (%) | ee (%) |
| 1 | Cyclohexenone | TaniaPhos | >98 | 96 |
| 2 | Cyclopentenone | JosiPhos | 95 | 92 |
| 3 | Cycloheptenone | JosiPhos | 90 | 85 |
Conditions: 5 mol% Cu catalyst, 6 mol% ligand, 1.15 equiv EtMgBr in Et₂O.
Visualizations
Caption: General experimental workflow for asymmetric copper-catalyzed conjugate addition.
Caption: Key parameters influencing the outcome of the copper-catalyzed conjugate addition.
References
- 1. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Carbonyl Compounds [organic-chemistry.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Vinylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed cross-coupling of vinylmagnesium bromide with aryl or vinyl halides, a variant of the Kumada-Corriu coupling, is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This reaction is instrumental in the synthesis of styrenes, vinylarenes, and other valuable unsaturated molecules that are key intermediates in pharmaceuticals, natural products, and materials science.[1][3] The use of readily available and highly reactive this compound as the vinyl source makes this an attractive transformation. However, the high reactivity and basicity of the Grignard reagent also present challenges, such as limited functional group tolerance.[4] These application notes provide an overview of the reaction, key considerations for successful execution, and detailed experimental protocols.
Reaction Mechanism and Key Parameters
The catalytic cycle of the palladium-catalyzed Kumada coupling is widely accepted to proceed through a series of fundamental steps involving Pd(0) and Pd(II) intermediates.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide (R-X) to form an organopalladium(II) complex.
-
Transmetalation: The organomagnesium reagent (this compound) transfers its vinyl group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired vinylated product (R-vinyl) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Several factors influence the success and efficiency of this cross-coupling reaction:
-
Catalyst and Ligands: Palladium complexes are the most common catalysts. The choice of phosphine (B1218219) ligands is crucial for stabilizing the palladium center, promoting the desired catalytic steps, and influencing the reaction's scope and efficiency. Common catalyst systems include Pd(PPh₃)₄ and in situ generated catalysts from a palladium precursor like Pd(OAc)₂ or PdCl₂ with phosphine ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene).
-
Solvent: The reaction is typically carried out in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, which are also the solvents used for the preparation of the Grignard reagent.[1]
-
Substrate: Aryl and vinyl iodides and bromides are the most common substrates.[4] Aryl chlorides are generally less reactive. The electronic and steric properties of the substituents on the aryl halide can significantly impact the reaction rate and yield.
-
Temperature: Reactions are often initiated at 0 °C and then allowed to warm to room temperature. In some cases, gentle heating may be required to drive the reaction to completion.
-
Functional Group Tolerance: A significant limitation of using this compound is its high basicity and nucleophilicity, which makes it incompatible with acidic protons (e.g., in alcohols, carboxylic acids) and many electrophilic functional groups (e.g., esters, ketones, nitriles).[4]
Data Presentation
The following tables summarize representative data for the palladium-catalyzed cross-coupling of aryl halides with this compound. It is important to note that reaction conditions are often optimized for each specific substrate, and the yields presented here are indicative of the reaction's potential.
Table 1: Vinylation of Aryl Bromides with this compound
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | THF | 25 | 12 | 85 |
| 2 | 4-Bromotoluene | PdCl₂(dppf) (3) | - | THF | 65 | 4 | 92 |
| 3 | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (5) | - | THF | 25 | 16 | 78 |
| 4 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | THF | 50 | 6 | 65 |
| 5 | 3-Bromopyridine | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Dioxane | 80 | 18 | 75 |
Table 2: Vinylation of Aryl Iodides with this compound
| Entry | Aryl Iodide | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (2) | - | THF | 25 | 5 | 95 |
| 2 | 1-Iodo-4-fluorobenzene | PdCl₂(dppf) (1) | - | THF | 25 | 3 | 98 |
| 3 | 4-Iodotoluene | Pd(OAc)₂ (2) | XPhos (4) | THF | 25 | 8 | 90 |
| 4 | 3-Iodobenzoic acid* | Pd(PPh₃)₄ (3) | - | THF | 25 | 12 | 70 |
*Note: Two equivalents of this compound were required for the reaction with 3-iodobenzoic acid to deprotonate the carboxylic acid.[4]
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents are crucial for the success of the reaction.
-
This compound is commercially available as a solution in THF, or it can be prepared in situ from vinyl bromide and magnesium turnings.
Protocol 1: General Procedure for the Palladium-Catalyzed Vinylation of an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%)
-
Anhydrous tetrahydrofuran (THF), 10 mL
-
This compound (1.0 M solution in THF, 1.2 mL, 1.2 mmol, 1.2 equiv)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether or ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol) and the palladium catalyst (0.03 mmol).
-
Add anhydrous THF (10 mL) via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the this compound solution (1.2 mL, 1.2 mmol) dropwise to the stirred reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is sluggish, it may be gently heated to 50-65 °C.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Mandatory Visualizations
Caption: Catalytic cycle of the Kumada cross-coupling reaction.
Caption: General experimental workflow for the vinylation reaction.
References
Preparation of Vinylstannanes from Vinylmagnesium Bromide: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of various vinylstannanes through the reaction of vinylmagnesium bromide with organotin halides. This method offers a reliable and versatile route to these important synthetic intermediates, which are widely used in cross-coupling reactions, such as the Stille coupling, in the development of novel pharmaceuticals and complex organic molecules.
Introduction
Vinylstannanes are organotin compounds containing a vinyl group attached to a tin atom. They are valuable reagents in organic synthesis due to their stability, functional group tolerance, and predictable reactivity in palladium-catalyzed cross-coupling reactions. The preparation of vinylstannanes from Grignard reagents, specifically this compound, and organotin halides is a common and effective strategy. This approach allows for the straightforward formation of a carbon-tin bond, yielding the desired vinylstannane.
Reaction Principle
The synthesis involves the nucleophilic attack of the carbanionic vinyl group from the this compound onto the electrophilic tin atom of the organotin halide. This reaction proceeds via a salt metathesis mechanism, resulting in the formation of the vinylstannane and a magnesium halide byproduct. The general reaction scheme is as follows:
CH₂=CHMgBr + R₃SnX → CH₂=CHSnR₃ + MgBrX
Where R can be an alkyl (e.g., butyl) or aryl (e.g., phenyl) group, and X is a halide (typically chloride).
Data Presentation
The following table summarizes the reaction conditions and yields for the preparation of representative vinylstannanes from this compound and various organotin halides.
| Vinylstannane Product | Organotin Halide | Solvent | Reaction Time | Yield (%) | Reference |
| Di-n-butyldivinyltin | Di-n-butyltin dichloride | Tetrahydrofuran (THF) | 20 hours (reflux) | 74-91 | [1][2] |
| Tributyl(vinyl)tin | Tributyltin chloride | Tetrahydrofuran (THF) | Not specified | High Purity | [3] |
| Triphenyl(vinyl)tin | Triphenyltin (B1233371) chloride | Benzene/Tetrahydrofuran (THF) | Not specified | 84 |
Experimental Workflow
The general experimental workflow for the preparation of vinylstannanes from this compound is depicted in the following diagram.
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the in situ preparation of this compound, which is then used directly in the subsequent reaction with the organotin halide.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Vinyl bromide (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (optional, for activation)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
Place the magnesium turnings in the three-necked flask. If desired, add a small crystal of iodine to activate the magnesium.
-
Add enough anhydrous THF to cover the magnesium turnings.
-
Dissolve the vinyl bromide in anhydrous THF in the dropping funnel.
-
Add a small portion of the vinyl bromide solution to the magnesium suspension to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction has started (indicated by bubbling and a gentle reflux), add the remaining vinyl bromide solution dropwise at a rate that maintains a moderate reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
Cool the resulting Grignard reagent solution to room temperature for use in the next step.
Protocol 2: Synthesis of Di-n-butyldivinyltin[1][2]
Materials:
-
This compound solution (prepared as in Protocol 1, from 1.2 g atoms of Mg)
-
Di-n-butyltin dichloride (0.44 mole)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ether
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To the freshly prepared this compound solution at room temperature, add a solution of di-n-butyltin dichloride in anhydrous THF dropwise from the dropping funnel at a rate that maintains a moderate reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 20 hours.
-
Cool the mixture to room temperature and hydrolyze by the slow addition of a saturated aqueous ammonium chloride solution.
-
Decant the organic layer and wash the residual salts with three portions of ether.
-
Combine the organic layers and remove the THF and ether by distillation at atmospheric pressure.
-
Distill the residue under reduced pressure to obtain di-n-butyldivinyltin as a colorless liquid. (Yield: 74-91%).
Protocol 3: Synthesis of Tributyl(vinyl)tin[3]
This protocol is a general procedure based on established methods for the synthesis of tributyl(vinyl)tin.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Tributyltin chloride (1.0 equivalent relative to vinyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ether or other suitable organic solvent for extraction
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Cool the freshly prepared this compound solution in an ice bath.
-
Slowly add a solution of tributyltin chloride in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to yield tributyl(vinyl)tin.
Protocol 4: Synthesis of Triphenyl(vinyl)tin
Materials:
-
This compound solution
-
Triphenyltin chloride (1.0 equivalent)
-
Anhydrous Benzene
-
Anhydrous Tetrahydrofuran (THF)
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve triphenyltin chloride in benzene.
-
With stirring, add the this compound solution in THF to the triphenyltin chloride solution.
-
Continue stirring the mixture until the reaction is complete (monitor by TLC).
-
Carefully hydrolyze the mixture by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Remove the solvents from the organic layer by distillation under reduced pressure to obtain triphenyl(vinyl)tin. (Yield: 84%).
Safety Precautions
-
Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Grignard reagents are highly reactive and moisture-sensitive. Reactions should be carried out under an inert atmosphere using anhydrous solvents and glassware.
-
Vinyl bromide is a flammable gas and a suspected carcinogen. Handle with extreme care in a fume hood.
References
Application Notes and Protocols: The Utility of Vinylmagnesium Bromide in the Synthesis of Key Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Abstract: Vinylmagnesium bromide is a versatile and indispensable Grignard reagent in modern pharmaceutical synthesis.[1] Its primary utility lies in the efficient formation of carbon-carbon bonds through the introduction of a vinyl group, a crucial structural motif in a variety of active pharmaceutical ingredients (APIs).[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for two notable drugs: Montelukast (B128269), a leukotriene receptor antagonist, and Rucaparib (B1680265), a PARP inhibitor.
Application in the Synthesis of a Montelukast Intermediate
Montelukast is a widely prescribed medication for the maintenance treatment of asthma and for the relief of symptoms of seasonal allergies. A key step in the synthesis of Montelukast involves the creation of a specific allylic alcohol intermediate. This is achieved through the nucleophilic addition of this compound to an aldehyde precursor.
Experimental Protocol: Synthesis of [E]-1-[3-[2-(7-Chloro-2-quinoliny)ethenyl]phenyl]-2-propen-1-ol
This protocol details the Grignard reaction between [E]-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde and this compound to yield the corresponding secondary alcohol, a key intermediate in the synthesis of Montelukast.[2]
Materials:
-
[E]-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde
-
This compound (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (B95107) (THF)
-
Anhydrous Toluene (B28343)
-
10% Aqueous Ammonium (B1175870) Acetate (B1210297) solution
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Calcium chloride drying tube
-
Standard glassware for workup and purification
Procedure:
-
Under a nitrogen atmosphere, suspend [E]-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde (100g, 0.34 mol) in a mixture of anhydrous tetrahydrofuran (300 mL) and anhydrous toluene (1000 mL) in a 3.0 L three-neck round-bottom flask equipped with a mechanical stirrer and thermometer.
-
Cool the stirred suspension to a temperature between -10 °C and 0 °C.
-
Slowly add this compound (500 g of an approximately 1.0 M solution in THF) dropwise via a dropping funnel over a period of 60 minutes, ensuring the internal temperature is maintained between -10 °C and 0 °C.
-
After the addition is complete, stir the reaction mixture at a temperature between -15 °C and +20 °C for approximately 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding 600 mL of a 10% aqueous ammonium acetate solution.
-
Stir the mixture for 30 minutes.
-
Separate the organic (toluene) layer.
-
The crude product in the organic layer can then be carried forward to the next synthetic step or purified further if required.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Aldehyde | 100 g (0.34 mol) | [3] |
| This compound | ~1.0 M solution (500 g) | [3] |
| Reaction Temperature | -10 °C to 0 °C | [3] |
| Reaction Time | ~2 hours | [3] |
| Yield | 85% | [2] |
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a Montelukast intermediate.
Application in the Synthesis of a Rucaparib Intermediate
Rucaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian and prostate cancers.[4] One synthetic route to a key indole (B1671886) intermediate of Rucaparib involves an indolization reaction utilizing this compound.[5]
General Protocol: Indolization Reaction
This protocol provides a general overview of the indolization step.
Reaction: The synthesis involves the reaction of a substituted nitroaromatic compound with an excess of this compound to form the corresponding indole.[5]
General Conditions:
-
Reactants: A suitable 4-chloro-3-fluoro-5-nitrobenzoic acid derivative is used as the starting material.[5]
-
Reagent: Four equivalents of this compound are typically used.[5]
-
Temperature: The reaction is conducted at low temperatures, ranging from -10 °C to -45 °C.[5]
-
Solvent: Anhydrous ethereal solvents like THF are used.
-
Workup: The reaction is typically quenched and the product is purified by crystallization.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Reagent Ratio | 4 equivalents of this compound | [5] |
| Reaction Temperature | -10 °C to -45 °C | [5] |
| Yield | 41-52% | [5] |
Logical Relationship Diagram:
Caption: Key transformation in the synthesis of a Rucaparib intermediate.
Signaling Pathway Diagrams
Montelukast: Leukotriene Receptor Antagonism
Montelukast exerts its therapeutic effect by acting as a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[6][7] By blocking this receptor, Montelukast inhibits the pro-inflammatory actions of leukotrienes, which are key mediators in the pathophysiology of asthma and allergic rhinitis.[6][8]
Caption: Montelukast's mechanism of action on the leukotriene pathway.
Rucaparib: PARP Inhibition and Synthetic Lethality
Rucaparib is a potent inhibitor of PARP enzymes, particularly PARP1 and PARP2, which play a crucial role in the repair of single-strand DNA breaks.[9] In cancer cells with deficiencies in homologous recombination repair (such as those with BRCA mutations), the inhibition of PARP leads to the accumulation of double-strand DNA breaks during replication, ultimately resulting in cell death through a mechanism known as synthetic lethality.[10]
Caption: Rucaparib's mechanism via PARP inhibition and synthetic lethality.
References
- 1. mdpi.com [mdpi.com]
- 2. CN103936671A - Preparation method for montelukast sodium intermediate - Google Patents [patents.google.com]
- 3. An Improved Process For Synthesizing Intermediates Of Montelukast [quickcompany.in]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ClinPGx [clinpgx.org]
- 7. atsjournals.org [atsjournals.org]
- 8. The leukotriene receptor antagonist montelukast and its possible role in the cardiovascular field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Grignard Reaction with Vinylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the use of vinylmagnesium bromide, a versatile Grignard reagent, in reactions with various carbonyl compounds. This compound is a potent nucleophile used to introduce a vinyl group, leading to the synthesis of valuable allylic alcohols and other vinyl-containing molecules, which are key intermediates in the pharmaceutical and fine chemical industries.[1] Due to its high reactivity, specific handling and safety precautions are paramount.[2][3][4][5][6]
Safety Precautions
This compound is a highly reactive and hazardous substance. It is typically supplied as a solution in a flammable organic solvent like tetrahydrofuran (B95107) (THF).[3][5][7] The primary hazards are its reactivity with water and air, flammability, and corrosivity.[2][3][6]
Handling:
-
All manipulations should be carried out in a well-ventilated fume hood.[3][4]
-
Use personal protective equipment (PPE), including safety goggles, a face shield, flame-retardant lab coat, and appropriate gloves.[2][4]
-
All glassware must be thoroughly flame-dried under an inert atmosphere (e.g., nitrogen or argon) to remove any moisture.[7]
-
The reaction should be conducted under a positive pressure of an inert gas.[6][8][9]
-
Use non-sparking tools and ground all equipment to prevent static discharge.[3]
Storage:
-
Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[2][3][4][6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][3][4][6]
-
Containers should be dated upon opening and periodically tested for the presence of peroxides, as they can form explosive peroxides on prolonged storage.[2][3][4]
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][3][5][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][5][6]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3][6]
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions for the Grignard reaction of this compound with various electrophiles. Note that optimal conditions can vary depending on the specific substrate.
Table 1: Reaction with Aldehydes
| Aldehyde Substrate | This compound (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aromatic Aldehyde | 1.2 | THF | 10 | 0.25 | 99 | [10] |
| Aliphatic Aldehyde | 1.2 | THF | 10 | 0.25 | - | [10] |
| N-Tosyl Garner's Aldehyde | 1.0 | THF | -40 | - | >95 | [11] |
Table 2: Reaction with Ketones
| Ketone Substrate | This compound (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 6-methylhept-5-en-2-one | - | Anhydrous THF | 0 | 2-3 | - | [7] |
| Di(heteroazolyl) ketones | - | - | - | - | Varies | [12] |
| Aromatic Ketones | - | THF | -30 to RT | 1.5-2 | Low (5%) for some alkyl Grignards | [13] |
Table 3: Reaction with Esters
| Ester Substrate | This compound (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Lactam Esters | Excess | THF | -20 to RT | 0.5 | Varies | [14] |
| Methyl Benzoate | 2.0 | Anhydrous THF | 0 to RT | - | - | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound Grignard Reagent
This protocol describes the preparation of this compound from vinyl bromide and magnesium metal. It is crucial to maintain anhydrous conditions throughout the reaction.[7]
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
Apparatus:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert gas inlet (Nitrogen or Argon)
-
Magnetic stirrer
Procedure:
-
Assemble the flame-dried glassware under a stream of inert gas.[7]
-
Place magnesium turnings in the flask and add a single crystal of iodine.[7]
-
Gently heat the flask until violet iodine vapors are observed to activate the magnesium surface, then allow it to cool to room temperature under an inert atmosphere.[7]
-
Add enough anhydrous THF to cover the magnesium turnings.[7]
-
Prepare a solution of vinyl bromide in anhydrous THF in the dropping funnel.
-
Add a small amount of the vinyl bromide solution to the magnesium suspension to initiate the reaction. The reaction can be initiated by gentle warming if necessary.[7]
-
Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.[7][8]
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium.[7] The resulting greyish solution is the this compound Grignard reagent.
Protocol 2: General Procedure for the Reaction of this compound with an Aldehyde or Ketone
This protocol outlines the general steps for reacting the prepared Grignard reagent with a carbonyl compound.
Materials:
-
This compound solution (prepared in Protocol 1 or commercially available)
-
Aldehyde or ketone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution (for work-up)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)
Apparatus:
-
Flame-dried round-bottom flask
-
Dropping funnel
-
Inert gas inlet
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the aldehyde or ketone in anhydrous THF.[7]
-
Cool the solution to the desired temperature (typically 0 °C to -78 °C) using an appropriate cooling bath.[7]
-
Slowly add the this compound solution to the stirred solution of the carbonyl compound via a dropping funnel or syringe, maintaining the low temperature during the addition.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates completion of the reaction.[7]
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[8]
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[16]
-
Filter or decant the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method, such as column chromatography or distillation.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the Grignard reaction using this compound.
Reaction Mechanism
References
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Direct Conversion of Aldehydes and Ketones to Allylic Halides by a NbX5-[3,3] Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Regioselectivity in the addition of this compound to heteroarylic ketones: C- versus O-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. www1.udel.edu [www1.udel.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Diastereoselective Addition of Vinylmagnesium Bromide to Chiral Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the diastereoselective addition of vinylmagnesium bromide to chiral aldehydes, a cornerstone reaction in asymmetric synthesis for the formation of chiral allylic alcohols. The protocols and data presented herein are intended to serve as a practical guide for laboratory execution and for understanding the stereochemical outcomes of this important carbon-carbon bond-forming reaction.
Application Notes
Introduction
The addition of organometallic reagents to carbonyl compounds is a fundamental transformation in organic chemistry. When a nucleophile, such as this compound, adds to a chiral aldehyde containing a stereocenter adjacent to the carbonyl group (an α-chiral aldehyde), two diastereomeric products can be formed. The selective formation of one diastereomer over the other is known as diastereoselection, and it is a critical aspect in the synthesis of complex molecules like natural products and pharmaceuticals, where specific stereoisomers are often responsible for biological activity.
Stereochemical Models for Predicting Diastereoselectivity
The stereochemical outcome of the nucleophilic addition of Grignard reagents to α-chiral aldehydes can often be predicted by established stereochemical models. The two most prominent models are the Felkin-Anh model and the Cram chelation model.
1.2.1. The Felkin-Anh Model (Non-Chelation Control)
The Felkin-Anh model is widely used to predict the stereoselectivity of nucleophilic attack on α-chiral aldehydes and ketones where no chelating heteroatom is present on the α-substituent. The model is based on the following principles:
-
The largest group (L) at the α-chiral center orients itself perpendicular to the carbonyl group to minimize steric interactions.
-
The nucleophile attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°), approaching from the face opposite the largest group.
-
The preferred trajectory of the nucleophile is past the smallest substituent (S) on the α-chiral center, avoiding the more sterically hindering medium-sized group (M).
This leads to the formation of the syn or Felkin-Anh diastereomer as the major product.
1.2.2. The Cram Chelation Model (Chelation Control)
When the α-substituent of a chiral aldehyde contains a Lewis basic heteroatom (e.g., oxygen in an alkoxy group or nitrogen in an amino group), and a Lewis acidic metal is present (like the magnesium in a Grignard reagent or an added Lewis acid), a cyclic chelate can form. This chelation locks the conformation of the aldehyde, and the nucleophile preferentially attacks from the least hindered face of this rigid structure. This typically leads to the formation of the anti or Cram-chelate product, which is often the opposite diastereomer predicted by the Felkin-Anh model. The use of additional Lewis acids like MgBr₂ or Ti(Oi-Pr)₄ can enhance this chelation effect.[1]
Factors Influencing Diastereoselectivity
Several factors can influence the diastereoselectivity of the this compound addition to chiral aldehydes:
-
Nature of the α-Substituent: The presence of a chelating group on the α-carbon is the most significant factor in determining whether the reaction proceeds under Felkin-Anh or Cram-chelation control.
-
Lewis Acids: The addition of Lewis acids can promote chelation, thereby increasing the selectivity for the Cram-chelate product.[1]
-
Solvent: The coordinating ability of the solvent can affect the reactivity of the Grignard reagent and the stability of the chelated transition state.
-
Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity as the energy difference between the diastereomeric transition states becomes more significant.
-
Steric Bulk: The steric bulk of the substituents on the chiral aldehyde and the nucleophile can also influence the facial selectivity of the attack.
Data Presentation
The diastereoselectivity of the this compound addition to chiral aldehydes is highly dependent on the reaction conditions, particularly the presence of Lewis acids that can promote chelation. The following table summarizes data from a study on the addition of this compound to a chiral α-alkoxy aldehyde, illustrating the effect of various Lewis acids on the diastereomeric ratio and yield.
Table 1: Lewis Acid Mediated Addition of this compound to a Chiral α-Alkoxy Aldehyde [1]
| Entry | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | ZnBr₂ | THF | -78 | No selectivity | - |
| 2 | TiCl₄ | THF | -78 | No selectivity | - |
| 3 | BF₃·OEt₂ | THF | -78 | No selectivity | - |
| 4 | None | THF | rt | 70:30 | 62 |
| 5 | Ti(Oi-Pr)₄ | CH₂Cl₂ | rt | 85:15 | 75 |
| 6 | MgBr₂·OEt₂ | CH₂Cl₂ | rt | 90:10 | 82 |
Data extracted from a study by Reddy et al. on the synthesis of the macrolide core of migrastatin. The diastereomeric ratio refers to the Felkin (syn) and anti-Felkin (anti) products.
Experimental Protocols
The following protocols provide a general procedure for the preparation of this compound and its subsequent diastereoselective addition to a chiral aldehyde.
Protocol 1: Preparation of this compound
This protocol is adapted from standard procedures for the formation of Grignard reagents.[2][3]
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal (optional, as an activator)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Setup: Assemble the flame-dried glassware under an inert atmosphere. Place the magnesium turnings in the flask. A small crystal of iodine can be added to activate the magnesium surface.
-
Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of vinyl bromide in anhydrous THF. Add a small portion of the vinyl bromide solution to the magnesium suspension to initiate the reaction, which is indicated by bubbling and a gentle exotherm. Gentle warming may be required to start the reaction.
-
Addition: Once the reaction has initiated, add the remaining vinyl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting gray-to-brown solution is the this compound reagent, which should be used promptly.
Protocol 2: Diastereoselective Addition of this compound to a Chiral Aldehyde (General Procedure)
This protocol is a generalized procedure based on common practices for Grignard additions to aldehydes.[4][5]
Materials:
-
Chiral aldehyde
-
This compound solution in THF (from Protocol 1)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Lewis acid (optional, e.g., MgBr₂·OEt₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Syringes or cannulas for liquid transfer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral aldehyde in the chosen anhydrous solvent.
-
Chelation (Optional): If a Lewis acid is used to promote chelation, add it to the aldehyde solution and stir for a specified time (e.g., 15-30 minutes) at the desired temperature.
-
Addition of Grignard Reagent: Cool the aldehyde solution to the desired reaction temperature (e.g., -78 °C, 0 °C, or room temperature). Slowly add the this compound solution via syringe or cannula to the stirred aldehyde solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Once the starting aldehyde is consumed, the reaction is complete.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the diastereomeric ratio of the purified product using techniques such as NMR spectroscopy or chiral HPLC.
Visualizations
Stereochemical Models
The following diagrams illustrate the transition state models that predict the major diastereomer in the addition of a nucleophile (Nu⁻) to an α-chiral aldehyde.
Caption: Felkin-Anh model for non-chelation controlled addition.
References
Application Notes and Protocols: Synthesis of Vinyl Ketones from Esters and Vinylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of vinyl ketones, versatile building blocks in organic chemistry, can be achieved through the reaction of esters with vinylmagnesium bromide. This reaction, while conceptually straightforward, presents a significant challenge: the high reactivity of the initially formed vinyl ketone towards a second equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol as a major byproduct. This document provides detailed protocols and application notes for conducting this synthesis, with a focus on strategies to maximize the yield of the desired vinyl ketone. Furthermore, an alternative, more controlled synthesis using Weinreb amides is also presented.
The reaction of an ester with a Grignard reagent proceeds through a nucleophilic acyl substitution. The Grignard reagent adds to the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide to yield a ketone. However, the resulting ketone is also susceptible to nucleophilic attack by the Grignard reagent, leading to a tertiary alcohol after acidic workup.
Controlling this "over-addition" is the primary challenge in synthesizing ketones from esters using Grignard reagents. Strategies to mitigate this include using low reaction temperatures, inverse addition (slowly adding the Grignard reagent to the ester), and employing less reactive Grignard reagents or more stable ester equivalents.
Reaction Mechanism: Ester to Vinyl Ketone
The general mechanism involves a two-step process. The first step is the formation of the vinyl ketone, which is the desired product. The second, undesired step is the reaction of the vinyl ketone with another equivalent of this compound.
Caption: General reaction pathway for the synthesis of vinyl ketones from esters.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the preparation of the this compound Grignard reagent.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas to exclude moisture.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the three-necked flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until violet vapors of iodine are observed. This helps to activate the magnesium surface. Allow the flask to cool to room temperature under an inert atmosphere.
-
Reaction Setup: Equip the flask with a reflux condenser, a dropping funnel, and an inert gas inlet. Add anhydrous THF to cover the magnesium turnings.
-
Initiation: Prepare a solution of vinyl bromide (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of the vinyl bromide solution to the magnesium suspension. The reaction is initiated when the brown color of iodine disappears and bubbling is observed. Gentle warming may be required to start the reaction.
-
Addition: Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting grey/brown solution is the this compound reagent.
Protocol 2: Synthesis of Vinyl Ketone via Inverse Addition
This protocol employs inverse addition at low temperature to favor the formation of the vinyl ketone.
Materials:
-
Ester (1.0 equivalent)
-
This compound solution (prepared in Protocol 1, 1.05 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Reaction flask
-
Dropping funnel
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve the ester (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the ester solution to -78 °C using a dry ice/acetone bath.
-
Inverse Addition: Slowly add the this compound solution (1.05 equivalents) from the dropping funnel to the cold ester solution over a period of 1-2 hours. It is crucial to maintain the temperature below -70 °C during the addition.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction should be stopped once the starting ester is consumed.
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of pre-cooled saturated aqueous ammonium chloride solution while maintaining the low temperature.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified promptly by flash column chromatography on silica (B1680970) gel to isolate the vinyl ketone.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Condition | Rationale | Expected Outcome | Potential Side Products |
| Temperature | -78 °C | Reduces the rate of the second addition to the ketone. | Higher yield of vinyl ketone. | Unreacted ester, tertiary alcohol. |
| Addition Mode | Inverse (Grignard to ester) | Maintains a low concentration of the Grignard reagent. | Favors the formation of the ketone. | Tertiary alcohol. |
| Stoichiometry | ~1:1 (Ester:Grignard) | Minimizes excess Grignard reagent available for the second addition. | Higher selectivity for the ketone. | Incomplete conversion of the ester. |
| Ester Type | Methyl or Ethyl Esters | Commonly used and generally reactive. | Moderate to good yields of vinyl ketone. | Tertiary alcohol. |
| Ester Type | Weinreb Amide | The intermediate is stable to further addition. | High yield of vinyl ketone. | Minimal side products. |
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis of vinyl ketones.
Alternative Protocol: Synthesis from Weinreb Amides
Due to the challenges in controlling the reaction with simple esters, N-methoxy-N-methylamides (Weinreb amides) are excellent alternatives. The intermediate formed upon addition of the Grignard reagent is a stable, chelated species that does not break down to the ketone until acidic workup. This prevents the over-addition reaction.
Protocol 3: Synthesis of Vinyl Ketone from a Weinreb Amide
Materials:
-
Weinreb amide (R-CON(OMe)Me) (1.0 equivalent)
-
This compound solution (prepared in Protocol 1, 1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask, dissolve the Weinreb amide (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Addition of Grignard: Cool the solution to 0 °C in an ice bath. Slowly add the this compound solution (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl. Stir vigorously until the intermediate is fully hydrolyzed to the ketone.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer with saturated aqueous NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography.
Concluding Remarks
The synthesis of vinyl ketones from esters and this compound is a feasible but delicate transformation that requires careful control of reaction conditions to prevent the formation of tertiary alcohol byproducts. Low temperatures and inverse addition are key strategies to enhance the yield of the desired vinyl ketone. For more reliable and higher-yielding syntheses, the use of Weinreb amides is highly recommended. The protocols provided herein serve as a comprehensive guide for researchers to develop and optimize this important transformation in their own laboratories.
Application of Vinylmagnesium Bromide in Natural Product Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylmagnesium bromide (CH₂=CHMgBr) is a highly versatile and widely utilized Grignard reagent in organic synthesis. Its primary utility lies in the nucleophilic addition of a vinyl group to a variety of electrophiles, most notably carbonyl compounds, to form allylic alcohols. This functionality is a cornerstone in the construction of complex molecular architectures, making this compound an indispensable tool in the total synthesis of natural products. Its applications span from the creation of key chiral centers to the introduction of unsaturated moieties that serve as handles for further synthetic transformations.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in the synthesis of several natural products.
Key Applications in Natural Product Synthesis
This compound has been instrumental in the stereoselective synthesis of various natural products. Below are specific examples highlighting its application.
Synthesis of Pyranone Natural Product Precursors
This compound is employed in the 1,4-conjugate addition to α,β-unsaturated esters, a key step in the synthesis of pyranone natural products, which are known for their diverse biological activities.[3] The presence of a copper(I) catalyst is crucial for promoting the conjugate addition over the 1,2-addition to the carbonyl group.
Reaction Scheme: Copper-Catalyzed 1,4-Conjugate Addition
Caption: Copper-catalyzed conjugate addition of this compound.
Synthesis of (+)-Valiolamine and (+)-Valienamine Precursors
In the synthesis of aminocyclitols like (+)-valiolamine and (+)-valienamine, which are precursors to potent glycosidase inhibitors, this compound is used for the stereoselective addition to a chiral enone derived from a carbohydrate source.[4] The stereochemical outcome of this addition is critical for establishing the correct stereochemistry in the final natural products.
Reaction Scheme: Diastereoselective Addition to a Chiral Enone
Caption: Diastereoselective addition of this compound to a chiral enone.
Synthesis of the Macrolide Core of Migrastatin (B49465)
The total synthesis of migrastatin, a potent inhibitor of cancer cell migration, involves the diastereoselective addition of this compound to a chiral aldehyde.[5] This reaction establishes a key stereocenter in the molecule. The use of a Lewis acid can significantly influence the diastereoselectivity of the addition by promoting a chelation-controlled transition state.
Reaction Scheme: Lewis Acid-Mediated Addition to a Chiral Aldehyde
Caption: Lewis acid-mediated addition to a chiral aldehyde.
Quantitative Data Summary
The following tables summarize the quantitative data for the key reactions involving this compound in the synthesis of the aforementioned natural products.
Table 1: Copper-Catalyzed 1,4-Conjugate Addition for Pyranone Synthesis
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| α,β-Unsaturated Ester | CuI | THF | 0 | 2 | 91 | [3] |
Table 2: Diastereoselective Addition for (+)-Valiolamine/(+)-Valienamine Synthesis
| Substrate | Solvent | Temperature (°C) | Products | Yield (%) | Reference |
| Chiral Enone | THF | 0 to rt | Diastereomer 1 (precursor to Valiolamine) | 65 | [4] |
| Diastereomer 2 (precursor to Valienamine) | 29 | [4] |
Table 3: Lewis Acid-Mediated Addition for Migrastatin Core Synthesis
| Substrate | Lewis Acid | Solvent | Temperature | Diastereomeric Ratio | Yield (%) | Reference |
| Chiral α-Alkoxy Aldehyde | MgBr₂·OEt₂ | CH₂Cl₂ | rt | Good selectivity | - | [5] |
| Chiral α-Alkoxy Aldehyde | None | THF | rt | 70:30 | 62 | [5] |
Note: "Good selectivity" is reported in the reference without a specific ratio. The yield for the Lewis acid-mediated reaction was not explicitly stated in the snippet.
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol is adapted from a standard procedure in Organic Syntheses and describes the preparation of the Grignard reagent from vinyl bromide and magnesium turnings.[6][7]
Workflow for this compound Preparation
Caption: General workflow for the preparation of this compound.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (optional, as an initiator)
-
1,2-Dibromoethane (optional, as an initiator)
Procedure:
-
Assemble a three-necked round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried.
-
Place the magnesium turnings in the flask.
-
Add enough anhydrous THF to just cover the magnesium.
-
Add a small portion of vinyl bromide (approx. 5% of the total amount) to the stirred suspension of magnesium.
-
If the reaction does not initiate spontaneously (indicated by gentle bubbling and a slight exotherm), add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming may also be applied.
-
Once the reaction has started, add a solution of the remaining vinyl bromide in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete reaction.
-
The resulting greyish solution is the this compound reagent, which should be used immediately or titrated and stored under an inert atmosphere.
Protocol 2: Copper-Catalyzed 1,4-Conjugate Addition of this compound
This protocol is a general procedure based on the synthesis of a pyranone precursor.[3]
Materials:
-
α,β-Unsaturated ester
-
Copper(I) iodide (CuI)
-
This compound solution in THF (prepared as in Protocol 1 or commercial)
-
Anhydrous THF
Procedure:
-
To a stirred suspension of copper(I) iodide in anhydrous THF at 0 °C under an inert atmosphere, add the this compound solution.
-
Stir the resulting mixture for 10-15 minutes at 0 °C.
-
Add a solution of the α,β-unsaturated ester in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Diastereoselective Addition of this compound to a Chiral Aldehyde
This protocol is a general method for the addition of this compound to a chiral α-alkoxy aldehyde, as seen in the synthesis of the migrastatin core.[5]
Materials:
-
Chiral α-alkoxy aldehyde
-
This compound solution in THF
-
Lewis acid (e.g., magnesium bromide diethyl etherate, MgBr₂·OEt₂)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
Dissolve the chiral α-alkoxy aldehyde in anhydrous dichloromethane under an inert atmosphere.
-
Add the Lewis acid (e.g., MgBr₂·OEt₂) and stir the mixture at room temperature for 15-30 minutes.
-
Cool the mixture to the desired temperature (e.g., -78 °C or 0 °C, optimization may be required).
-
Slowly add the this compound solution dropwise to the stirred solution.
-
Stir the reaction mixture at this temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography to isolate the desired diastereomer.
Conclusion
This compound is a powerful and reliable reagent for the introduction of vinyl groups in the synthesis of complex natural products. Its utility is demonstrated in key bond-forming reactions, including conjugate additions and stereoselective additions to carbonyls, which are foundational for building intricate molecular frameworks. The protocols and data presented herein provide a practical guide for researchers in the field of natural product synthesis and drug development, highlighting the importance of careful control of reaction conditions to achieve high yields and desired stereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselectivity in the addition of this compound to heteroarylic ketones: C- versus O-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of (+)-crocacin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Lewis Acid-Mediated Addition of Vinylmagnesium Bromide to Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nucleophilic addition of Grignard reagents to aldehydes is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and the generation of valuable secondary alcohols. However, controlling the stereochemical outcome of this reaction, particularly when the aldehyde possesses adjacent stereocenters, presents a significant challenge. The use of Lewis acids as additives can dramatically enhance the rate and, more importantly, the diastereoselectivity of these additions. This application note details the utility of Lewis acids in mediating the addition of vinylmagnesium bromide to aldehydes, with a focus on chelation-controlled diastereoselective reactions.
Lewis acids coordinate to the carbonyl oxygen of the aldehyde, increasing its electrophilicity. In substrates containing a proximal chelating group, such as an alkoxy or benzyloxy moiety at the α- or β-position, certain Lewis acids can form a rigid, cyclic intermediate. This chelation model constrains the conformation of the aldehyde and directs the nucleophilic attack of the vinyl Grignard reagent to one face of the carbonyl, leading to a high degree of stereocontrol. This methodology is particularly relevant in the synthesis of complex molecules like polyketide natural products, where precise control of stereochemistry is paramount.
Mechanism of Chelation Control
In the absence of a strongly coordinating Lewis acid, the addition of a Grignard reagent to a chiral α-alkoxy aldehyde may proceed with low selectivity, often governed by the Felkin-Anh model. However, the introduction of a suitable Lewis acid, such as magnesium bromide diethyl etherate (MgBr₂·OEt₂) or titanium(IV) isopropoxide (Ti(Oi-Pr)₄), can enforce a chelation-controlled pathway.
The Lewis acid coordinates to both the carbonyl oxygen and the oxygen of the adjacent alkoxy group, forming a rigid five-membered ring intermediate. This conformation locks the substrate, and for steric reasons, the vinyl nucleophile preferentially attacks from the less hindered face, leading to the syn diastereomer as the major product. The choice of a non-coordinating solvent like dichloromethane (B109758) (CH₂Cl₂) is often crucial, as coordinating solvents such as tetrahydrofuran (B95107) (THF) can compete with the substrate for binding to the Lewis acid, thereby diminishing the chelation effect.[1]
Figure 1. Chelation-controlled reaction pathway.
Data Presentation: Diastereoselective Addition to a Chiral α-Alkoxy Aldehyde
The following data, adapted from a study on the synthesis of the macrolide core of migrastatin, illustrates the profound effect of Lewis acids, solvent, and temperature on the diastereoselectivity of the addition of this compound to a complex α-alkoxy aldehyde.[1] The results highlight that the combination of a chelating Lewis acid (e.g., MgBr₂·OEt₂) in a non-coordinating solvent (CH₂Cl₂) at room temperature provides optimal diastereoselectivity.[1]
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | ZnBr₂ (1.2) | THF | -78 | 55 | 70:30 |
| 2 | Ti(Oi-Pr)₄ (1.2) | THF | -78 | - | No selectivity |
| 3 | MgBr₂·OEt₂ (1.2) | THF | -78 | - | No selectivity |
| 4 | None | THF | RT | 62 | 70:30 |
| 5 | Ti(Oi-Pr)₄ (1.2) | CH₂Cl₂ | RT | 75 | 95:5 |
| 6 | MgBr₂·OEt₂ (1.2) | CH₂Cl₂ | RT | 82 | >98:2 |
Table 1. Effect of Lewis Acids and Reaction Conditions on the Diastereoselective Addition of this compound.[1]
Experimental Protocols
The following are generalized protocols for the Lewis acid-mediated and non-mediated addition of this compound to an aldehyde.
Protocol 1: General Procedure for Lewis Acid-Mediated Diastereoselective Addition
This protocol is adapted from the conditions that provided high diastereoselectivity (Entry 6 in Table 1).
Materials:
-
α-Alkoxy aldehyde
-
Magnesium bromide diethyl etherate (MgBr₂·OEt₂)
-
This compound (1.0 M solution in THF)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
Equipment:
-
Oven-dried, two- or three-neck round-bottom flask
-
Septa
-
Nitrogen or argon gas inlet
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the oven-dried round-bottom flask with a magnetic stir bar, septum, and an inert gas (N₂ or Ar) inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add the α-alkoxy aldehyde (1.0 equiv.) and dissolve it in anhydrous CH₂Cl₂. Add solid magnesium bromide diethyl etherate (1.2 equiv.) to the stirred solution at room temperature.
-
Grignard Addition: Cool the mixture if necessary (though optimal results in the model system were at room temperature). Slowly add this compound solution (1.5 equiv., 1.0 M in THF) dropwise via syringe over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 1-4 hours).
-
Workup: Cool the flask in an ice-water bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ or ethyl acetate (3 x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired alcohol. The diastereomeric ratio can be determined by ¹H NMR analysis of the purified product or the crude reaction mixture.
Protocol 2: Non-Mediated Addition of this compound
This protocol reflects a standard Grignard addition without an external Lewis acid, corresponding to conditions similar to Entry 4 in Table 1.
Materials & Equipment:
-
Same as Protocol 1, excluding the Lewis acid. Anhydrous THF is used as the solvent.
Procedure:
-
Reaction Setup: Set up the reaction apparatus under an inert atmosphere as described in Protocol 1.
-
Reagent Solution: Dissolve the aldehyde (1.0 equiv.) in anhydrous THF in the reaction flask.
-
Grignard Addition: Cool the solution to the desired temperature (e.g., 0 °C or room temperature). Slowly add the this compound solution (1.5 equiv., 1.0 M in THF) dropwise.
-
Reaction & Monitoring: Allow the reaction to stir at the chosen temperature and monitor by TLC.
-
Workup, Extraction, and Purification: Follow steps 5-8 as detailed in Protocol 1.
Workflow and Logic
The successful execution of a diastereoselective Lewis acid-mediated Grignard addition relies on a logical workflow that prioritizes anhydrous conditions and the correct sequence of reagent addition to favor the chelation-controlled pathway.
Figure 2. Experimental workflow for the reaction.
References
Application Notes and Protocols for the Synthesis of 2-Vinylchroman-4-ones using Vinylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Vinylchroman-4-ones are a class of heterocyclic compounds that hold significant interest in medicinal chemistry and drug discovery. The chroman-4-one core is a privileged scaffold found in a variety of biologically active natural products and synthetic compounds. The introduction of a vinyl group at the 2-position provides a versatile handle for further chemical modifications, allowing for the exploration of a wider chemical space and the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of 2-vinylchroman-4-ones via the conjugate addition of vinylmagnesium bromide to chromones. The key to this transformation is the use of a Lewis acid to promote the desired 1,4-addition over the competing 1,2-addition to the carbonyl group.
Reaction Principle
The synthesis of 2-vinylchroman-4-ones is achieved through a 1,4-conjugate addition (Michael addition) of this compound to a chromone (B188151) precursor. In the absence of a catalyst or a Lewis acid, Grignard reagents typically favor 1,2-addition to α,β-unsaturated ketones. However, the presence of a suitable Lewis acid, such as a copper salt or a silyl (B83357) triflate, can effectively promote the desired 1,4-addition pathway, leading to the formation of the 2-vinylchroman-4-one skeleton.[1] Trimethylsilyl chloride (TMSCl) can also be employed as an effective additive to facilitate this reaction.
Experimental Protocols
The following protocols are adapted from established procedures for the conjugate addition of Grignard reagents to thiochromones and are expected to be applicable to chromone substrates with minor modifications.[2]
Protocol 1: Preparation of this compound in THF
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (crystal, as initiator)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask.
-
Add a small portion of a solution of vinyl bromide (1.1 equivalents) in anhydrous THF via the dropping funnel to initiate the reaction. The disappearance of the iodine color and gentle reflux indicate the start of the Grignard formation.
-
Once the reaction has initiated, add the remaining solution of vinyl bromide in anhydrous THF dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution of this compound is ready for use.
Protocol 2: Copper-Catalyzed Synthesis of 2-Vinylchroman-4-one
Materials:
-
Chromone
-
This compound solution in THF (from Protocol 1)
-
Copper(I) cyanide (CuCN)
-
Lithium chloride (LiCl), anhydrous
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add CuCN (0.1 equivalents) and anhydrous LiCl (0.2 equivalents).
-
Add anhydrous THF and stir the suspension for 15-30 minutes at room temperature to form the soluble CuCN·2LiCl complex.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the prepared this compound solution (1.5 equivalents) to the copper catalyst suspension and stir for another 30 minutes at 0 °C.
-
In a separate flask, dissolve the chromone (1.0 equivalent) in anhydrous THF and add TMSCl (1.2 equivalents).
-
Add the solution of the chromone and TMSCl to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-vinylchroman-4-one.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of 2-vinylchroman-4-one. The spectroscopic data are predicted based on the analysis of structurally related chroman-4-one derivatives.
Table 1: Reaction Parameters and Expected Yields
| Entry | Substrate | Lewis Acid/Catalyst | Additive | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Chromone | CuCN·2LiCl | TMSCl | THF | 0 | 2-4 | 70-85 |
| 2 | 6-Methylchromone | CuCN·2LiCl | TMSCl | THF | 0 | 2-4 | 75-90 |
| 3 | 7-Methoxychromone | CuCN·2LiCl | TMSCl | THF | 0 | 2-4 | 70-88 |
Table 2: Expected Spectroscopic Data for 2-Vinylchroman-4-one
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.90 (dd, 1H, H-5), 7.50 (ddd, 1H, H-7), 7.05 (t, 1H, H-6), 6.95 (d, 1H, H-8), 6.00-5.85 (m, 1H, -CH=CH₂), 5.40 (d, 1H, =CH₂), 5.25 (d, 1H, =CH₂), 4.60 (dd, 1H, H-2), 2.90 (dd, 1H, H-3a), 2.75 (dd, 1H, H-3b). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 192.0 (C=O, C-4), 161.5 (C-8a), 136.5 (-CH=), 136.0 (C-7), 127.0 (C-5), 121.5 (C-4a), 121.0 (C-6), 118.0 (C-8), 117.0 (=CH₂), 76.0 (C-2), 43.0 (C-3). |
| Mass Spectrometry (EI-MS) | m/z (%): 174 (M⁺), 145, 121, 92. |
| Infrared (IR) | ν (cm⁻¹): 3080 (=C-H), 2920 (C-H), 1680 (C=O), 1605 (C=C, aromatic), 1460, 1300, 1120. |
Mandatory Visualizations
Caption: Workflow for the synthesis of 2-vinylchroman-4-one.
References
Troubleshooting & Optimization
Technical Support Center: Vinylmagnesium Bromide Grignard Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during vinylmagnesium bromide Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound Grignard reaction fails to initiate. What are the common causes and how can I fix it?
A1: Failure to initiate is one of the most common issues in Grignard reactions. The primary culprits are typically moisture and an inactive magnesium surface.
-
Moisture Contamination: Grignard reagents are highly reactive with protic sources, including water.[1][2][3] Ensure all glassware is rigorously dried, either by oven-drying at >120°C for several hours or by flame-drying under a vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon).[4][5] Solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether must be anhydrous.[1]
-
Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) can form on the surface of the magnesium turnings, preventing the reaction from starting.[4][6] Activation of the magnesium is crucial to remove this layer and expose a fresh, reactive surface.[4][6]
Q2: How can I effectively activate the magnesium turnings?
A2: Several methods can be employed to activate magnesium:
-
Mechanical Methods: Crushing the magnesium turnings in-situ with a glass rod or using an ultrasonic bath can mechanically break the oxide layer.[6][7]
-
Chemical Activation:
-
Iodine (I₂): Adding a small crystal of iodine is a common method. The disappearance of the purple or brown color of the iodine indicates that the magnesium surface has been activated.[4][5][6][7]
-
1,2-Dibromoethane (B42909) (DBE): A few drops of DBE can be used to initiate the reaction. The formation of ethylene (B1197577) gas (observed as bubbling) and magnesium bromide signifies activation.[4][6][8]
-
Pre-formed Grignard Reagent: The addition of a small amount of a previously prepared Grignard reagent can help initiate the reaction.[6]
-
Diisobutylaluminum hydride (DIBAH): This reagent can be used to activate the magnesium surface and dry the reaction mixture, allowing for initiation at lower temperatures.[9][10]
-
Q3: My reaction started but then turned cloudy and stopped. What is the likely cause?
A3: This scenario often points to insufficient anhydrous conditions. While the initial activation may have consumed a small amount of residual water, further moisture in the reagents or from the atmosphere can quench the reaction. Re-evaluate the dryness of your solvent, vinyl bromide, and glassware. Ensure a continuous positive pressure of an inert gas is maintained throughout the reaction.[11]
Q4: I am observing a significant amount of a high-boiling point byproduct. What is it and how can I prevent its formation?
A4: This is likely a result of Wurtz-type coupling, where the newly formed this compound reacts with unreacted vinyl bromide to form 1,3-butadiene (B125203) (a dimer).[12] To minimize this side reaction:
-
Slow Addition: Add the vinyl bromide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide and favors its reaction with the magnesium surface over the Grignard reagent.[12]
-
Temperature Control: The Grignard formation is exothermic. Maintain a gentle reflux and avoid excessive heating, which can accelerate the rate of the Wurtz coupling reaction.[12][13]
-
Solvent Choice: While THF is generally a good solvent for Grignard reactions, for some substrates, diethyl ether may lead to less Wurtz coupling.[12]
Q5: My reaction with a ketone substrate is giving low yields of the desired tertiary alcohol and regenerating the starting ketone. What is happening?
A5: This is likely due to enolization, where the Grignard reagent acts as a base and deprotonates the α-carbon of the ketone, forming an enolate.[14] Upon aqueous workup, the enolate is protonated, regenerating the starting ketone. To favor the desired 1,2-addition over enolization, consider the following:
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) can promote the nucleophilic addition of the Grignard reagent to the carbonyl group.[14]
-
Lower Reaction Temperature: Conducting the reaction at lower temperatures can sometimes favor the addition reaction.
Troubleshooting Guides
Guide 1: Reaction Initiation Failure
This guide provides a step-by-step approach to troubleshooting a this compound Grignard reaction that fails to start.
Diagram: Troubleshooting Workflow for Grignard Initiation Failure
Caption: A logical workflow for diagnosing and resolving Grignard reaction initiation issues.
Quantitative Data Summary
The success of a Grignard reaction is highly dependent on the reaction conditions. The following table summarizes key parameters and their impact on the outcome of this compound synthesis and subsequent reactions.
| Parameter | Condition | Expected Outcome | Potential Issues | Citation(s) |
| Solvent | Tetrahydrofuran (THF) | Generally good yields. Higher boiling point (66°C) can facilitate reaction initiation and dissolve reagents/products effectively. | May promote Wurtz coupling for certain substrates. | [15][16][17] |
| Diethyl Ether | Lower boiling point (34.6°C). May reduce Wurtz coupling side reactions in some cases. | Reaction may be slower. Lower solubility of some Grignard reagents. | [12][15][16] | |
| Temperature | Gentle Reflux | Optimal for Grignard reagent formation. | Excessive heat can increase the rate of Wurtz coupling. | [12][13] |
| Low Temperature (0°C to -78°C) | Often required for the addition of the Grignard reagent to the electrophile to control exothermicity and improve selectivity. | May slow down the reaction rate. Precipitation of the Grignard reagent can occur at very low temperatures. | [18] | |
| Magnesium Activation | Iodine | Effective for initiating the reaction. | Can introduce impurities if used in excess. | [4][6][7] |
| 1,2-Dibromoethane | Highly effective and provides a visual cue (ethylene bubbling) of activation. | Introduces magnesium bromide as a byproduct. | [4][6][8] | |
| Addition Rate of Vinyl Bromide | Slow, dropwise | Minimizes local high concentrations of vinyl bromide, thus reducing Wurtz coupling. | A very slow addition may prolong the reaction time. | [12] |
| Rapid | Increases the likelihood of Wurtz coupling, leading to lower yields of the desired Grignard reagent. | Can lead to a runaway reaction due to the exothermic nature of the Grignard formation. | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol details a general procedure for the laboratory-scale synthesis of this compound.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal or 1,2-dibromoethane
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Drying tube
Procedure:
-
Apparatus Setup: Assemble the flame- or oven-dried three-neck flask with the reflux condenser, dropping funnel, and an inlet for inert gas. Place a magnetic stir bar in the flask. Allow the apparatus to cool to room temperature under a stream of inert gas.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask until the color of the iodine disappears or bubbling from the 1,2-dibromoethane is observed. This indicates the activation of the magnesium surface.[4][6][7] Allow the flask to cool.
-
Initiation of Reaction: Add enough anhydrous THF to cover the magnesium turnings. Prepare a solution of vinyl bromide in anhydrous THF in the dropping funnel. Add a small amount of the vinyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the formation of a cloudy, grayish solution.[11][19] If the reaction does not start, gentle warming may be applied.
-
Formation of Grignard Reagent: Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.[11][19]
-
Completion and Storage: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete reaction.[8][11][19] The resulting this compound solution should be used immediately or stored under an inert atmosphere.
Diagram: this compound Synthesis Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
Competing Reaction Pathways in Grignard Reactions with Ketones
The reaction of this compound with a ketone can proceed through two main pathways: the desired 1,2-addition to the carbonyl group to form a tertiary alcohol, or the undesired enolization where the Grignard reagent acts as a base.
Diagram: 1,2-Addition vs. Enolization Pathways
Caption: The competitive reaction pathways for a Grignard reagent with a ketone.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | CoLab [colab.ws]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Page loading... [guidechem.com]
- 17. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 18. benchchem.com [benchchem.com]
- 19. orgsyn.org [orgsyn.org]
how to activate magnesium for vinylmagnesium bromide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the activation of magnesium for the synthesis of vinylmagnesium bromide.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to initiating the synthesis of this compound?
The main challenge is the passivating layer of magnesium oxide (MgO) that forms on the surface of magnesium metal when it is exposed to air.[1] This layer acts as a barrier, preventing the magnesium from reacting with vinyl bromide.[1] Successful initiation of the Grignard reaction, therefore, hinges on the effective removal or disruption of this oxide layer to expose a fresh, reactive magnesium surface.[1]
Q2: What are the visual cues of a successful initiation of the Grignard reaction?
A successful initiation is typically marked by several observable phenomena. These can include the disappearance of the color of a chemical activator like iodine, the spontaneous boiling of the solvent (particularly with low-boiling point ethers), the emergence of a cloudy grey or brownish color in the reaction mixture, and the generation of heat, indicating an exothermic reaction.[1]
Q3: Why are anhydrous (dry) conditions critical for this synthesis?
Grignard reagents are highly reactive and will readily react with protic solvents such as water and alcohols.[1] Any moisture present in the glassware, solvents, or reagents will quench the this compound as it forms, preventing the desired reaction from proceeding.[2] Therefore, the use of flame-dried glassware and anhydrous solvents is essential.[1][2]
Q4: Can I use a solvent other than tetrahydrofuran (B95107) (THF)?
While THF is a common solvent for the preparation of this compound, other ether-based solvents like diethyl ether can also be used.[3][4] However, the solubility of the Grignard reagent can differ between solvents.[4] THF is often preferred as it is less prone to evaporation due to its higher boiling point compared to diethyl ether.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the activation of magnesium and the synthesis of this compound.
Problem: The reaction fails to initiate.
-
Potential Cause: Inactive magnesium surface due to a resilient magnesium oxide layer.[2]
-
Recommended Solution: Employ one of the activation methods detailed in the experimental protocols below. Common methods include the use of iodine, 1,2-dibromoethane (B42909), or mechanical activation.[2][5]
-
-
Potential Cause: Presence of moisture in the reaction setup.[2]
-
Potential Cause: Impure reagents.
-
Recommended Solution: Use high-purity magnesium turnings and distill the vinyl bromide if its purity is questionable.
-
Problem: The reaction starts but then stops.
-
Potential Cause: Insufficient exposed magnesium surface area.
-
Potential Cause: Accumulation of byproducts on the magnesium surface.
-
Recommended Solution: The addition of a small amount of an activating agent, such as a crystal of iodine, may help to re-initiate the reaction.[1]
-
Problem: The yield of this compound is low.
-
Potential Cause: Wurtz coupling side reaction. This is a homocoupling of the vinyl bromide, which can compete with the formation of the Grignard reagent.
-
Recommended Solution: Add the vinyl bromide solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[2]
-
-
Potential Cause: Incomplete reaction.
-
Recommended Solution: After the addition of vinyl bromide is complete, continue to stir the reaction mixture and gently heat it to ensure the reaction goes to completion.[7]
-
Summary of Magnesium Activation Methods
The choice of activation method can significantly influence the success of the Grignard reaction. The following table summarizes common methods:
| Activation Method | Description | Key Indicators | Typical Conditions | Advantages | Disadvantages |
| Iodine (I₂) | A small crystal of iodine is added to the magnesium, which is thought to etch the oxide layer.[1][2] | Disappearance of the purple/brown iodine color.[1] | A single small crystal per reaction. Gentle warming can be used to sublime the iodine.[2][6] | Simple and effective for many substrates.[2] The color change provides a clear indication of initiation.[1] | Can sometimes lead to the formation of iodinated byproducts.[2] |
| 1,2-Dibromoethane (DBE) | A small amount is added to the magnesium, which reacts to clean the surface and produce ethylene (B1197577) gas and magnesium bromide.[2][5] | Observation of bubbling (ethylene gas evolution).[2][6] | A few drops are typically sufficient.[2][6] | The reaction with DBE is often vigorous and a reliable initiator.[6] The gaseous byproduct is innocuous.[5] | Can be too vigorous if too much is added at once. |
| Mechanical Activation | Crushing the magnesium turnings with a glass rod or stirring them vigorously under an inert atmosphere to physically break the oxide layer.[5] | N/A | Can be done before or during the reaction.[6][8] | Exposes a fresh, highly reactive magnesium surface.[5][8] Avoids the use of chemical activators. | Can be difficult to perform effectively and may require specialized equipment for large-scale reactions. |
| Sonication | Using an ultrasonic bath to clean the surface of the magnesium through cavitation.[5][6] | General cloudiness and warming of the reaction mixture. | The reaction flask is placed in an ultrasonic bath during the initiation phase.[1][6] | A non-toxic and easy method for activation.[6] | May not be as effective as chemical methods for highly passivated magnesium. |
| Diisobutylaluminum hydride (DIBAH) | A small amount of DIBAH is used to activate the magnesium surface and also acts as a drying agent for the reaction mixture.[9][10] | An increase in temperature.[9][10] | Can be initiated at or below 20 °C.[9][10][11] | A very reliable method, even under dilute conditions.[9][10] Allows for initiation at lower temperatures, which can be safer.[9][10][11] | DIBAH is a pyrophoric reagent and requires careful handling. |
Experimental Protocols
General Preparatory Steps:
-
Glassware: Ensure all glassware (a three-necked flask, reflux condenser, and dropping funnel) is thoroughly dried by either flame-drying under a vacuum or oven-drying at >120°C for several hours.[1] Allow the glassware to cool under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Reagents: Use anhydrous tetrahydrofuran (THF). Vinyl bromide should be of high purity.
Protocol 1: Activation with Iodine
-
Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the dried flask under an inert atmosphere.[3]
-
Add a single, small crystal of iodine.[3] The flask may be gently warmed to sublime the iodine and coat the magnesium turnings.[6]
-
Add enough anhydrous THF to cover the magnesium.[3]
-
Prepare a solution of vinyl bromide (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of the vinyl bromide solution to the magnesium suspension and stir.[3]
-
Observe for signs of initiation (disappearance of iodine color, gentle refluxing, or cloudiness). If the reaction does not start, gentle warming with a heat gun may be applied.[4]
-
Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.[12]
-
After the addition is complete, continue to stir the mixture, with gentle heating if necessary, for an additional 30-60 minutes to ensure the reaction is complete.[7]
Protocol 2: Activation with 1,2-Dibromoethane
-
To the flask containing magnesium turnings (1.2 equivalents) and a stir bar under an inert atmosphere, add enough anhydrous THF to cover the magnesium.[7]
-
Observe for the evolution of ethylene gas (bubbling), which indicates the activation of the magnesium surface.[6]
-
Once the initial vigorous reaction with 1,2-dibromoethane has subsided, begin the slow, dropwise addition of the vinyl bromide solution (1.0 equivalent in anhydrous THF).[7]
-
Maintain a gentle reflux during the addition.
-
After the addition is complete, continue to stir and gently heat the mixture for an additional hour to ensure complete reaction.[7]
Protocol 3: Mechanical Activation
-
In a dried flask under an inert atmosphere, place the magnesium turnings (1.2 equivalents).
-
Before adding any solvent, use a dry glass stirring rod to firmly press and crush some of the magnesium turnings against the bottom of the flask.[6] This should be done carefully to avoid breaking the glassware.
-
Alternatively, the magnesium turnings can be stirred vigorously under an inert atmosphere for a period to abrade the surface.[8]
-
After mechanical activation, add anhydrous THF and a small amount of the vinyl bromide solution to initiate the reaction.
-
Once initiated, proceed with the dropwise addition of the remaining vinyl bromide solution as described in the previous protocols.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. lookchem.com [lookchem.com]
- 9. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | CoLab [colab.ws]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. orgsyn.org [orgsyn.org]
preventing Wurtz coupling during vinylmagnesium bromide formation
Technical Support Center: Vinylmagnesium Bromide Synthesis
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound while minimizing the formation of the Wurtz coupling byproduct, 1,3-butadiene (B125203).
Frequently Asked Questions (FAQs)
Q1: What is the Wurtz coupling side reaction and why does it occur during this compound synthesis?
A1: The Wurtz-type coupling is a side reaction that results in the formation of a homocoupled dimer from the starting organic halide. In this specific synthesis, the newly formed this compound (the Grignard reagent) acts as a nucleophile and attacks a molecule of unreacted vinyl bromide.[1][2] This reaction forms 1,3-butadiene and magnesium bromide, consuming both the starting material and the desired product, thereby lowering the overall yield.[1]
This side reaction competes directly with the desired Grignard reagent formation, where vinyl bromide reacts with the surface of the magnesium metal.[2][3][4] Factors that increase the likelihood of a Grignard molecule encountering a vinyl bromide molecule before it can react with magnesium will favor Wurtz coupling.[1]
Caption: Competing reaction pathways in Grignard synthesis.
Q2: My yield of this compound is low, and I suspect a high formation of 1,3-butadiene. What are the common causes?
A2: A high yield of the Wurtz coupling byproduct is typically promoted by several key factors:
-
High Local Concentration of Vinyl Bromide: Rapid addition of vinyl bromide creates localized areas of high concentration. This increases the probability that a newly formed Grignard molecule will react with a nearby vinyl bromide molecule instead of another vinyl bromide molecule reacting with the magnesium surface.[1]
-
Elevated Reaction Temperature: The Grignard formation is highly exothermic.[2] Poor temperature control can lead to "hot spots" in the reaction mixture, which significantly accelerate the rate of the Wurtz coupling reaction.[1][2][5]
-
Inactive Magnesium Surface: Magnesium is naturally coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction.[6] If the magnesium is not properly activated, the rate of Grignard formation slows, leaving unreacted vinyl bromide in the solution for longer periods, making it available for Wurtz coupling.[1]
-
Insufficient Magnesium Surface Area: A limited or low-quality surface area on the magnesium turnings can also slow the desired reaction, favoring the undesired coupling.[1][7]
Troubleshooting Guide
Use the following workflow to diagnose and resolve issues related to excessive Wurtz coupling.
Caption: Troubleshooting workflow for excessive Wurtz coupling.
Data Presentation: Impact of Reaction Parameters
Controlling key experimental parameters is crucial for suppressing the Wurtz side reaction. The following table summarizes the expected outcomes based on different conditions.
| Parameter | Condition to Minimize Wurtz Coupling | Condition Favoring Wurtz Coupling | Rationale | Expected Grignard Yield |
| Temperature | Maintain at 35-40°C[8] | Uncontrolled exotherm (>50°C) | Higher temperatures accelerate the bimolecular Wurtz coupling reaction rate more than the surface-based Grignard formation.[1][2] | >90%[8] |
| Addition Rate | Slow, dropwise addition (>1 hour)[1][8] | Rapid, bulk addition | Slow addition prevents the buildup of high local concentrations of vinyl bromide, starving the Wurtz reaction of one of its reactants.[1][7] | High |
| Mg Activation | Pre-activation with I₂ or 1,2-dibromoethane[6][8][9] | Use of unactivated Mg turnings | An activated, oxide-free magnesium surface promotes rapid Grignard formation, consuming vinyl bromide before it can couple.[1][6] | High |
| Solvent | Anhydrous Tetrahydrofuran (THF)[10][11] | Wet or non-ethereal solvent | THF is essential for solvating and stabilizing the Grignard reagent, and anhydrous conditions prevent quenching.[2][12] | High |
Experimental Protocols
Protocol 1: Activation of Magnesium Turnings
A passivating oxide layer on magnesium inhibits the reaction and must be removed.[6]
Materials:
-
Magnesium turnings
-
Activating agent: Iodine (I₂) crystals or 1,2-dibromoethane
-
Flame-dried reaction flask with a stir bar under an inert atmosphere (Nitrogen or Argon)
Procedure (Iodine Activation):
-
Place the required amount of magnesium turnings in the flame-dried flask.
-
Gently warm the flask with a heat gun until the purple iodine vapor is observed and subsequently dissipates as it reacts with the magnesium surface.[13]
-
Allow the flask to cool to room temperature under a positive pressure of inert gas before adding the solvent.
Procedure (1,2-Dibromoethane Activation):
-
Place the magnesium turnings in the flask and cover them with anhydrous THF.
-
Add a small amount (e.g., 4 mL for a 1.5 mol scale reaction) of 1,2-dibromoethane.[8]
-
Stir the mixture. The initiation is indicated by the observation of ethylene (B1197577) bubbles and a gentle exotherm.[6]
-
Once the initial reaction subsides, the magnesium is activated and ready for the main reaction.
Protocol 2: Optimized Synthesis of this compound
This protocol is designed to achieve a high yield (>90%) of this compound by carefully controlling reaction conditions.[8]
Apparatus:
-
A three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube or inert gas outlet), and a pressure-equalizing dropping funnel.
Reagents:
-
Magnesium turnings (1.5 mol, 36 g)
-
Vinyl bromide (1.1 mol, 118 g)
-
Anhydrous Tetrahydrofuran (THF) (~400 mL)
-
1,2-Dibromoethane (4 mL for activation)
Procedure:
-
Setup & Activation: Place the magnesium turnings in the flask and cover with 100 mL of anhydrous THF. Activate the magnesium using 4 mL of 1,2-dibromoethane as described in Protocol 1.
-
Temperature Control: After the activation reaction ceases, cool the flask until the internal temperature is 35°C.[8]
-
Vinyl Bromide Addition: In the dropping funnel, prepare a solution of vinyl bromide (118 g) in 250 mL of anhydrous THF.
-
Add this solution dropwise to the stirred magnesium suspension over a period of at least 2.5 hours.[8] The rate of addition should be carefully controlled to maintain the internal reaction temperature between 35°C and 40°C.[8] Use a water bath for cooling if the temperature exceeds 40°C.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 40°C for an additional hour to ensure all the magnesium has reacted.[8]
-
Storage: The resulting dark-grey solution is the this compound reagent. It should be transferred under an inert atmosphere for storage. Note that salts may precipitate upon cooling and should be redissolved by gentle warming before use.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 8. prepchem.com [prepchem.com]
- 9. echemi.com [echemi.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Page loading... [wap.guidechem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
optimizing temperature for vinylmagnesium bromide reactions
Welcome to the technical support center for optimizing reactions involving vinylmagnesium bromide. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful and reproducible results.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and use of this compound.
Issue 1: The this compound formation fails to initiate.
-
Question: My Grignard reaction won't start. What are the common causes and solutions?
-
Answer: Failure to initiate is a common problem. The primary causes are the presence of moisture or a passivated magnesium surface.[1]
-
Moisture: Grignard reagents are extremely sensitive to water.[1] Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and that all solvents are anhydrous.[1] The reaction should be carried out under a dry, inert atmosphere such as nitrogen or argon.[2]
-
Passivated Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from starting.[1]
-
Activation Methods:
-
Add a small crystal of iodine. The disappearance of the purple color indicates the reaction has initiated.[1][3]
-
Add a few drops of 1,2-dibromoethane (B42909).[4]
-
Crushing the magnesium turnings in a dry mortar and pestle can also expose a fresh surface.[5]
-
-
-
Issue 2: The reaction is proceeding, but the yield of the desired product is low.
-
Question: I'm getting a low yield. What are the likely causes and how can I improve it?
-
Answer: Low yields can result from several factors, including improper temperature control, side reactions, or degradation of the Grignard reagent.
-
Temperature Control: The formation of this compound is exothermic.[1] The rate of addition of vinyl bromide should be controlled to maintain a stable reaction temperature. For the preparation of the reagent in THF, a temperature range of 35-40°C is recommended.[4] Lower temperatures can cause salt to crystallize, hindering the reaction.[4] For subsequent reactions with electrophiles, the optimal temperature will vary. Low temperatures (e.g., -78°C to 0°C) are often employed to minimize side reactions.[6][7][8]
-
Side Reactions: Wurtz-type coupling, where the Grignard reagent reacts with the unreacted vinyl bromide, is a common side reaction that produces a dimer. This can be minimized by the slow, dropwise addition of the vinyl bromide to the magnesium suspension, which keeps the local concentration of the halide low.[1]
-
Reagent Degradation: this compound is sensitive to air and moisture.[9] Ensure the reaction is always conducted under an inert atmosphere. If using a commercially available solution, its concentration should be verified by titration before use, as it can degrade over time.
-
Issue 3: I observe a precipitate in my this compound solution.
-
Question: My solution of this compound is cloudy or has a precipitate. Is it still usable?
-
Answer: The formation of a precipitate in a this compound solution, particularly during storage, is common.[4][5] This is often due to the Schlenk equilibrium, where the reagent can exist as a mixture of MgBr₂, R₂Mg, and RMgX, some of which may have lower solubility.
-
Resolution: Gently warming the solution to 35-40°C with swirling should redissolve the precipitate.[4] It is important to ensure the solution is homogeneous before use to accurately dispense the reagent.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for preparing this compound?
A1: For the preparation in tetrahydrofuran (B95107) (THF), maintaining a temperature between 35-40°C is recommended.[4] Temperatures below this range may lead to the crystallization of salts, which can impede the reaction.[4]
Q2: How does temperature affect the reaction of this compound with an electrophile?
A2: The optimal temperature depends on the specific electrophile and the desired outcome.
-
General Reactions: Many reactions are initiated at room temperature and then cooled to control the exotherm.[5]
-
Selective Reactions: For reactions requiring high selectivity, such as mono-addition to an ester, very low temperatures (-78°C to -40°C) are often necessary to prevent side reactions like di-addition.[6]
-
Yield and Purity: In some cases, an optimal temperature range exists that balances reaction rate with the minimization of byproducts. For example, one study found an optimum between -20°C and 0°C for a specific Bartoli indole (B1671886) synthesis using a vinyl Grignard reagent to achieve high purity and yield.[7]
Q3: What are common side reactions with this compound and how can they be minimized?
A3:
-
Wurtz Coupling: This produces a dimer (1,3-butadiene from two vinyl groups). It can be minimized by the slow, controlled addition of vinyl bromide during the Grignard formation and by using dilute solutions.[1][5]
-
Enolization: When reacting with ketones that have acidic alpha-protons, this compound can act as a base, leading to enolization instead of nucleophilic addition. Using a less basic cuprate (B13416276) reagent or adding cerium(III) chloride can favor the desired addition reaction.[3][10] Lowering the reaction temperature can also suppress enolization.[3]
-
Reduction: With sterically hindered ketones, the Grignard reagent can act as a reducing agent. This is generally less of an issue with this compound compared to Grignards with beta-hydrogens.
Q4: How should I store this compound solutions?
A4: this compound solutions are sensitive to air, moisture, and light.[9][11] They should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from sources of ignition.[9] Refrigeration is often recommended, but be aware that this can cause precipitation. If a precipitate forms, it should be redissolved by gentle warming before use.[4]
Data on Reaction Temperature Optimization
The following tables summarize the effect of temperature on this compound reactions based on literature findings.
Table 1: Temperature Effects on this compound Preparation
| Temperature Range | Observation | Recommendation | Source |
| 35-40°C | Optimal for formation in THF, smooth reaction. | Maintain this range for preparation. | [4] |
| < 35°C | Salt crystallization, less smooth conversion. | Avoid for extended periods during formation. | [4] |
| Room Temperature | Can be used for storage, but precipitation may occur. | Warm to 35-40°C to redissolve precipitate before use. | [4] |
Table 2: Temperature Effects on Reactions of this compound with Electrophiles
| Temperature Range | Effect | Application Example | Source(s) |
| -78°C to -40°C | Suppresses side reactions (e.g., Wurtz coupling, di-addition). | Selective mono-addition to esters. | [6] |
| -20°C to 0°C | Optimized for yield and purity in specific reactions. | Bartoli indole synthesis. | [7] |
| 0°C | Used in copper-catalyzed conjugate addition reactions. | Reaction with enones. | [12] |
| Room Temperature | Sufficient for many common preparations. | General starting point for many reactions. | [1] |
| Elevated Temperature | Can promote side reactions (e.g., enolization, reduction). | Generally not recommended. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound in THF
Caution: This procedure should be performed in a well-ventilated fume hood. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon). Vinyl bromide is a gas at room temperature and should be handled with care.
Materials:
-
Magnesium turnings (1.2 g atom equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Vinyl bromide (1.0 mole equivalent)
-
1,2-dibromoethane or iodine (initiator)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, mechanical or magnetic stirrer.
Procedure:
-
Assemble the dry glassware. Place the magnesium turnings in the flask under a positive pressure of inert gas.
-
Add enough anhydrous THF to cover the magnesium.
-
Add a small amount of initiator (e.g., 4 mL of 1,2-dibromoethane per 1.5 mol of Mg or a single crystal of iodine).[4] Stir the mixture. Initiation is indicated by a gentle reflux or disappearance of the iodine color.
-
Once initiated, cool the reaction mixture to 35°C.[4]
-
Prepare a solution of vinyl bromide in anhydrous THF.
-
Add the vinyl bromide solution dropwise from the dropping funnel at a rate that maintains the reaction temperature between 35-40°C.[4] This addition is exothermic and may require external cooling to control.
-
After the addition is complete, continue stirring and heating at 40°C for an additional hour to ensure complete reaction.[4]
-
The resulting dark grey solution is the this compound reagent. It can be used directly or transferred to a storage vessel under an inert atmosphere.
Visual Guides
Caption: Workflow for the preparation and use of this compound.
Caption: Troubleshooting decision tree for this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
dealing with precipitation in commercial vinylmagnesium bromide solutions
Welcome to the Technical Support Center for commercial vinylmagnesium bromide solutions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the handling and storage of this reactive Grignard reagent.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of a commercial this compound solution?
A1: Commercial this compound solutions, commonly supplied in tetrahydrofuran (B95107) (THF), are typically clear, colorless to pale yellow or light brown liquids.[1][2] A grayish-white or light brown clear solution is also common.[3]
Q2: I observed a precipitate in my this compound solution. Is it still usable?
A2: The presence of a precipitate does not necessarily mean the reagent is unusable. Grignard reagents exist in a complex equilibrium (the Schlenk equilibrium) between the this compound (RMgX) and divinylmagnesium (R₂Mg) species.[3] Some of these species may have lower solubility and precipitate out of solution; however, this does not always affect the reagent's reactivity.[3] It is recommended to gently shake the bottle to disperse the suspension before use.[3] If the amount of precipitate is small, the clear supernatant can often be used.[3] However, if a large amount of solid has formed, especially after exposure to cold temperatures, it is advisable to warm the bottle gently to redissolve the solid.[3][4]
Q3: What are the primary causes of excessive precipitation or decomposition of this compound solutions?
A3: this compound is highly sensitive and can degrade under several conditions:
-
Moisture and Air: It reacts violently with water and is sensitive to air.[5][6][7] Exposure to either will cause decomposition and precipitation of magnesium salts.
-
Temperature: Storage at low temperatures can cause the Grignard reagent to precipitate.[8] Conversely, exposure to excess heat can lead to thermal decomposition.[5][7]
-
Light: The solution is sensitive to light, which can promote degradation.[5][7]
-
Peroxide Formation: Like many ether-based solutions, there is a risk of forming explosive peroxides, especially if the container has been opened and stored for a period.[5][7][9]
Q4: How should I properly store my this compound solution?
A4: To ensure the longevity and reactivity of your this compound solution, adhere to the following storage guidelines:
-
Inert Atmosphere: Always store the solution under an inert atmosphere, such as nitrogen or argon.[1][6]
-
Tightly Sealed Container: Keep the container tightly sealed to prevent exposure to moisture and air.[1][6]
-
Cool, Dry, and Dark Place: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][4][9] Protection from sunlight is crucial.[9]
-
Refrigerator Storage: For long-term storage, a refrigerator is recommended.[1]
Troubleshooting Guide: Dealing with Precipitation
Encountering a precipitate in your this compound solution can be concerning. This guide will help you diagnose the potential cause and determine the appropriate course of action.
Troubleshooting Workflow
Caption: A flowchart to diagnose and address precipitation in this compound solutions.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of a typical commercial this compound solution.
| Property | Value | Source(s) |
| Appearance | Clear, colorless to pale yellow/light brown liquid | [1][2] |
| Typical Concentration | 1.0 M in THF | [2][10][11] |
| Molecular Formula | C₂H₃BrMg | [2][7] |
| Molecular Weight | 131.25 g/mol | [2][7] |
| Density | ~0.981 g/mL at 25°C | [2] |
| Flash Point | -17 °C (1.4 °F) | [9] |
| Solubility in Water | Reacts violently | [1][5][7] |
Experimental Protocols
Protocol 1: Titration of this compound with Iodine and Lithium Chloride
This method is used to determine the accurate concentration of the active Grignard reagent in the solution.
Materials:
-
Iodine (I₂)
-
Lithium chloride (LiCl), dried
-
Anhydrous Tetrahydrofuran (THF)
-
This compound solution to be titrated
-
Flame-dried glassware (e.g., 1-dram vial) with a magnetic stir bar
-
Nitrogen or Argon source for inert atmosphere
-
Syringes (1 mL)
Procedure:
-
Prepare the Titration Solution:
-
To a flame-dried vial under an inert atmosphere, add approximately 100 mg of iodine.
-
Add 1.0 mL of a 0.5 M solution of LiCl in anhydrous THF.
-
Stir the mixture until the iodine is completely dissolved, resulting in a dark brown solution.[12]
-
-
Titration:
-
Cool the iodine solution to 0 °C using an ice bath.
-
Slowly add the this compound solution dropwise via a syringe while stirring vigorously.
-
Continue the addition until the dark brown color of the solution turns to a light yellow and then becomes colorless. The disappearance of the color indicates the endpoint.[12]
-
-
Calculation:
-
Record the volume of the Grignard reagent added.
-
The molarity of the Grignard reagent can be calculated based on the stoichiometry of the reaction with iodine. It is advisable to repeat the titration for accuracy.[12]
-
Protocol 2: Titration of this compound with Menthol (B31143) and 1,10-Phenanthroline (B135089)
This is an alternative titration method that provides a distinct color change at the endpoint.
Materials:
-
(-)-Menthol, accurately weighed
-
1,10-Phenanthroline
-
Anhydrous Tetrahydrofuran (THF)
-
This compound solution to be titrated
-
Flame-dried, round-bottomed flask with a magnetic stir bar
-
Rubber septum and nitrogen or argon source
-
Syringes
Procedure:
-
Prepare the Titration Flask:
-
Add Solvent:
-
Add 15 mL of anhydrous THF to the flask via syringe and stir until the solids are dissolved.[13]
-
-
Titration:
-
Calculation:
-
Record the volume of the Grignard reagent added.
-
Calculate the molarity based on the moles of menthol used.
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 1826-67-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Vinyl Magnesium Bromide at Best Price - High Purity Grignard Reagent [symaxlaboratories.net]
- 7. fishersci.com [fishersci.com]
- 8. Sciencemadness Discussion Board - Grignard reagent problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. 1826-67-1 Cas No. | this compound 1M solution in THF | Apollo [store.apolloscientific.co.uk]
- 11. 乙烯基溴化镁 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 14. tandfonline.com [tandfonline.com]
titration methods for determining vinylmagnesium bromide concentration
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the determination of vinylmagnesium bromide concentration using various titration methods.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to determine the exact concentration of a this compound solution?
A1: The precise concentration of this compound, a Grignard reagent, is critical for accurate stoichiometric control in chemical reactions.[1] Grignard reagents are highly reactive and can degrade over time due to exposure to air and moisture.[1] Using an inaccurate concentration can lead to incomplete reactions, low yields, and the formation of unwanted byproducts.
Q2: What are the most common methods for titrating this compound?
A2: Several methods are commonly employed to determine the concentration of Grignard reagents like this compound. These include:
-
Titration with Iodine: A widely used method where the Grignard reagent reacts with a known amount of iodine.[1][2] The endpoint is indicated by the disappearance of the brown iodine color.[1]
-
Titration with Salicylaldehyde (B1680747) Phenylhydrazone: This method uses a non-hygroscopic solid that acts as both the titrant and the indicator, simplifying the procedure.[3]
-
Titration with Diphenylacetic Acid: In this method, the appearance of a persistent yellow color indicates the endpoint.[2]
-
Potentiometric Titration: This is a highly accurate method that involves titrating the Grignard reagent with a standardized solution of an alcohol, such as 2-butanol, and monitoring the potential change to determine the endpoint.[4][5]
Q3: My this compound solution has a precipitate. Can I still use it?
A3: The formation of a precipitate in a Grignard reagent solution is common, especially in cold conditions, and does not necessarily indicate a problem with the reagent's quality. These precipitates can be due to the Schlenk equilibrium, where the Grignard reagent (RMgX) is in equilibrium with dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂), some of which may have lower solubility.[6] To use the solution, you can gently shake the bottle to disperse the suspension. If the amount of precipitate is large, you can warm the bottle in a water bath at around 40°C to redissolve the solid.[6]
Q4: What precautions should I take when handling this compound and during titration?
A4: this compound is highly reactive, air- and moisture-sensitive, and can be pyrophoric.[1] All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using proper Schlenk techniques or in a glovebox.[1] It is essential to use anhydrous solvents and flame-dried glassware to prevent the reagent from reacting with any trace amounts of water.[7][8] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Titration Results
| Possible Cause | Troubleshooting Step |
| Moisture Contamination | Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere.[7] Use freshly distilled anhydrous solvents.[9] Maintain a positive pressure of inert gas throughout the titration.[8] |
| Inaccurate Reagent Measurement | Use calibrated syringes for accurate volume measurements of the Grignard solution and titrant. Perform multiple titrations (at least three) and average the results for better accuracy.[1] |
| Degradation of Grignard Reagent | If the reagent is old or has been improperly stored, its concentration may have decreased. It is recommended to titrate the reagent before each use. |
| Pipetting/Syringe Errors | When drawing the Grignard reagent into a syringe, pull a small amount of inert gas into the syringe after the liquid to act as a barrier against air.[10] |
Issue 2: Difficulty in Determining the Endpoint
| Possible Cause | Troubleshooting Step |
| Iodine Titration: Faint or Unclear Endpoint | The solution should become colorless at the endpoint.[11] If the endpoint is difficult to observe, ensure the solution is well-stirred. The addition of anhydrous lithium chloride (LiCl) can help maintain a homogeneous solution and provide a sharper endpoint by preventing the precipitation of magnesium salts.[1][2] |
| Indicator-Based Titrations: Gradual Color Change | The color change at the endpoint should be sharp. If the change is gradual, it may indicate a slow reaction or the presence of impurities. Ensure vigorous stirring and dropwise addition of the titrant near the endpoint. |
| Precipitate Formation Obscuring Endpoint | As mentioned, adding anhydrous LiCl to the THF can prevent the formation of precipitates that may obscure the endpoint.[12] |
Issue 3: Titration Results Indicate a Lower Than Expected Concentration
| Possible Cause | Troubleshooting Step |
| Reaction with Atmospheric Moisture/Oxygen | This is a common issue. Review your inert atmosphere techniques. Ensure there are no leaks in your system. |
| Reaction with Acidic Impurities | Ensure the starting materials for the Grignard synthesis were pure and dry. Impurities in the alkyl halide can be removed by passing it through a column of activated alumina.[8] |
| Side Reactions (e.g., Wurtz Coupling) | During the preparation of the Grignard reagent, side reactions can consume some of the starting material. This is more of a synthesis issue but will affect the final concentration.[8] |
Experimental Protocols
Method 1: Titration with Iodine
This method is based on the reaction of the Grignard reagent with iodine. The endpoint is the disappearance of the iodine color.
Materials:
-
This compound solution in THF
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Lithium Chloride (LiCl) (optional, but recommended)
-
Flame-dried glassware (e.g., vial or flask with a stir bar, syringe)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Prepare a 0.5 M solution of anhydrous LiCl in anhydrous THF. This can be done by stirring LiCl in THF for 24 hours.[1]
-
In a flame-dried vial under an inert atmosphere, accurately weigh about 50-100 mg of iodine.[11]
-
Dissolve the iodine in 1-2 mL of the anhydrous THF (or the LiCl/THF solution).[11] The solution will be dark brown.
-
Cool the iodine solution to 0 °C in an ice bath.
-
Slowly add the this compound solution dropwise from a syringe while stirring vigorously.[11]
-
The endpoint is reached when the brown color of the iodine disappears, and the solution becomes colorless or light yellow.[10][11]
-
Record the volume of the Grignard reagent added.
-
Repeat the titration at least two more times and calculate the average molarity.
Calculation: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)
Method 2: Titration with Salicylaldehyde Phenylhydrazone
This method utilizes salicylaldehyde phenylhydrazone as both the titrant and indicator.
Materials:
-
This compound solution in THF
-
Salicylaldehyde phenylhydrazone
-
Anhydrous Tetrahydrofuran (THF)
-
Flame-dried glassware
-
Inert atmosphere setup
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve a known, accurate weight of salicylaldehyde phenylhydrazone in anhydrous THF.
-
Slowly add the this compound solution via syringe with stirring.
-
The endpoint is indicated by a distinct color change. The first excess drop of the Grignard reagent will cause a color change in the solution.[9]
-
Record the volume of the Grignard reagent added and calculate the concentration.
Quantitative Data Summary
| Titration Method | Titrant | Indicator | Endpoint Observation | Typical Concentration Range (Commercial) |
| Iodine Titration | Iodine (I₂) | Self-indicating | Disappearance of brown iodine color[1] | 0.7 M - 1.0 M in THF[13] |
| Salicylaldehyde Phenylhydrazone | Salicylaldehyde Phenylhydrazone | Salicylaldehyde Phenylhydrazone | Color change upon first excess of Grignard[9] | N/A |
| Diphenylacetic Acid | Diphenylacetic Acid | Diphenylacetic Acid | Appearance of a persistent yellow color[2] | N/A |
| Potentiometric Titration | 2-Butanol | N/A (Electrode) | Determined from the first derivative of the titration curve[5] | N/A |
Visualizations
Caption: Workflow for Iodine Titration of this compound.
Caption: Troubleshooting Logic for Inconsistent Titration Results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Titration of organolithium and organomagnesium reagents - Catapower Inc. [catapowerinc.com]
- 4. The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents. (1999) | Brian E. Love | 192 Citations [scispace.com]
- 5. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 1826-67-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chemtips.wordpress.com [chemtips.wordpress.com]
- 13. 209398000 [thermofisher.com]
safe handling and quenching procedures for vinylmagnesium bromide
This guide provides essential information for the safe handling and quenching of vinylmagnesium bromide. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (C₂H₃BrMg) is a highly reactive organometallic compound known as a Grignard reagent.[1][2] It is typically supplied as a 0.7M or 1.0M solution in a flammable organic solvent like tetrahydrofuran (B95107) (THF).[1][3] Its primary hazards stem from its high reactivity, flammability, and corrosivity.[3][4]
Key hazards include:
-
High Flammability: The reagent and its solvent are highly flammable. Vapors can form explosive mixtures with air and flash back from an ignition source.[5][6][7]
-
Violent Reaction with Water: It reacts violently with water and other protic solvents, releasing flammable ethane (B1197151) gas which can ignite spontaneously.[1][5][7][8][9]
-
Corrosivity: It is corrosive and can cause severe skin and eye burns upon contact.[1][5][6][8]
-
Air and Light Sensitivity: The reagent is sensitive to air and light and must be handled under an inert atmosphere.[5][6][10]
-
Peroxide Formation: The THF solvent can form explosive peroxides upon prolonged storage, especially after the container has been opened.[5][6][10]
Q2: What are the proper storage conditions for this compound?
This compound solutions should be stored in a cool, dry, well-ventilated area designated for flammable liquids.[3][5] The container must be tightly sealed under an inert atmosphere, such as nitrogen or argon, to protect it from moisture and air.[3][10] Keep it away from heat, sparks, open flames, and other ignition sources.[3][6] Containers should be dated upon opening and periodically tested for the presence of peroxides.[5][6] If crystals have formed, peroxide formation may have occurred, and the container should be considered extremely dangerous and handled only by professionals.[6][10]
Q3: What personal protective equipment (PPE) is required for handling this compound?
Appropriate PPE is critical to minimize risks.[11] A comprehensive set of PPE should always be worn.[12][13]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield.[6][14] | Protects against splashes of the corrosive reagent. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[11][12] Consider wearing leather or Nomex® gloves over nitrile gloves for fire protection.[13][14] | Protects skin from burns and absorption. Nitrile is combustible, so an outer flame-resistant layer adds safety.[4] |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®).[13][14] Long pants and closed-toe shoes are mandatory. Avoid synthetic clothing.[14] | Provides protection against splashes and potential flash fires. |
| Respiratory | Use only within a certified chemical fume hood.[4][11][13] A respirator may be required if exposure limits are exceeded.[6] | Prevents inhalation of harmful and irritating vapors. |
Q4: What type of fire extinguisher should be available when working with this compound?
Due to the water-reactive nature of Grignard reagents, specific fire extinguishers are required. NEVER use water, foam, or carbon dioxide (CO₂) extinguishers , as they will react violently with the reagent and exacerbate the fire.[15][16][17]
| Extinguisher Type | Description |
| Class D | Specifically designed for combustible metal fires.[14][16] |
| Dry Sand, Soda Ash, Limestone Powder, or Sodium Chloride | Can be used to smother small fires.[6][8][15] |
| Class ABC (Dry Chemical) | May be used for fires involving the organic solvent the reagent is in, but Class D is preferred for the reagent itself.[14] |
Q5: What are suitable quenching agents for a reaction involving this compound?
Quenching must be performed carefully to control the exothermic reaction. The choice of quenching agent depends on the reaction scale and purpose.
-
For Reaction Work-up: A saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is commonly used.[3][18] It is less acidic than strong acids and effectively neutralizes the alkoxide intermediate formed during the reaction. Dilute acids like hydrochloric acid (HCl) can also be used.[3]
-
For Destroying Excess Reagent: For disposal, a less reactive alcohol like isopropanol (B130326) is used first to moderate the reaction, followed by a sequence of more protic solutions.[19]
Troubleshooting Guide
Q1: My Grignard reaction with this compound won't start. What are the possible causes and solutions?
| Possible Cause | Solution(s) |
| Wet Glassware or Solvent [3] | All glassware must be rigorously dried before use (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours).[3] Use only anhydrous grade solvents. |
| Reaction with Atmospheric Moisture/CO₂ [3] | Ensure the entire apparatus is under a positive pressure of a dry, inert gas (nitrogen or argon).[3][18] Use a bubbler to monitor gas flow. |
| Impure or Old Reagent | Purchase reagents in small quantities and avoid using bottles that are more than six months old or have been pierced many times.[14] The concentration of Grignard reagents can decrease over time. |
| Precipitate in Reagent Bottle | A precipitate (due to Schlenk equilibrium) is often normal and does not indicate a problem.[3] Gently shake the bottle to create a uniform suspension before use. If the precipitate is excessive, especially in cold weather, you can warm the bottle gently in a water bath (around 40°C) to redissolve the solid. |
Q2: The yield of my desired product is low, and I see multiple spots on my TLC plate. What could be the issue?
| Possible Cause | Solution(s) |
| Side Reactions (e.g., enolization of substrate) [3][20] | Add the this compound solution slowly to the electrophile at a low temperature (e.g., 0°C or -78°C) to control the exothermic reaction and improve selectivity.[3] For ketones prone to enolization, consider using additives like cerium(III) chloride (CeCl₃).[3] |
| Wurtz-type Coupling (Dimerization) [3] | This side reaction can form biphenyl (B1667301) byproducts. Using dilute solutions and ensuring a clean reaction setup can help minimize this.[3] |
| Reagent Degradation | As mentioned above, ensure the reaction is performed under strictly anhydrous and inert conditions to prevent the Grignard reagent from being consumed by trace water or air.[3] |
Q3: The reaction mixture became very thick and difficult to stir after adding the this compound. What should I do?
This is often due to the precipitation of the magnesium alkoxide product. This is usually not a problem for the reaction itself. You can add more anhydrous solvent (e.g., THF) to improve stirring, ensuring the solvent has been properly dried to avoid quenching the reagent.
Experimental Protocols
Protocol 1: General Safe Handling and Transfer
This protocol outlines the procedure for transferring this compound from a commercial bottle to a reaction flask using a syringe under an inert atmosphere.
-
Preparation:
-
Ensure all glassware (reaction flask, syringe, needles) is thoroughly dried in an oven and cooled in a desiccator or by flame-drying under vacuum.[3]
-
Assemble the reaction apparatus and purge with a dry, inert gas (nitrogen or argon).[12] Maintain a positive pressure of inert gas throughout the procedure.[3]
-
Work exclusively within a chemical fume hood with the sash positioned as low as practical.[4][13]
-
-
Syringe Transfer:
-
Puncture the septum of the this compound bottle with a needle connected to the inert gas line to equalize pressure.
-
Using a clean, dry, gas-tight syringe with a Luer-lock needle, draw a small amount of inert gas from the reaction flask's headspace.
-
Puncture the septum of the reagent bottle with the syringe needle and slowly draw the desired volume of the reagent.
-
Withdraw the syringe and immediately insert it into the reaction flask through a rubber septum.
-
Slowly add the reagent to the reaction mixture, typically dropwise, especially if the reaction is exothermic.[3]
-
-
Post-Transfer:
-
Rinse the syringe immediately by drawing up an anhydrous, non-protic solvent (like THF), and expelling it into a dedicated waste container for quenching. Repeat this process.
-
Finally, rinse the syringe with a quenching agent like isopropanol before cleaning with water.
-
Protocol 2: Quenching a Completed Reaction (Work-up)
This protocol is for neutralizing the reaction mixture to isolate the product.
-
Cooling: Once the reaction is complete, cool the reaction flask in an ice-water bath to 0°C to manage the heat that will be generated during quenching.[3]
-
Slow Addition: While stirring vigorously, slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to the reaction mixture.[3][18] Monitor for any temperature increase or gas evolution.
-
Separation: Once the quenching is complete (no more gas evolution or exothermic reaction), transfer the mixture to a separatory funnel.
-
Extraction: Separate the aqueous and organic layers. Extract the aqueous layer one or more times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[3]
-
Drying and Isolation: Combine the organic layers, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the crude product.[3]
Protocol 3: Quenching and Disposal of Excess Reagent
This procedure is for safely destroying unused or waste this compound.[19]
-
Setup: In a chemical fume hood, place a flask of appropriate size (at least 3-4 times the volume of the reagent to be quenched) equipped with a stir bar and a dropping funnel. The flask should be purged with an inert gas.[19]
-
Initial Quench (Isopropanol): Place the flask in an ice-water bath and cool to 0°C. Slowly add isopropanol from the dropping funnel to the excess reagent while stirring. Isopropanol is used first as it reacts less violently than water.[19]
-
Secondary Quench (Isopropanol/Water): Once the addition of isopropanol no longer produces a vigorous reaction, switch to adding a 1:1 mixture of isopropanol and water, again, slowly and with cooling.[19]
-
Final Quench (Water): After the isopropanol/water mixture addition is complete and the reaction has subsided, slowly add plain water to ensure all reactive material is consumed.[19]
-
Neutralization and Disposal: Allow the mixture to warm to room temperature. Neutralize the resulting slurry with a dilute acid (e.g., citric or acetic acid) until the solution is clear.[19] The neutralized aqueous solution can then be disposed of in an appropriate aqueous waste container according to your institution's guidelines.
Visualizations
Caption: Experimental workflow for the safe handling and transfer of this compound.
Caption: Troubleshooting guide for common issues with this compound reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 1826-67-1: this compound solution [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. dchas.org [dchas.org]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Vector SDS and Chemical Management [und-nd.newlook.safeschoolssds.com]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. smart.dhgate.com [smart.dhgate.com]
- 13. acs.org [acs.org]
- 14. research.columbia.edu [research.columbia.edu]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. collections.uhsp.edu [collections.uhsp.edu]
- 17. artscimedia.case.edu [artscimedia.case.edu]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. chemistry.nd.edu [chemistry.nd.edu]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Vinylmagnesium Bromide in Tetrahydrofuran (THF)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the long-term storage, stability, and use of vinylmagnesium bromide in THF. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the success and safety of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for long-term storage of this compound in THF?
A1: For optimal long-term stability, this compound solutions in THF should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2] The container must be tightly sealed under an inert atmosphere, such as nitrogen or argon, to prevent degradation from exposure to moisture and air.[1][2][3] Refrigeration can slow down degradation, but be aware that low temperatures may cause the Grignard reagent to precipitate.[1]
Q2: What is the expected shelf life of this compound in THF?
A2: The shelf life of this compound in THF is typically around 12 months when stored under ideal conditions.[4] However, the actual stability can be influenced by the quality of the initial preparation, the solvent, and the storage conditions. It is highly recommended to re-titrate the solution to determine its precise concentration before use, especially after prolonged storage.
Q3: What are the visible signs of degradation or instability in a this compound solution?
A3: Visual signs of degradation can include a change in color, often to a darker or black appearance, and the formation of a significant amount of precipitate.[5][6] While some cloudiness or precipitation can be normal due to the Schlenk equilibrium, a substantial increase in solids may indicate decomposition.[6] The presence of peroxides, which can form in THF upon prolonged storage and exposure to air, is a serious hazard and may not be visible.[4][7]
Q4: My solution of this compound has formed a precipitate upon storage. Is it still usable?
A4: The formation of a precipitate, especially in cold conditions, is a common occurrence with Grignard reagents and does not necessarily indicate decomposition.[6][8] This is often due to the Schlenk equilibrium, which can lead to the formation of less soluble magnesium species.[6] In many cases, the solution can be made homogeneous again by gently warming the container (e.g., in a warm water bath) with swirling to redissolve the solid.[6][8] However, it is always best practice to titrate the solution after redissolving to confirm its active concentration.
Q5: What are the primary degradation pathways for this compound in THF?
A5: The main degradation pathways involve reaction with atmospheric moisture and oxygen.[3] Moisture will protonate the Grignard reagent, forming ethene and magnesium salts. Oxygen can lead to the formation of magnesium alkoxides and other oxidation byproducts. Additionally, the THF solvent itself can form explosive peroxides over time, especially in the absence of inhibitors and upon exposure to light and air.[4][7][9]
Troubleshooting Guides
Low Yield in Grignard Reactions
Problem: My reaction involving this compound is giving a low yield of the desired product.
| Possible Cause | Troubleshooting Solution |
| Inactive Grignard Reagent | The concentration of the active Grignard reagent may be lower than expected due to degradation during storage. Always titrate the this compound solution before use to determine its exact molarity and adjust the stoichiometry of your reaction accordingly. |
| Presence of Moisture or Air | Grignard reagents are extremely sensitive to water and oxygen. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a strict inert atmosphere (nitrogen or argon).[10] Use anhydrous solvents for the reaction and workup.[10] |
| Side Reactions | Wurtz Coupling: The Grignard reagent can react with the starting vinyl bromide. To minimize this, add the vinyl bromide solution slowly and dropwise during the preparation of the Grignard reagent.[1] Enolization: If your substrate is a ketone with acidic alpha-protons, enolization can compete with nucleophilic addition. Consider using additives like cerium(III) chloride (CeCl₃) to suppress enolization.[11] |
| Incorrect Reaction Temperature | Grignard reactions are often exothermic. It is crucial to control the temperature during the addition of the Grignard reagent, often by cooling the reaction mixture. After the initial addition, the reaction may need to be warmed to room temperature or gently refluxed to ensure completion.[10] |
| Impure Starting Materials | Ensure the purity of your substrate and the magnesium turnings. An oxide layer on the magnesium can inhibit the reaction.[10] Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) if necessary.[1] |
Reaction Fails to Initiate
Problem: The formation of the this compound (Grignard reagent) does not start.
| Possible Cause | Troubleshooting Solution |
| Inactive Magnesium Surface | The magnesium turnings may have an oxide layer that prevents the reaction. Use fresh, shiny magnesium turnings. If necessary, activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in a dry mortar and pestle before the reaction.[1] |
| Wet Glassware or Solvent | Any trace of moisture will prevent the Grignard reaction from initiating. Flame-dry all glassware under vacuum or in an oven and cool under an inert gas. Use anhydrous THF.[10] |
| Insufficient Local Concentration of Alkyl Halide | Sometimes, a higher local concentration of the vinyl bromide is needed to start the reaction. Add a small portion of the vinyl bromide neat or as a concentrated solution directly to the magnesium turnings before starting the dropwise addition of the remaining solution.[5] |
Experimental Protocols
Protocol 1: Titration of this compound with Iodine
This method is a reliable way to determine the concentration of the active Grignard reagent.
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Lithium Chloride (LiCl)
-
Iodine (I₂)
-
This compound solution to be titrated
-
Dry glassware (e.g., flask, syringe)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 0.5 M solution of LiCl in anhydrous THF. Dry the anhydrous LiCl in an oven at 150 °C for at least 4 hours and allow it to cool in a desiccator. Add the dried LiCl to anhydrous THF and stir for 24 hours at room temperature to ensure saturation.
-
In a flame-dried flask under an inert atmosphere (nitrogen or argon), dissolve a precisely weighed amount of iodine (e.g., 100 mg) in 1.0 mL of the 0.5 M LiCl/THF solution.
-
Cool the dark brown iodine solution to 0 °C in an ice bath.
-
Slowly add the this compound solution dropwise from a syringe to the stirred iodine solution.
-
The endpoint is reached when the solution turns from light yellow to colorless. Record the volume of the Grignard solution added.
-
Calculate the molarity of the this compound based on the moles of iodine used and the volume of the Grignard solution required to reach the endpoint. It is advisable to perform the titration in duplicate or triplicate for accuracy.
Calculation:
Molarity (M) = (moles of I₂) / (Volume of Grignard solution in L)
Visualizations
Caption: Workflow for the titration of this compound using iodine.
Caption: Troubleshooting decision tree for low yields in Grignard reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. nbinno.com [nbinno.com]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ijarse.com [ijarse.com]
- 11. researchgate.net [researchgate.net]
identifying and minimizing byproducts in vinylmagnesium bromide additions
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts in vinylmagnesium bromide additions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during these reactions.
Troubleshooting Guide: Common Issues and Solutions
This guide provides a systematic approach to troubleshooting common problems encountered during this compound additions, helping you to identify the root cause and implement effective solutions.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low or No Yield of Desired Product | 1. Poor Quality of Grignard Reagent: this compound is highly sensitive to air and moisture, leading to decomposition.[1] | - Use Fresh Reagent: Employ freshly prepared or recently purchased high-quality this compound. - Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).[1] Use anhydrous solvents, freshly distilled from a suitable drying agent.[1] - Maintain Inert Atmosphere: Perform the reaction under a positive pressure of an inert gas.[1] |
| 2. Inactive Magnesium Surface: An oxide layer on magnesium turnings can prevent the reaction with vinyl bromide if preparing the reagent in situ.[1] | - Activate Magnesium: Activate the magnesium turnings before adding vinyl bromide. Common methods include using a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical grinding.[1][2] | |
| 3. Competing Side Reactions: Wurtz-type coupling and other side reactions can consume the Grignard reagent.[1][3] | - Slow Addition: Add the electrophile (e.g., aldehyde, ketone) solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize localized high concentrations.[1][3] - Stoichiometry Control: Ensure a slight excess of the Grignard reagent to favor the desired reaction.[1] | |
| Presence of Significant Wurtz Coupling Byproduct (R-R) | 1. High Local Concentration of Vinyl Halide: Rapid addition of vinyl bromide during Grignard formation increases the likelihood of the Grignard reagent reacting with the unreacted halide.[3] | - Dropwise Addition: Add the vinyl bromide solution dropwise to the magnesium suspension at a rate that maintains a steady, controllable reaction temperature.[3] |
| 2. Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[3][4] | - Temperature Control: Maintain a controlled, low temperature during the formation of the Grignard reagent. The formation is exothermic, so efficient cooling is crucial.[3][4] | |
| 3. Choice of Solvent: Solvents like Tetrahydrofuran (B95107) (THF) can sometimes promote Wurtz coupling more than others, such as diethyl ether (Et₂O).[3] | - Solvent Selection: Consider using diethyl ether or 2-methyltetrahydrofuran (B130290) (2-MeTHF) as an alternative to THF, especially for reactive substrates.[3] | |
| Formation of Enolization Products | 1. Sterically Hindered Ketones: Ketones with acidic α-hydrogens are prone to deprotonation by the basic Grignard reagent, leading to enolate formation instead of nucleophilic addition.[5][6] | - Use of Additives: Add cerium(III) chloride (CeCl₃) to the reaction mixture. CeCl₃ is a Lewis acid that can promote 1,2-addition over enolization.[5][7] - Lower Basicity Reagents: Consider using a Normant cuprate (B13416276) ((H₂C=CH)₂Cu(MgBr)), which is less basic than this compound.[5] - Low Temperature: Perform the reaction at very low temperatures (e.g., -78 °C) to favor the kinetic addition product over deprotonation.[8] |
| Presence of Reduction Byproducts | 1. Sterically Hindered Substrates: For sterically hindered ketones, the Grignard reagent can act as a reducing agent, delivering a hydride from its β-carbon.[6] | - Use of Additives: Lewis acids like CeCl₃ or LaCl₃·2LiCl can promote the desired 1,2-addition.[5] - Reagent Choice: Consider using a different organometallic reagent that is less prone to acting as a reducing agent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound additions?
A1: The most frequently encountered byproducts include:
-
Wurtz Coupling Products (e.g., 1,3-butadiene): These result from the reaction of the Grignard reagent with the starting vinyl bromide.[3][4][9][10] This side reaction consumes the Grignard reagent and complicates purification.[3]
-
Protonated Grignard Reagent (Ethene): This forms when the Grignard reagent reacts with any protic source, such as trace amounts of water in the glassware or solvents.[1][11]
-
Enolization Products: When reacting with ketones that have acidic alpha-hydrogens, the Grignard reagent can act as a base, leading to the formation of an enolate instead of the desired alcohol.[5][6]
-
Reduction Products: With sterically hindered ketones, the Grignard reagent can deliver a hydride, resulting in the reduction of the carbonyl group.[6]
Q2: How can I identify the byproducts in my reaction mixture?
A2: Several analytical techniques can be used to identify byproducts:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your product mixture. Multiple spots may indicate the presence of byproducts.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile compounds and identifying them based on their mass-to-charge ratio.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the components in your product mixture, helping to identify the exact structure of byproducts.[12]
Q3: How does the choice of solvent impact the formation of byproducts?
A3: The solvent is crucial for stabilizing the Grignard reagent.[2] Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential.[2] However, the choice between them can influence byproduct formation. For instance, THF can sometimes lead to a higher proportion of Wurtz coupling products compared to diethyl ether, especially with more reactive halides.[3]
Q4: My commercially purchased this compound solution is not performing well. What could be the issue?
A4: Commercially available Grignard reagents can degrade over time, especially if the container has been opened previously, allowing for exposure to air and moisture.[5] It is always best to use freshly purchased reagents or titrate the solution before use to determine its exact concentration.[13] Storage conditions are also important; some solutions may precipitate salts at lower temperatures and require gentle warming to redissolve before use.[14]
Q5: Can temperature control really make a significant difference in minimizing byproducts?
A5: Yes, temperature control is critical. The formation of the Grignard reagent is exothermic, and allowing the temperature to rise uncontrollably can significantly increase the rate of side reactions, particularly Wurtz coupling.[3][4] Similarly, for the addition reaction, low temperatures (e.g., 0 °C to -78 °C) often favor the desired nucleophilic addition over side reactions like enolization.[1][8]
Experimental Protocols
Protocol 1: Minimization of Wurtz Coupling Byproduct using Slow Addition
This protocol describes a general procedure for the formation of a Grignard reagent while minimizing the Wurtz coupling side reaction.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Vinyl bromide
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Electrophile (e.g., aldehyde or ketone)
Procedure:
-
Magnesium Activation: Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a single crystal of iodine and gently warm the flask under a nitrogen atmosphere until the iodine color disappears, indicating magnesium activation.[3] Allow the flask to cool to room temperature.
-
Initiation: Add a small portion of the vinyl bromide solution (dissolved in anhydrous ether) to the activated magnesium. The reaction should initiate, evidenced by a gentle reflux and a cloudy gray appearance.[3]
-
Slow Addition: Once the reaction has started, add the remaining vinyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition prevents a buildup of unreacted vinyl bromide.[3]
-
Completion and Use: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes.[14][15] The resulting Grignard solution can then be used for the subsequent reaction with an electrophile.
Protocol 2: Cerium(III) Chloride Mediated Addition to an Enolizable Ketone
This protocol outlines the use of CeCl₃ to suppress enolization during the addition of this compound to a ketone.
Materials:
-
Anhydrous Cerium(III) chloride (CeCl₃)
-
Ketone substrate
-
This compound solution (in THF)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
CeCl₃ Preparation: Dry the CeCl₃ under vacuum with heating to remove any water of hydration.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend the anhydrous CeCl₃ in anhydrous THF.
-
Ketone Addition: Add the ketone to the CeCl₃ suspension and stir for approximately 30 minutes at room temperature.[5]
-
Grignard Addition: Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C). Slowly add the this compound solution dropwise.
-
Workup: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[3][15] Extract the product with an organic solvent, dry the organic layer, and purify as needed.
Data Summary
Table 1: Effect of Solvent on Wurtz Coupling in the Formation of Benzylmagnesium Chloride
| Solvent | Yield of Desired Grignard Product (%) | Remarks |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling.[3] |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation.[3] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 95 | Excellent yield, comparable to diethyl ether.[3] |
Note: Data is for benzylmagnesium chloride but illustrates the significant impact of solvent choice on Wurtz coupling, a principle applicable to vinyl Grignard reagents.
Visualizations
Caption: Pathways in this compound Reactions.
Caption: A workflow for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. Page loading... [wap.guidechem.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. prepchem.com [prepchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
effect of solvent purity on vinylmagnesium bromide reaction yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of vinylmagnesium bromide, with a specific focus on the critical role of solvent purity in achieving high reaction yields.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of this compound.
| Issue | Question | Possible Cause & Troubleshooting Steps |
| Reaction Failure | Why is my Grignard reaction not initiating? | 1. Inactive Magnesium Surface: The magnesium turnings may have a passivating oxide layer. • Troubleshooting: Activate the magnesium surface before adding the bulk of the vinyl bromide. Common activation methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically grinding the turnings in a dry flask.[1][2] 2. Impure Starting Materials: The vinyl bromide may contain inhibitors or trace moisture. • Troubleshooting: Ensure the vinyl bromide is pure and dry. Consider passing it through a column of activated alumina (B75360) to remove impurities.[3] |
| Low or No Yield | My reaction started but then stopped, or my final yield is very low. What went wrong? | 1. Insufficiently Anhydrous Conditions: This is the most common cause. Grignard reagents are potent bases and react readily with trace amounts of water.[2][3] This side reaction consumes the reagent, reducing the yield.[3] • Troubleshooting: a. Solvent Quality: Use freshly distilled, anhydrous-grade solvent (e.g., THF, diethyl ether).[2] The solvent should be exceptionally dry (<0.02 wt% water).[4] b. Glassware: Rigorously dry all glassware in an oven (e.g., at 120°C overnight) and cool under an inert atmosphere (nitrogen or argon) before use.[2] c. Atmosphere: Maintain a positive pressure of an inert gas throughout the entire procedure to prevent atmospheric moisture from entering the reaction vessel.[3][5] 2. Formation of Side Products: The primary competing reaction is Wurtz-type coupling, where the Grignard reagent reacts with unreacted vinyl bromide.[3][6][7] • Troubleshooting: Add the vinyl bromide solution slowly and in a controlled manner to the magnesium suspension. This keeps the concentration of the halide low, minimizing the Wurtz coupling side reaction.[3] |
| Product Impurity | My final product contains significant byproducts. How can I improve its purity? | 1. Wurtz Coupling: As mentioned above, this side reaction can be a major source of impurities.[3][6][7] • Troubleshooting: Slow, controlled addition of the vinyl bromide is crucial.[3] 2. Oxygen Contamination: Although inert gas is used to exclude moisture, it also prevents oxygen from reacting with the Grignard reagent. Oxygen can form peroxo species (RMgO2X), leading to undesired byproducts.[4] • Troubleshooting: Ensure the inert gas atmosphere is strictly maintained. In small-scale preparations, this is particularly advisable to prevent both hydrolysis and oxidation.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is solvent purity so critical for the formation of this compound? A1: this compound, like all Grignard reagents, is a potent nucleophile and a strong base.[3][8] It reacts destructively with even trace amounts of protic impurities, most notably water. This acid-base reaction consumes the Grignard reagent, converting it into ethane (B1197151) gas and rendering it unavailable for the desired synthetic reaction.[3] This not only reduces the overall yield but can completely prevent the formation of the reagent if contamination is significant.[3]
Q2: What are the primary sources of water contamination in a Grignard reaction? A2: Water can be introduced from several sources:
-
The Solvent: Commercial ethers like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) can contain dissolved water that must be removed.[3]
-
Glassware: Moisture readily adsorbs onto the surfaces of flasks, condensers, and addition funnels.[3]
-
Atmosphere: Humidity from the air can easily enter the reaction setup if it is not properly sealed and maintained under a positive pressure of inert gas.[3]
-
Starting Materials: The magnesium turnings or the vinyl bromide may have adsorbed moisture from the atmosphere.[3]
Q3: Which solvents are recommended for this compound synthesis, and why? A3: Aprotic ethereal solvents are ideal because they do not react with the Grignard reagent and they play a crucial role in stabilizing it. The ether oxygen atoms coordinate to the magnesium, solvating and stabilizing the R-Mg-X complex.[3][9]
-
Tetrahydrofuran (THF): A highly effective and common solvent. Its polarity allows it to solvate the Grignard reagent effectively, sometimes leading to faster reactions.[3][10] Its boiling point of 66°C is also convenient.[3]
-
Diethyl Ether (Et₂O): A traditional and effective solvent. Its high volatility (boiling point 34.6°C) can help in managing the reaction temperature but requires an efficient condenser to prevent solvent loss.[3]
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF derived from renewable resources. It can sometimes offer superior performance and simplifies the work-up due to its lower water miscibility.[3][11]
Q4: What is the maximum acceptable water content in the solvent for a successful Grignard reaction? A4: For optimal results, the solvent must be as dry as possible. A commonly cited upper limit for water content is less than 0.02% by weight (<200 ppm).[4] However, for high-yield preparations, aiming for even lower water content is best practice.
Quantitative Data
While extensive quantitative data correlating specific water concentrations to yield is sparse in readily available literature, the general principle is universally accepted. The following table provides a summary based on established chemical principles and experimental observations.
| Water Content in Solvent (ppm) | Expected Impact on Grignard Reagent Formation | Probable Yield |
| < 50 | Ideal conditions. Minimal consumption of reagent by water. | High (>90%) |
| 100 - 200 | Minor impact. Some reagent may be consumed, but the reaction should proceed. | Good (70-90%) |
| 200 - 400 | Significant impact. Noticeable reduction in yield due to reagent quenching. | Moderate (40-70%) |
| > 400 | Severe impact. Reaction may be difficult to initiate and yields will be very low. | Low to None (<40%) |
Experimental Protocols
Protocol 1: Drying of Tetrahydrofuran (THF)
-
Objective: To prepare anhydrous THF suitable for Grignard reagent synthesis.
-
Safety Note: This procedure should be performed by trained personnel in a chemical fume hood. Sodium is highly reactive with water.
-
Materials:
-
Commercial grade THF
-
Sodium metal
-
Inert gas supply (Nitrogen or Argon)
-
Distillation apparatus
-
-
Methodology:
-
Pre-dry the THF by letting it stand over anhydrous calcium chloride or molecular sieves for 24 hours.
-
Assemble a distillation apparatus that has been flame-dried or oven-dried and cooled under an inert atmosphere.
-
Transfer the pre-dried THF to the distillation flask.
-
Under a positive pressure of inert gas, carefully add small, freshly cut pieces of sodium metal to the THF.
-
Add a small amount of benzophenone to the flask. Benzophenone acts as an indicator; when the solvent is dry, the solution will turn a deep blue or purple color, indicating the persistence of the benzophenone ketyl radical.
-
Reflux the solvent under an inert atmosphere until the characteristic blue/purple color persists.
-
Distill the THF directly into the reaction flask, which has been previously dried and flushed with inert gas.
-
Note: Do not distill to dryness, as this can concentrate explosive peroxides that may have formed.[5]
-
Protocol 2: Preparation of this compound
-
Objective: To synthesize this compound from magnesium and vinyl bromide in anhydrous THF.
-
Materials:
-
Methodology:
-
Setup: Assemble the dry glassware. Equip the flask with a stirrer, condenser, and dropping funnel. Ensure the entire system is under a positive pressure of dry nitrogen or argon.[1][5]
-
Magnesium Activation: Place the magnesium turnings in the flask and cover them with 100 mL of anhydrous THF. With stirring, add the 1,2-dibromoethane. An exothermic reaction should be observed as the magnesium is activated.[12]
-
Initiation: Once the initial exothermic reaction from activation ceases, cool the THF to approximately 35°C.[12]
-
Addition: Prepare a solution of vinyl bromide in 250 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred magnesium suspension over 2.5 hours. Maintain the internal temperature between 35-40°C throughout the addition.[12] A gentle reflux may be observed.
-
Completion: After the addition is complete, continue stirring and heating the mixture at 40°C for an additional hour to ensure the reaction goes to completion.[12]
-
Storage & Use: The resulting dark grey solution is the this compound reagent. It can be transferred under an inert atmosphere to a calibrated storage flask. The yield is typically at least 90%.[12]
-
Visualizations
Caption: Troubleshooting flowchart for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. softbeam.net:8080 [softbeam.net:8080]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 8. byjus.com [byjus.com]
- 9. ochemacademy.com [ochemacademy.com]
- 10. reddit.com [reddit.com]
- 11. ijarse.com [ijarse.com]
- 12. prepchem.com [prepchem.com]
Technical Support Center: Managing THF for Grignard Reactions
This guide provides researchers, scientists, and drug development professionals with essential information for safely managing tetrahydrofuran (B95107) (THF) in Grignard reactions, with a focus on preventing and addressing peroxide formation.
Frequently Asked Questions (FAQs)
Q1: What are peroxides and why are they a concern in THF for Grignard reactions?
A: Peroxides are reactive compounds containing an oxygen-oxygen single bond (-O-O-). In the context of THF, these are typically hydroperoxides. They pose two significant risks for Grignard reactions:
-
Safety Hazard: Peroxides can be shock-sensitive and explosive, especially when concentrated by distillation or evaporation.[1][2][3] Visual signs of dangerous peroxide levels include the formation of whitish crystals around the container cap, a viscous oily layer in the liquid, or a precipitate.[4][5][6][7] If crystals are observed, do not attempt to open or move the container and contact your institution's Environmental Health & Safety (EHS) department immediately.[5][6]
-
Reaction Inhibition: Peroxides can quench the highly reactive Grignard reagent, leading to lower yields, sluggish reaction initiation, or complete reaction failure.[8][9] Byproducts from peroxide degradation, such as γ-butyrolactone, can also impede the reaction and potentially cause dangerous runaway reactions.[8]
Q2: How does THF form peroxides?
A: THF forms peroxides through a free-radical chain reaction known as autoxidation, which occurs upon exposure to oxygen.[10][11] This process is accelerated by light and heat.[11][12][13] The mechanism involves an initiation step where a radical abstracts a hydrogen atom from the carbon adjacent to the ether oxygen, followed by propagation steps where the resulting THF radical reacts with molecular oxygen to form peroxy radicals and then hydroperoxides.[10][11]
Q3: How can I detect peroxides in my THF?
A: Peroxides can be detected using several qualitative and quantitative methods. Commercial peroxide test strips are a common and easy-to-use option.[4][14][15][16] A classic laboratory method involves using potassium iodide (KI), which is oxidized by peroxides to iodine, resulting in a yellow-to-brown color. The intensity of the color indicates the peroxide concentration.[1][4][17]
Q4: How do I remove peroxides from THF?
A: Several methods are effective for removing peroxides from THF. A common and effective technique for laboratory-scale purification is passing the solvent through a column of activated alumina (B75360).[4][14][18][19][20] Other methods include treatment with a freshly prepared ferrous sulfate (B86663) solution, stirring with sodium hydroxide, or distillation from sodium and benzophenone (B1666685) (for anhydrous THF).[1][4] Distillation should only be performed after confirming that peroxide levels are low, as concentrating peroxides is extremely dangerous.[9][17]
Q5: How can I prevent or minimize peroxide formation in THF?
A: Prevention is the most effective strategy.
-
Use Inhibitors: Purchase THF that contains an inhibitor like butylated hydroxytoluene (BHT), which scavenges free radicals and terminates the autoxidation chain reaction.[1][2][4]
-
Store Properly: Store THF in airtight, opaque containers (like amber glass or metal cans) to protect it from light and air.[5][9][15][21]
-
Inert Atmosphere: For inhibitor-free THF or after opening a container, storing the solvent under an inert atmosphere (e.g., nitrogen or argon) significantly reduces oxygen exposure.[4][15][18]
-
Manage Inventory: Purchase THF in quantities that will be used within recommended timeframes. Always label containers with the date received and the date opened.[4][6][21]
Troubleshooting Guide
Problem: My Grignard reaction is sluggish, has a long induction period, or fails to initiate.
-
Possible Cause 1: Peroxides in THF. Peroxides react with and consume the Grignard reagent, preventing the desired reaction from starting.[8]
-
Solution: Test your THF for peroxides using a reliable method (see protocols below). If the test is positive (typically >10-20 ppm), you must treat the THF to remove the peroxides before use.[21] For future reactions, ensure your THF is fresh, properly stored, and tested regularly.
-
-
Possible Cause 2: Wet THF. Grignard reagents are extremely sensitive to water.
-
Solution: Ensure you are using anhydrous THF. If necessary, dry the solvent using an appropriate method, such as distillation from sodium/benzophenone or passing it through a solvent purification system.
-
-
Possible Cause 3: Inactive Magnesium Surface. The magnesium turnings may have an oxide layer that prevents the reaction.
-
Solution: Activate the magnesium. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings in the flask (under inert atmosphere) to expose a fresh surface.
-
Data & Quantitative Summary
Table 1: Peroxide Detection Methods
| Method | Principle | Procedure | Interpretation | Sensitivity |
| Test Strips | Colorimetric reaction on a paper strip | Dip strip in THF for 1 sec, let solvent evaporate, add a drop of water.[16] | Compare color to chart (typically white to blue).[4][16] | ~0.5 - 100 ppm |
| Potassium Iodide (Qualitative) | Peroxides oxidize iodide (I⁻) to iodine (I₂). | Mix THF with acidic KI solution.[4][15] | Yellow to brown color indicates the presence of peroxides.[4][17] | Low ppm levels |
| Iodometric Titration (Quantitative) | Iodine formed is titrated with a standard sodium thiosulfate (B1220275) solution. | Add THF to acetic acid/chloroform with excess KI. Titrate with Na₂S₂O₃.[17] | The volume of titrant used determines the peroxide concentration.[17] | High (provides % concentration) |
Table 2: Recommended Peroxide Limits and Testing Frequency for THF (Class B Peroxide Former)
| Peroxide Concentration | Action Required | Recommended Testing Frequency (Opened Container) |
| < 20 ppm | Safe for general use.[21] | Every 3-6 months.[6][22] |
| > 20 ppm | Should be treated to remove peroxides before use or distillation.[9][21] | Test before each use. |
| > 100 ppm | Considered hazardous. Do not distill.[4] Dispose of according to institutional guidelines. | N/A |
| Visible Crystals or >0.5-1% | EXTREMELY DANGEROUS. Do not handle. Contact EHS for emergency disposal.[1][17] | N/A |
Experimental Protocols
Protocol 1: Qualitative Peroxide Test (Potassium Iodide Method)
-
Work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Prepare a fresh test solution by dissolving 100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid.[15]
-
In a clean glass test tube, add 1-2 mL of the THF to be tested.
-
Add an equal volume of the freshly prepared acidic KI solution.
-
Shake the mixture for approximately one minute.
-
Observe the color of the lower aqueous layer. The appearance of a pale yellow to dark brown color indicates the presence of peroxides.[4][20] A blank determination should be performed as the KI/acetic acid mixture can slowly oxidize in air.[4]
Protocol 2: Peroxide Removal using Activated Alumina
-
Work in a fume hood and wear appropriate PPE.
-
Set up a glass chromatography column with a stopcock. A plug of glass wool should be placed at the bottom.
-
Fill the column with basic or neutral activated alumina (Brockmann I activity is often cited).[19] The amount will depend on the volume of THF; a common guideline is ~250 g of alumina per liter of THF.[19]
-
Slowly pass the THF through the column, collecting the peroxide-free solvent in a clean, dry flask.
-
Important: This process may also remove inhibitors like BHT.[4][19] The purified THF should be used immediately or stored under an inert atmosphere and re-tested frequently.
Visualizations
Caption: Workflow for safely handling and testing THF before use.
References
- 1. Page loading... [guidechem.com]
- 2. louisville.edu [louisville.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. researchgate.net [researchgate.net]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. cdn.ymaws.com [cdn.ymaws.com]
- 13. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 14. activatedaluminaballs.com [activatedaluminaballs.com]
- 15. ehs.washington.edu [ehs.washington.edu]
- 16. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 17. Determination of peroxide in tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 18. activatedaluminaballs.com [activatedaluminaballs.com]
- 19. researchgate.net [researchgate.net]
- 20. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 21. ehs.mit.edu [ehs.mit.edu]
- 22. ors.od.nih.gov [ors.od.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Vinylmagnesium Bromide and Vinyllithium for Researchers
For drug development professionals and researchers in the chemical sciences, the selection of an appropriate vinylating agent is a critical decision that can significantly impact the outcome of a synthetic route. Vinylmagnesium bromide and vinyllithium (B1195746) are two of the most common reagents for introducing a vinyl group, yet their reactivity profiles differ substantially. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the rational selection of these powerful synthetic tools.
At a Glance: Key Differences in Reactivity
| Property | This compound (Grignard Reagent) | Vinyllithium (Organolithium Reagent) |
| Relative Reactivity | Less reactive, more selective | Highly reactive, less selective |
| Basicity | Less basic | More basic |
| Carbonyl Addition | Primarily 1,2-addition to aldehydes and ketones.[1] | Primarily 1,2-addition to aldehydes and ketones.[2] |
| α,β-Unsaturated Systems | Generally favors 1,2-addition, but 1,4-addition can occur, sometimes influenced by steric factors and additives.[3][4] | Strong propensity for 1,2-addition.[5] |
| Side Reactions | Enolization of ketones, reduction of sterically hindered ketones.[1] | Polymerization, metal-halogen exchange.[6] |
| Handling | Easier to handle, commercially available in THF solution. | More hazardous, pyrophoric, requires strict anhydrous and inert conditions.[7] |
| Preparation | Typically prepared from vinyl bromide and magnesium turnings in THF.[8][9] | Can be prepared from vinyl halides via lithium-halogen exchange or from tetravinyltin (B75620) and butyllithium.[6] |
Reactivity with Carbonyl Compounds: A Closer Look
Both this compound and vinyllithium are effective for the vinylation of aldehydes and ketones to produce allylic alcohols. The choice between them often hinges on the substrate's sensitivity and the desired selectivity.
Addition to Saturated Ketones
In the case of simple, saturated ketones, both reagents generally provide the corresponding tertiary alcohol in good yields. However, the higher basicity of vinyllithium can sometimes lead to competing enolization, especially with sterically hindered ketones. This compound is often the reagent of choice in these situations to minimize this side reaction.
Addition to α,β-Unsaturated Ketones: 1,2- vs. 1,4-Addition
A key point of differentiation arises in reactions with α,β-unsaturated carbonyl compounds. The "harder" nature of the organolithium reagent typically leads to a strong preference for 1,2-addition (attack at the carbonyl carbon).[5] While this compound also predominantly favors 1,2-addition, the "softer" character of the Grignard reagent can result in a greater proportion of the 1,4-addition (conjugate addition) product, particularly with substrates prone to this mode of reactivity.[3][4] The ratio of 1,2- to 1,4-addition with Grignard reagents can be influenced by factors such as solvent, temperature, and the presence of additives like copper salts, which favor conjugate addition.[10]
Experimental Protocols
Preparation of this compound
This protocol outlines the in-situ preparation of this compound for subsequent reaction.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for activation)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet
Procedure:
-
Place magnesium turnings in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Add a crystal of iodine to activate the magnesium surface.
-
Add anhydrous THF to cover the magnesium.
-
Add a small portion of vinyl bromide dissolved in THF to initiate the reaction, which is indicated by a gentle bubbling and heat evolution.
-
Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.[8][9]
-
After the addition is complete, continue to stir at room temperature or with gentle heating until the magnesium is consumed.[11]
1,2-Addition to a Ketone using this compound
Materials:
-
Ketone
-
This compound solution in THF
-
Anhydrous THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolve the ketone in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the this compound solution via a dropping funnel, maintaining the temperature at 0 °C.[11]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.[11]
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Perform a standard aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify the product, typically by column chromatography.
1,2-Addition to a Ketone using Vinyllithium
Materials:
-
Ketone
-
Vinyllithium solution (typically in THF or an ether/hydrocarbon mixture)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction
-
Drying agent
Procedure:
-
In a flame-dried flask under a nitrogen or argon atmosphere, dissolve the ketone in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the vinyllithium solution dropwise via syringe or cannula.
-
Stir the reaction mixture at -78 °C for the recommended time (typically 30 minutes to a few hours).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup and purification.
Conclusion
The choice between this compound and vinyllithium is a nuanced one that depends on the specific synthetic challenge. This compound offers a good balance of reactivity and ease of handling, making it a workhorse for many standard vinylation reactions. Its lower basicity can be advantageous in preventing side reactions with sensitive substrates. Vinyllithium, with its heightened reactivity, is a powerful tool for difficult transformations but requires more stringent handling procedures. Its strong preference for 1,2-addition makes it a reliable choice when this regioselectivity is paramount. By carefully considering the factors outlined in this guide and consulting the provided experimental frameworks, researchers can make an informed decision to optimize their synthetic strategies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselectivity in the addition of this compound to heteroarylic ketones: C- versus O-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Vinylating Agents: Vinylmagnesium Bromide vs. Vinylzinc Reagents in Synthesis
For researchers, scientists, and drug development professionals, the selective introduction of a vinyl group is a critical transformation in the synthesis of complex molecules. The choice of the vinylating agent can significantly impact the yield, selectivity, and functional group compatibility of a reaction. This guide provides an objective comparison of two common vinyl nucleophiles: vinylmagnesium bromide (a Grignard reagent) and vinylzinc reagents, supported by experimental data and detailed protocols to inform reagent selection in organic synthesis.
At a Glance: Key Performance Indicators
The fundamental difference between this compound and vinylzinc reagents lies in the polarity of the carbon-metal bond. The highly polar carbon-magnesium bond in the Grignard reagent renders the vinyl group strongly nucleophilic and basic.[1][2] In contrast, the less ionic carbon-zinc bond results in a "softer," less reactive nucleophile with superior functional group tolerance.[1][3] This distinction is crucial when working with multifunctional molecules.
| Feature | This compound (Grignard Reagent) | Vinylzinc Reagents |
| Reactivity | High[1] | Moderate[1] |
| Nucleophilicity | Strong | Moderate |
| Basicity | Strong | Weak |
| Functional Group Tolerance | Limited (reacts with esters, amides, nitriles, ketones)[1][3] | Excellent (tolerates esters, amides, nitriles)[1] |
| Chemoselectivity | Moderate to Low (can lead to side reactions)[1] | High (less prone to unwanted side reactions)[1] |
| Primary Application | Nucleophilic addition to carbonyls and epoxides[2][4] | Palladium-catalyzed Negishi cross-coupling[5][6] |
| Reaction Conditions | Strictly anhydrous and inert atmosphere[7] | Anhydrous conditions, generally more tolerant than Grignards[1] |
Reactivity and Functional Group Tolerance: A Deeper Dive
This compound, as a potent Grignard reagent, readily participates in nucleophilic addition to a wide range of electrophiles, most notably aldehydes and ketones, to furnish allylic alcohols.[4][8] However, its high reactivity and basicity are significant drawbacks in the presence of sensitive functional groups. For instance, substrates containing esters, amides, or nitriles are often incompatible with this compound, as it will readily react with these moieties, leading to complex product mixtures and low yields of the desired product.[1][3]
Vinylzinc reagents, on the other hand, exhibit a more tempered reactivity.[1] This allows for a remarkable degree of functional group tolerance, making them the reagents of choice for introducing a vinyl group into molecules bearing esters, amides, nitriles, and even ketones.[1] The primary application of vinylzinc reagents is in palladium- or nickel-catalyzed cross-coupling reactions, particularly the Negishi coupling, which enables the formation of carbon-carbon bonds between a vinylzinc species and an organic halide.[5][6] This enhanced chemoselectivity allows for more convergent and efficient synthetic routes, often obviating the need for protecting group strategies.[3]
Experimental Data: A Comparative Overview
| Reaction Type | Substrate | Reagent | Product | Yield (%) | Reference |
| Nucleophilic Addition | Benzaldehyde | This compound | 1-Phenyl-2-propen-1-ol | ~90% (typical) | [9] |
| Nucleophilic Addition | 2-Adamantanone | This compound | 2-Vinyl-2-adamantanol | 85% | [4] |
| Negishi Cross-Coupling | 4-Bromoanisole | Vinylzinc Bromide | 4-Vinylanisole | 85% | [9] |
| Negishi Cross-Coupling | Ethyl 4-iodobenzoate | Vinylzinc Bromide | Ethyl 4-vinylbenzoate | 92% | [10] |
As the data suggests, this compound is highly effective for additions to simple carbonyls. In contrast, the Negishi coupling with a vinylzinc reagent provides an excellent yield for the vinylation of an aryl halide containing an ester, a functional group that would be incompatible with a Grignard reagent.
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol is adapted from a procedure in Organic Syntheses.[7][11]
Materials:
-
Magnesium turnings (1.2 g atom)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Vinyl bromide (1.3 mol)
-
Iodine (a small crystal, as initiator)
Procedure:
-
In a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place the magnesium turnings and a crystal of iodine under an inert atmosphere (argon or nitrogen).
-
Add enough anhydrous THF to cover the magnesium.
-
Add a small amount of vinyl bromide to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining vinyl bromide, dissolved in THF, dropwise at a rate that maintains a moderate reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
The resulting solution of this compound is ready for use.
Protocol 2: Vinylation of an Aldehyde with this compound
This is a general procedure for the addition of this compound to an aldehyde.[9]
Materials:
-
Aldehyde (e.g., benzaldehyde, 40 mmol)
-
This compound solution (1.0 M in THF, 50 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the aldehyde in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add the this compound solution dropwise to the cooled aldehyde solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Protocol 3: Preparation of Vinylzinc Bromide via Transmetalation and Use in a Negishi Coupling
This protocol describes the in situ generation of vinylzinc bromide from this compound and its subsequent use in a Negishi cross-coupling reaction.[1][9]
Materials:
-
This compound solution (1.0 M in THF, 1.5 mmol)
-
Anhydrous zinc bromide (ZnBr₂) (1.5 mmol)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂/SPhos, 0.01/0.02 mmol)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Preparation of Vinylzinc Bromide: In a flame-dried flask under an inert atmosphere, add the this compound solution. To this, add a solution of anhydrous zinc bromide in THF dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature to complete the transmetalation.
-
Negishi Coupling: In a separate flask, charge the palladium catalyst, the aryl halide, and anhydrous THF.
-
To the catalyst/aryl halide mixture, add the freshly prepared vinylzinc bromide solution dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Visualizing the Synthetic Pathways
Caption: Comparison of the primary reaction pathways for this compound and vinylzinc reagents.
Caption: A decision tree to guide the selection between this compound and vinylzinc reagents.
Conclusion
Both this compound and vinylzinc reagents are valuable tools for the introduction of vinyl groups in organic synthesis. The choice between them hinges on the specific synthetic context. For the straightforward vinylation of simple aldehydes and ketones, the high reactivity of this compound makes it an effective and economical choice. However, when working with complex substrates bearing sensitive functional groups, the superior chemoselectivity and functional group tolerance of vinylzinc reagents in Negishi cross-coupling reactions offer a clear advantage, enabling more efficient and elegant synthetic strategies. Careful consideration of the substrate's functionalities and the desired transformation is paramount for successful and high-yielding vinylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. leah4sci.com [leah4sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Direct Conversion of Aldehydes and Ketones to Allylic Halides by a NbX5-[3,3] Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
A Comparative Guide to the Spectroscopic Identification of Vinylating Reaction Products: Vinylmagnesium Bromide and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for identifying the products of reactions involving vinylmagnesium bromide and its common alternatives, vinyllithium (B1195746) and vinylboronic acids. Detailed experimental protocols and quantitative data are presented to assist researchers in distinguishing reaction products and selecting the appropriate vinylating agent for their synthetic needs.
Introduction to Vinylation Reactions
The addition of a vinyl group (CH₂=CH-) is a fundamental carbon-carbon bond-forming transformation in organic synthesis. This compound, a Grignard reagent, is a widely used nucleophile for this purpose.[1] Its reactions typically fall into two major categories:
-
1,2-Addition to Carbonyls: Reaction with aldehydes and ketones to produce allylic alcohols.
-
Cross-Coupling Reactions: Palladium- or nickel-catalyzed coupling with organic halides (Kumada coupling) to form styrenes, dienes, and other vinylated compounds.[2][3][4]
While effective, the high reactivity and basicity of this compound can limit its functional group tolerance. This has led to the use of alternative reagents such as vinyllithium, which offers different reactivity profiles, and organoboron compounds like potassium vinyltrifluoroborate or vinylboronic esters for Suzuki-Miyaura coupling, known for their stability and broad functional group compatibility.[5][6]
Spectroscopic Characterization of Reaction Products
The unambiguous identification of vinylated products relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. The vinyl group itself gives characteristic signals in the 5-7 ppm range with distinct coupling patterns (geminal, cis, and trans).
-
¹³C NMR: Shows the number of unique carbon environments. The sp² carbons of the vinyl group typically appear between 110 and 140 ppm.
-
IR Spectroscopy: Identifies key functional groups. The C=C stretch of the vinyl group appears around 1640 cm⁻¹. For alcohol products, a broad O-H stretch is observed around 3200-3600 cm⁻¹.
-
Mass Spectrometry: Determines the molecular weight of the product and provides information about its structure through fragmentation patterns.
Performance Comparison: Addition to Cyclohexanone (B45756)
A common application of vinylating agents is the 1,2-addition to a ketone, such as cyclohexanone, to yield a tertiary allylic alcohol, 1-vinylcyclohexan-1-ol. Below is a comparison of the spectroscopic data for this product, which is expected to be identical regardless of the specific vinyl organometallic reagent used (this compound or vinyllithium).
Table 1: Spectroscopic Data for 1-Vinylcyclohexan-1-ol
| Spectroscopic Technique | Characteristic Signal/Peak |
| ¹H NMR (CDCl₃) | δ 5.90 (dd, 1H, -CH=CH₂), 5.20 (dd, 1H, -CH=CH H), 5.05 (dd, 1H, -CH=CHH ), 1.40-1.70 (m, 10H, cyclohexyl protons), 1.45 (s, 1H, -OH) |
| ¹³C NMR (CDCl₃) | δ 145.0 (-C H=CH₂), 111.5 (-CH=C H₂), 72.5 (C -OH), 37.5, 25.5, 22.0 (cyclohexyl carbons) |
| IR (neat) | ~3380 cm⁻¹ (O-H stretch, broad), ~3080 cm⁻¹ (=C-H stretch), ~2930, 2860 cm⁻¹ (C-H stretch), ~1640 cm⁻¹ (C=C stretch), ~910 cm⁻¹ (=CH₂ bend) |
| MS (EI) | m/z 126 (M⁺), 108 (M⁺ - H₂O), 97, 81 |
Performance Comparison: Cross-Coupling with Bromobenzene (B47551)
The synthesis of styrene (B11656) via cross-coupling of a vinylating agent with bromobenzene is another key transformation. Here, we compare the Kumada coupling (using this compound) with the Suzuki-Miyaura coupling (using a vinylboronic acid derivative). The product, styrene, is the same in both cases.
Table 2: Spectroscopic Data for Styrene
| Spectroscopic Technique | Characteristic Signal/Peak |
| ¹H NMR (CDCl₃) | δ 7.25-7.45 (m, 5H, Ar-H), 6.74 (dd, 1H, -CH=CH₂), 5.80 (dd, 1H, -CH=CH H), 5.28 (dd, 1H, -CH=CHH )[7] |
| ¹³C NMR (CDCl₃) | δ 137.8 (Ar-C), 136.9 (-C H=CH₂), 128.6, 127.9, 126.4 (Ar-CH), 113.7 (-CH=C H₂)[7] |
| IR (neat) | ~3085 cm⁻¹ (=C-H stretch), ~3025 cm⁻¹ (Ar C-H stretch), ~1630 cm⁻¹ (C=C stretch), ~990, 908 cm⁻¹ (=CH₂ bend), ~775, 695 cm⁻¹ (Ar C-H bend) |
| MS (EI) | m/z 104 (M⁺, base peak), 103 (M⁺-H), 78, 51[8] |
Experimental Protocols
Protocol 1: Synthesis of 1-Vinylcyclohexan-1-ol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Cyclohexanone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are placed. A solution of vinyl bromide in anhydrous THF is added dropwise to initiate the reaction. Once initiated, the remaining vinyl bromide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.[9]
-
Reaction with Ketone: The prepared this compound solution is cooled to 0 °C. A solution of cyclohexanone in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 2-3 hours.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield pure 1-vinylcyclohexan-1-ol.
-
Spectroscopic Analysis: The purified product is analyzed by ¹H NMR, ¹³C NMR, IR, and MS to confirm its identity and purity.
Protocol 2: Synthesis of Styrene via Suzuki-Miyaura Coupling
Materials:
-
Bromobenzene
-
Potassium vinyltrifluoroborate
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium fluoride (B91410) (CsF)
-
Isopropanol
Procedure:
-
Reaction Setup: A reaction vessel is charged with bromobenzene, potassium vinyltrifluoroborate, CsF, Pd(OAc)₂, and SPhos.
-
Reaction: Isopropanol is added, and the mixture is degassed and placed under an inert atmosphere. The reaction is heated (e.g., to 80 °C) and stirred until the starting material is consumed (monitored by GC or TLC).
-
Workup: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford pure styrene.
-
Spectroscopic Analysis: The purified product is analyzed by ¹H NMR, ¹³C NMR, IR, and MS.
Visualization of Workflows and Logic
The following diagrams illustrate the experimental workflow for product identification and a logical guide for selecting a vinylating reagent.
Caption: Experimental workflow for reaction and spectroscopic identification.
Caption: Decision guide for selecting a suitable vinylating reagent.
Conclusion
The spectroscopic identification of vinylated reaction products is straightforward due to the characteristic signals of the vinyl group. For simple 1,2-additions and cross-coupling reactions with robust substrates, this compound remains a cost-effective and powerful reagent. However, for substrates with sensitive functional groups, the milder conditions and higher tolerance of the Suzuki-Miyaura coupling, utilizing vinylboronic acid derivatives, present a superior alternative. The choice of reagent should be guided by the specific substrate and the desired reaction conditions, with the understanding that the spectroscopic signatures of the final product will be consistent regardless of the synthetic route.
References
- 1. lookchem.com [lookchem.com]
- 2. Kumada Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Kumada coupling - Wikipedia [en.wikipedia.org]
- 5. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (Solved) - 1. Study the NMR spectrum of styrene (C8H8) (Figure 42). 1H-NMR... (1 Answer) | Transtutors [transtutors.com]
- 8. spectrabase.com [spectrabase.com]
- 9. VINYLCYCLOHEXANE(695-12-5) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the NMR Analysis of Vinylmagnesium Bromide Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of vinylmagnesium bromide, a vital Grignard reagent in organic synthesis. It offers a comparative look at its NMR characteristics versus other common Grignard reagents and discusses quantitative methodologies, presenting supporting data and detailed experimental protocols.
¹H NMR Spectral Data of Grignard Reagents in THF
The ¹H NMR spectrum of a Grignard reagent provides valuable information about its structure and purity. The chemical shifts (δ) and coupling constants (J) are characteristic of the organic moiety bound to the magnesium halide. Below is a comparison of the reported ¹H NMR data for this compound, ethylmagnesium bromide, and phenylmagnesium bromide in tetrahydrofuran (B95107) (THF).
| Grignard Reagent | Moiety | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
| This compound | CH₂=CH-MgBr | =CH (α) | 6.15 | J(trans) = 23.3, J(cis) = 17.7, J(gem) = 7.6 | [1] |
| =CH₂ (β, trans to Mg) | 6.67 | J(trans) = 23.3 | [1] | ||
| =CH₂ (β, cis to Mg) | 5.51 | J(cis) = 17.7 | [1] | ||
| Ethylmagnesium Bromide | CH₃CH₂-MgBr | -CH₂- | ~ -0.7 to -0.8 (quartet) | J ≈ 8 | General textbook data |
| CH₃- | ~ 0.3 to 0.4 (triplet) | J ≈ 8 | General textbook data | ||
| Phenylmagnesium Bromide | C₆H₅-MgBr | ortho-H | ~ 7.5-7.6 (multiplet) | - | [2] |
| meta-H | ~ 7.0-7.1 (multiplet) | - | [2] | ||
| para-H | ~ 6.8-6.9 (multiplet) | - | [2] |
Note: The exact chemical shifts of Grignard reagents can be influenced by concentration, temperature, and the presence of impurities due to the dynamic nature of the Schlenk equilibrium.
The Schlenk Equilibrium in Grignard Reagent Solutions
Grignard reagents in solution exist in a complex equilibrium, known as the Schlenk equilibrium, which involves the organomagnesium halide (RMgX), the diorganomagnesium species (R₂Mg), and magnesium halide (MgX₂). This equilibrium can significantly influence the reactivity and the observed NMR spectrum.
Caption: The Schlenk equilibrium describes the disproportionation of an organomagnesium halide.
Quantitative NMR (qNMR) Analysis of this compound
Quantitative NMR (qNMR) is a powerful technique for determining the precise concentration of Grignard reagent solutions, offering a non-destructive alternative to traditional titration methods.
Experimental Protocol for qNMR
This protocol outlines the determination of this compound concentration using an internal standard.
1. Materials:
-
This compound solution in THF (analyte)
-
1,5-Cyclooctadiene (COD) (internal standard, IS)
-
Anhydrous THF-d₈
-
NMR tubes and caps
-
Gas-tight syringe
-
Inert atmosphere glovebox or Schlenk line
2. Sample Preparation (under inert atmosphere):
-
Accurately weigh approximately 50 mg of the internal standard (1,5-cyclooctadiene) into a clean, dry NMR tube. Record the exact mass.
-
Using a gas-tight syringe, add a precise volume (e.g., 0.400 mL) of the this compound solution to the NMR tube. Record the exact volume.
-
Add approximately 0.15 mL of anhydrous THF-d₈ to the NMR tube to provide a lock signal.
-
Cap the NMR tube securely.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard 1D proton pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (both analyte and IS). A value of 30 seconds is generally sufficient to ensure full relaxation.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals of interest).
-
Other Parameters: Standard spectral width, acquisition time, and pulse width.
4. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of the analyte (e.g., the α-proton of this compound at ~6.15 ppm) and the internal standard (the olefinic protons of COD at ~5.6 ppm).
-
Calculate the concentration of the Grignard reagent using the following formula:
Concentration (M) = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / MW_IS) * (1 / V_analyte)
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons for the analyte signal (e.g., 1 for the α-proton)
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the internal standard signal (4 for the olefinic protons of COD)
-
m_IS = Mass of the internal standard (in g)
-
MW_IS = Molecular weight of the internal standard (108.19 g/mol for COD)
-
V_analyte = Volume of the analyte solution (in L)
-
Caption: Workflow for the quantitative NMR analysis of a Grignard reagent solution.
Comparison with an Alternative Method: Titration
While qNMR is a powerful tool, titration remains a widely used method for determining the concentration of Grignard reagents.
| Feature | Quantitative NMR (qNMR) | Titration (e.g., with I₂) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Chemical reaction with a titrant to a defined endpoint. |
| Advantages | - Non-destructive- Provides structural information (purity check)- Can quantify multiple species simultaneously- High precision and accuracy | - Relatively simple and inexpensive equipment- Well-established methods |
| Disadvantages | - Requires access to an NMR spectrometer- Higher initial instrument cost- Requires careful setup of acquisition parameters | - Destructive- Can be affected by the presence of other basic species- Endpoint determination can be subjective |
| Typical Precision | < 1% RSD | 1-2% RSD |
References
Quantitative Analysis of Grignard Reaction Conversion: A Comparison of GC-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, critical in the production of a vast array of chemical compounds, including active pharmaceutical ingredients (APIs). Accurate and precise monitoring of reaction conversion is essential for process optimization, yield maximization, and ensuring the safety of this often highly exothermic reaction. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the quantitative analysis of Grignard reaction conversion, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for monitoring the progress of Grignard reactions. Its high sensitivity and selectivity allow for the accurate quantification of starting materials, intermediates, and products. However, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy also offer viable alternatives, each with distinct advantages and limitations.
GC-MS: A High-Sensitivity Approach
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For Grignard reaction analysis, this typically involves quenching the reaction at specific time points, followed by derivatization of the analytes to increase their volatility and thermal stability for GC analysis.[1][2] The use of an internal standard is crucial for achieving high accuracy and precision in quantitative analysis by correcting for variations in sample preparation and injection volume.
Alternative Method: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used for quantitative analysis. Online NMR has been successfully employed for real-time monitoring of Grignard reactions, offering insights into reaction kinetics without the need for sample quenching and preparation.[3] While generally less sensitive than GC-MS, NMR excels in its high precision and minimal matrix effects.[4]
Quantitative Data Presentation
The following table summarizes the performance characteristics of GC-MS and NMR for the quantitative analysis of a model Grignard reaction. The data presented for GC-MS is based on a validated method for a similar quantitative analysis involving derivatization, while the NMR data is representative of its capabilities in quantitative studies.
| Parameter | GC-MS | NMR Spectroscopy |
| Linearity (R²) | ≥ 0.998[5] | > 0.99[4] |
| Limit of Detection (LOD) | < 0.01 µg/mL[4] | ~2 µg/mL |
| Limit of Quantitation (LOQ) | < 0.1 µg/mL[4] | ~4 µg/mL[4] |
| Precision (%RSD) | ≤ 12%[5] | Better repeatability than GC-MS[4] |
| Accuracy (% Recovery) | 80 - 115%[5] | 87 - 119%[4] |
| Sample Preparation | Quenching and derivatization required | Minimal to no sample preparation for online monitoring |
| Analysis Time | Longer due to sample preparation and chromatography | Faster for real-time monitoring |
| Selectivity | High, especially with MS/MS | Good, but spectral overlap can be a challenge |
Experimental Protocols
1. Quantitative Analysis of a Grignard Reaction using GC-MS
This protocol describes the monitoring of the reaction between an aryl halide and a ketone to form a tertiary alcohol.
a. Reagents and Materials:
-
Aryl halide (e.g., Bromobenzene)
-
Magnesium turnings
-
Ketone (e.g., Acetone)
-
Anhydrous diethyl ether or THF
-
Internal Standard (e.g., Dodecane)
-
Saturated aqueous ammonium (B1175870) chloride (for quenching)
-
Silylating agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[1][6]
-
Anhydrous pyridine (B92270)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
b. Sample Preparation and Derivatization:
-
At designated time points, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture under an inert atmosphere.
-
Immediately quench the aliquot by adding it to a vial containing a known volume of a standard solution of the internal standard (e.g., 1 mL of dodecane (B42187) in diethyl ether) and saturated aqueous ammonium chloride (1 mL).
-
Vortex the mixture vigorously for 30 seconds and allow the layers to separate.
-
Transfer the organic layer to a clean vial.
-
To the organic extract, add anhydrous pyridine (50 µL) followed by MSTFA (100 µL).[7]
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete silylation of the alcohol product.[7]
-
Cool the sample to room temperature before GC-MS analysis.
c. GC-MS Parameters:
-
Injector Temperature: 250°C
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 50°C (hold for 2 min), ramp to 280°C at 15°C/min, and hold for 5 min.[8]
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-550
2. Quantitative Analysis using NMR Spectroscopy
For online monitoring, the reaction is typically performed in a flow reactor that passes through the NMR spectrometer. For offline analysis, an aliquot of the reaction mixture is quenched, and the solvent is evaporated. The residue is then dissolved in a deuterated solvent containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).
Visualization of Experimental Workflows
References
- 1. nbinno.com [nbinno.com]
- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MSTFA/MSTFA-d9苯丙胺的衍生化,用于GC/MS检测和鉴定 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Magnesium Activation Methods for Enhanced Vinylation Yields
For Researchers, Scientists, and Drug Development Professionals
The formation of vinyl Grignard reagents is a cornerstone of organic synthesis, pivotal for the introduction of vinyl moieties in the development of novel chemical entities. The efficiency of this reaction, and consequently the yield of the subsequent vinylation, is critically dependent on the activation of magnesium metal. This guide provides an objective comparison of various magnesium activation methods, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic needs.
Performance Comparison of Magnesium Activation Methods
The choice of magnesium activator significantly impacts the initiation, rate, and yield of vinyl Grignard formation. While a direct comparative study of vinylation yields under identical conditions is not extensively documented, the following table summarizes reported yields for vinyl Grignard formation or subsequent vinylation reactions using different activation methods. It is important to note that reaction conditions and substrates may vary between studies, affecting direct comparability.
| Magnesium Activator | Principle of Activation | Reported Yield (%) | Substrate/Conditions | Advantages | Disadvantages |
| Iodine (I₂) | Chemical etching of the MgO layer | 74-91%[1] | Di-n-butyldivinyltin synthesis | Simple, common, and effective for many substrates.[2][3] | Can sometimes be sluggish to initiate. |
| 1,2-Dibromoethane (B42909) (DBE) | In situ formation of MgBr₂ and ethene gas, exposing fresh Mg surface | Not explicitly quantified in comparative studies | General Grignard synthesis | Initiation is readily observable by gas evolution.[4] | Introduces an additional halide to the reaction mixture. |
| Rieke Magnesium | Reduction of MgCl₂ to form highly reactive, fine Mg powder | "Excellent" yields reported[5] | Functionalized aryl and vinyl halides | High reactivity allows for Grignard formation from less reactive halides and at low temperatures.[5] | Requires separate preparation of the activated magnesium, which can be pyrophoric.[5] |
| DIBAH | Reduction of MgO layer and removal of trace water | Marginal improvement over other methods reported[6] | Aryl and alkyl halides | Also acts as a drying agent.[2] | Introduces a reactive aluminum hydride species. |
| Mechanical/Physical (Stirring, Crushing, Sonication) | Physical removal of the passivating MgO layer | Complete conversion reported with sonication[7] | 2-bromopyridine | Avoids chemical activators.[2] | Can be difficult to reproduce and scale up. |
| Continuous Flow | In-line activation and reaction | 93% | 2-vinylthiophene synthesis | Enhanced safety, scalability, and reproducibility. | Requires specialized equipment. |
Experimental Protocols
Detailed methodologies for the key activation techniques are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Iodine Activation
This is one of the most common and straightforward methods for activating magnesium turnings.
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O)
-
Iodine crystal
-
Vinyl bromide
-
Reaction flask, condenser, and addition funnel (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add magnesium turnings under a positive pressure of an inert gas.
-
Add a single, small crystal of iodine to the flask.
-
Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow it to cool to room temperature.
-
Add a small amount of anhydrous solvent to just cover the magnesium turnings.
-
Add a small portion of the vinyl bromide solution in the anhydrous solvent from the addition funnel.
-
The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming can be applied.
-
Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
1,2-Dibromoethane (DBE) Activation
The "entrainment method" using DBE provides a clear visual indication of activation.
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
1,2-Dibromoethane (DBE)
-
Vinyl bromide
-
Reaction flask, condenser, and addition funnel (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up the reaction apparatus as described for the iodine activation method.
-
Add magnesium turnings to the flask under an inert atmosphere.
-
Add a small amount of anhydrous solvent to cover the magnesium.
-
Add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium.
-
Successful activation is indicated by the evolution of ethene gas (bubbling).
-
Once the bubbling subsides, add a small portion of the vinyl bromide solution to initiate the Grignard formation.
-
Proceed with the dropwise addition of the remaining vinyl bromide solution.
Rieke Magnesium Preparation and Use
This method generates highly reactive magnesium for challenging substrates.
Materials:
-
Anhydrous magnesium chloride (MgCl₂)
-
Potassium metal
-
Anhydrous tetrahydrofuran (THF)
-
Naphthalene (optional, as an electron carrier)
-
Reaction vessel for reduction (e.g., Schlenk flask)
-
Vinyl bromide
Procedure for Rieke Magnesium Preparation:
-
In an oven-dried Schlenk flask under an inert atmosphere, add anhydrous MgCl₂ and potassium metal.
-
Add anhydrous THF and a catalytic amount of naphthalene.
-
Stir the mixture at room temperature. The reaction is complete when the potassium metal is consumed, and a dark grey or black suspension of Rieke magnesium is formed.
-
The supernatant containing the soluble byproducts can be removed via cannula, and the Rieke magnesium washed with fresh anhydrous THF.
Procedure for Vinylation:
-
To the freshly prepared suspension of Rieke magnesium in THF at the desired temperature (can be as low as -78 °C), add the vinyl bromide solution dropwise.
-
The reaction is typically very fast. After the addition, the vinyl Grignard reagent is ready for the subsequent vinylation step.
Visualizing the Workflow and Logic
To better understand the experimental processes and the underlying chemical logic, the following diagrams have been generated using the DOT language.
Caption: A generalized experimental workflow for vinylation using a Grignard reagent.
Caption: Logical relationship of different magnesium activation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoselectivity of Vinylmagnesium Bromide Additions
For Researchers, Scientists, and Drug Development Professionals
The addition of vinylmagnesium bromide to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction, yielding valuable allylic alcohols that serve as versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. Controlling the stereochemistry of this addition is crucial for accessing stereochemically pure building blocks. This guide provides an objective comparison of the stereoselectivity of this compound additions under various conditions, supported by experimental data, detailed protocols, and mechanistic insights.
Diastereoselective Additions to Chiral Carbonyls
The stereochemical outcome of the addition of this compound to chiral aldehydes and ketones is primarily governed by the interplay of steric and electronic factors, which can be rationalized using established stereochemical models such as the Felkin-Anh and Cram chelation models. The diastereoselectivity is highly dependent on the substrate structure, particularly the nature of substituents at the α- and β-positions to the carbonyl group, and the reaction conditions, including the use of Lewis acids.
The Competing Models: Felkin-Anh vs. Chelation Control
The stereochemical course of nucleophilic additions to chiral carbonyl compounds can often be predicted by considering two key models: the Felkin-Anh model, which is based on minimizing steric interactions in a non-chelated transition state, and the Cram chelation model, which applies when a chelating group is present at the α- or β-position.
In the Felkin-Anh model , the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric strain. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory. This typically leads to the anti diastereomer.
Conversely, in the presence of a Lewis basic group (e.g., an alkoxy or protected amino group) at the α- or β-position, a chelation-controlled pathway can operate. The magnesium atom of the Grignard reagent coordinates to both the carbonyl oxygen and the Lewis basic group, forming a rigid cyclic transition state. This forces the nucleophile to attack from the opposite face compared to the Felkin-Anh model, leading to the formation of the syn diastereomer.
Performance Comparison: Diastereoselectivity in Practice
The choice between a chelation-controlled and a non-chelation (Felkin-Anh) pathway can be influenced by the solvent and the presence of additional Lewis acids.
Table 1: Lewis Acid Mediated Addition of this compound to a Chiral α-Alkoxy Aldehyde [1]
| Entry | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) | Yield (%) |
| 1 | ZnBr₂ | THF | -78 | No selectivity | - |
| 2 | BF₃·OEt₂ | THF | -78 | No selectivity | - |
| 3 | TiCl₄ | THF | -78 | No selectivity | - |
| 4 | - | THF | rt | 70:30 | 62 |
| 5 | Ti(OiPr)₄ | CH₂Cl₂ | rt | 85:15 | 75 |
| 6 | MgBr₂·OEt₂ | CH₂Cl₂ | rt | >95:5 | 82 |
As shown in Table 1, the addition of this compound to the α-alkoxy aldehyde in THF at room temperature shows poor diastereoselectivity.[1] However, the introduction of a chelating Lewis acid, such as MgBr₂·OEt₂, in a less coordinating solvent like dichloromethane (B109758) (CH₂Cl₂) dramatically shifts the equilibrium towards a chelation-controlled pathway, resulting in high diastereoselectivity for the syn product.[1]
A similar high degree of stereocontrol is observed in the addition to N-protected α-amino aldehydes. For instance, the addition of this compound to an N-tosyl protected Garner's aldehyde analog proceeds with an 8.5:1 diastereomeric ratio in favor of the anti product, consistent with a Felkin-Anh model.[2][3]
Enantioselective Additions to Prochiral Carbonyls
Achieving high enantioselectivity in the addition of this compound to prochiral aldehydes and ketones requires the use of a chiral ligand to create a chiral environment around the magnesium center. While highly effective catalytic systems for this compound itself are not extensively reported, the use of chiral ligands with other Grignard reagents provides a valuable benchmark. For example, the addition of ethylmagnesium bromide to acetophenone (B1666503) in the presence of a chiral biaryl ligand derived from 1,2-diaminocyclohexane (DACH) can achieve up to 95% enantiomeric excess (ee).[4] While a direct high-ee example for this compound is less common, a study on the enantioselective vinylation of aldehydes using a magnesium (S)-3,3'-dimethyl BINOLate complex with deactivated this compound reported an ee of up to 63%.[5] This suggests that with further ligand and reaction condition optimization, high enantioselectivity with this compound is an attainable goal.
Validation of Stereoselectivity
The determination of diastereomeric ratios and enantiomeric excess is critical for validating the stereochemical outcome of these reactions. The two primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC).
NMR Spectroscopy for Diastereomeric Ratio Determination
¹H NMR spectroscopy is a powerful tool for determining the ratio of diastereomers in a product mixture. Diastereomers are distinct compounds with different physical properties, and thus their corresponding protons will have different chemical shifts in the NMR spectrum. By integrating the signals of unique, well-resolved protons for each diastereomer, their relative ratio can be accurately calculated. For complex spectra where signals overlap, 2D NMR techniques or the use of chiral shift reagents can aid in resolving the signals.
Chiral HPLC for Enantiomeric Excess Determination
Chiral HPLC is the gold standard for determining the enantiomeric excess of a chiral product. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The two enantiomers will have different retention times, and the area under each peak in the chromatogram is proportional to the amount of that enantiomer present. The enantiomeric excess can then be calculated from the integrated peak areas.
Experimental Protocols
General Procedure for the Preparation of this compound
This protocol is based on established literature procedures.[6]
Materials:
-
Magnesium turnings
-
Iodine (a single crystal)
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
All glassware is flame-dried under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium turnings and a crystal of iodine are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
A small amount of anhydrous THF is added to cover the magnesium.
-
A solution of vinyl bromide in anhydrous THF is prepared in the dropping funnel. A small portion of this solution is added to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Once the reaction has started, the remaining vinyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete reaction. The resulting gray solution is the this compound reagent.
Diastereoselective Addition of this compound under Chelation Control
This protocol is a representative example based on the data presented in Table 1.[1]
Materials:
-
Chiral α-alkoxy aldehyde
-
Magnesium bromide diethyl etherate (MgBr₂·OEt₂)
-
This compound solution in THF
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
The chiral α-alkoxy aldehyde and MgBr₂·OEt₂ (1.2 equivalents) are dissolved in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere.
-
The solution is stirred at room temperature for 30 minutes.
-
The this compound solution (1.5 equivalents) is added dropwise to the stirred solution at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography, and the diastereomeric ratio is determined by ¹H NMR analysis.
Chiral HPLC Analysis of Allylic Alcohols
This is a general protocol and may require optimization for specific products.[7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H).
Procedure:
-
Mobile Phase Preparation: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) is prepared and degassed. The optimal mobile phase composition must be determined experimentally.
-
Sample Preparation: A small amount of the purified allylic alcohol is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: The sample is injected onto the chiral column, and the chromatogram is recorded. The retention times and peak areas of the two enantiomers are determined.
-
Calculation of Enantiomeric Excess (ee): ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
This guide provides a framework for understanding and predicting the stereochemical outcomes of this compound additions. By carefully selecting the substrate, reaction conditions, and, where applicable, a chiral ligand, researchers can effectively control the stereoselectivity of this powerful reaction to access valuable, stereochemically defined building blocks for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Vinyl Bromide and Vinyl Chloride for Grignard Synthesis
For Researchers, Scientists, and Drug Development Professionals
The generation of vinyl Grignard reagents is a fundamental transformation in organic synthesis, enabling the formation of carbon-carbon bonds crucial for constructing complex molecules. The choice of the starting vinyl halide—typically vinyl bromide or vinyl chloride—presents a critical decision for chemists, involving a trade-off between reactivity, cost, and handling considerations. This guide provides an objective, data-driven comparison to inform the selection of the optimal reagent for specific research and development applications.
Physical and Chemical Properties
The inherent physical and chemical properties of vinyl bromide and vinyl chloride directly influence their behavior in Grignard synthesis, particularly concerning reactivity and handling. Vinyl bromide's lower C-X bond dissociation energy compared to vinyl chloride indicates a more facile reaction with magnesium. However, their low boiling points necessitate careful handling procedures.
| Property | Vinyl Bromide | Vinyl Chloride | Supporting Data |
| Molecular Formula | C₂H₃Br | C₂H₃Cl | [1][2] |
| Molecular Weight | 106.95 g/mol | 62.50 g/mol | [1][2] |
| Boiling Point | 15.6 °C | -13.4 °C | [2][3][4] |
| Density (Liquid) | ~1.517 g/cm³ | ~0.91 g/cm³ at 20°C | [3][5] |
| C-X Bond Reactivity | Higher (weaker C-Br bond) | Lower (stronger C-Cl bond) | [6][7][8] |
Reactivity and Performance in Grignard Synthesis
The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond.[9] The reactivity trend for vinyl halides follows the strength of this bond: C-I > C-Br > C-Cl.[6]
Vinyl Bromide: Due to the weaker carbon-bromine bond, vinyl bromide reacts more readily with magnesium metal. This leads to several advantages in a laboratory setting:
-
Easier Initiation: The reaction often starts with minimal activation of the magnesium.[10]
-
Milder Conditions: The synthesis can typically be performed under standard refluxing tetrahydrofuran (B95107) (THF) conditions.
-
Higher Yields (often): The more favorable kinetics can lead to more efficient conversion to the Grignard reagent.
Vinyl Chloride: The stronger carbon-chlorine bond makes vinyl chloride significantly less reactive towards magnesium.[7][8] Historically, forming the Grignard reagent from vinyl chloride was considered impractical without specialized conditions.[7]
-
Difficult Initiation: Requires more rigorous activation of the magnesium (e.g., using iodine or 1,2-dibromoethane) and often higher temperatures.
-
Harsher Conditions: The use of THF is essential, as it is a more suitable solvent for less reactive halides compared to diethyl ether.[9] The reaction may require elevated temperatures to proceed at a reasonable rate.[7]
-
Potential for Lower Yields: The sluggish reactivity can lead to incomplete conversion or the formation of side products.
The stereochemistry of the halogen-metal exchange for vinyl halides generally proceeds with retention of the vinyl group's configuration for both bromide and chloride.[11][12]
Experimental Protocols
All Grignard reactions must be conducted under strictly anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon), as the reagents react readily with protic compounds like water.[6][13]
Protocol 1: Synthesis of Vinylmagnesium Bromide
This protocol is a standard laboratory procedure for generating this compound.
-
Apparatus Setup: A three-necked, oven-dried flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Magnesium turnings are added to the flask.
-
Solvent Addition: Anhydrous THF is added to cover the magnesium.[10]
-
Initiation: A small amount of the vinyl bromide solution (dissolved in THF) is added to the flask. The reaction is often initiated by gentle warming or the addition of an iodine crystal.
-
Addition: Once the reaction begins (indicated by bubbling and a gentle reflux), the remaining vinyl bromide solution is added dropwise from the dropping funnel at a rate that maintains a steady reflux.[10]
-
Completion: After the addition is complete, the mixture is typically refluxed for an additional 30-60 minutes to ensure full conversion. The resulting grey-to-brown solution is the this compound reagent.[1][10]
Protocol 2: Synthesis of Vinylmagnesium Chloride
This protocol is adapted for the lower reactivity and gaseous state of vinyl chloride.
-
Apparatus Setup: A similar three-necked flask setup is used, but the dropping funnel is replaced with a gas dispersion tube that extends below the solvent surface.
-
Activation: Magnesium turnings in anhydrous THF are activated more aggressively, for example, by adding a few drops of ethyl bromide and iodine crystals and warming until the color fades.[7]
-
Addition: Vinyl chloride gas is bubbled through the stirred magnesium suspension. The reaction temperature is typically maintained between 50-60°C to facilitate the reaction.[7]
-
Completion: The flow of vinyl chloride is continued until the magnesium is consumed. The reaction progress can be monitored by the uptake of the gas. The resulting solution is vinylmagnesium chloride.
Mandatory Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. westlake.com [westlake.com]
- 3. osha.gov [osha.gov]
- 4. Table 4-2, Physical and Chemical Properties of Vinyl Chloride - Toxicological Profile for Vinyl Chloride - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. wwz.cedre.fr [wwz.cedre.fr]
- 6. This compound|Grignard Reagent for Synthesis [benchchem.com]
- 7. US2959597A - Vinyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 8. Reaction between grignard reagent with vinyl chloride | Filo [askfilo.com]
- 9. leah4sci.com [leah4sci.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Grignard reaction - Wikipedia [en.wikipedia.org]
The Regioselectivity of Vinylmagnesium Bromide Addition to Enones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The addition of organometallic reagents to α,β-unsaturated ketones (enones) is a cornerstone of organic synthesis, offering a powerful method for carbon-carbon bond formation. However, the regioselectivity of this reaction—whether the nucleophile adds directly to the carbonyl carbon (1,2-addition) or to the β-carbon (1,4-conjugate addition)—is a critical consideration that dictates the final product. This guide provides an objective comparison of the regioselectivity of vinylmagnesium bromide addition to enones under both uncatalyzed and copper-catalyzed conditions, supported by experimental data and detailed protocols.
Uncatalyzed vs. Copper-Catalyzed Addition: A Head-to-Head Comparison
The addition of this compound to enones can be effectively steered toward either 1,2- or 1,4-addition by the presence or absence of a copper(I) catalyst. In the absence of a catalyst, the "hard" nature of the Grignard reagent typically leads to a preference for 1,2-addition. Conversely, the introduction of a catalytic amount of a copper(I) salt generates a "softer" organocuprate species in situ, which overwhelmingly favors 1,4-conjugate addition.
This dramatic shift in regioselectivity is a powerful tool for synthetic chemists, allowing for the selective formation of either allylic alcohols or β-vinyl ketones from the same starting materials.
Quantitative Data Summary
The following table summarizes the typical product distribution for the addition of this compound to the model enone, cyclohexenone.
| Catalyst | Product Type | Product Ratio (1,2:1,4) | Yield (%) |
| None | 1,2-Addition | Predominantly 1,2 | 95% (of 1,2-product)[1] |
| Copper(I) Chloride (CuCl) | 1,4-Addition | Predominantly 1,4 | High (specific yield varies) |
Reaction Pathways
The two reaction pathways can be visualized as follows:
Caption: Reaction pathways for this compound addition to an enone.
Experimental Protocols
Preparation of this compound
A detailed procedure for the preparation of this compound is available in Organic Syntheses.[2] The following is a summary of the key steps:
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, place the magnesium turnings.
-
Add enough anhydrous THF to cover the magnesium.
-
Initiate the reaction by adding a small amount of vinyl bromide.
-
Once the reaction has started, add the remaining vinyl bromide, dissolved in THF, dropwise at a rate that maintains a moderate reflux.
-
After the addition is complete, continue to stir the mixture at room temperature to ensure complete reaction.
Uncatalyzed 1,2-Addition to Cyclohexenone
This protocol is adapted from general procedures for Grignard reactions.[3]
Materials:
-
This compound solution in THF
-
Cyclohexenone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve cyclohexenone in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.
-
Slowly add the this compound solution dropwise to the stirred solution of cyclohexenone.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-vinylcyclohex-2-en-1-ol.
Copper(I)-Catalyzed 1,4-Conjugate Addition to Cyclohexenone
This protocol is adapted from established procedures for copper-catalyzed conjugate additions of Grignard reagents.[4]
Materials:
-
This compound solution in THF
-
Cyclohexenone
-
Copper(I) chloride (CuCl)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend copper(I) chloride in anhydrous diethyl ether and cool the mixture to -20 °C.
-
Slowly add the this compound solution dropwise to the stirred CuCl suspension. Stir the mixture for 30 minutes at -20 °C to form the organocuprate reagent.
-
In a separate flame-dried flask, dissolve cyclohexenone in anhydrous diethyl ether and cool to -78 °C.
-
Transfer the prepared organocuprate solution to the cyclohexenone solution via cannula at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature.
-
Quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-vinylcyclohexan-1-one.
Experimental Workflow
The general workflow for conducting these comparative experiments is outlined below.
References
A Comparative Guide to Greener Alternatives for Vinyl Bromide in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The landscape of organic synthesis is continually evolving, driven by the dual needs for efficiency and sustainability. Vinyl bromide, a versatile C2 building block, has long been a staple in forming carbon-carbon and carbon-heteroatom bonds, particularly in transition-metal-catalyzed cross-coupling reactions. However, its high volatility, gaseous state at room temperature (boiling point: 15.8 °C), and classification as a suspected human carcinogen present significant handling and environmental challenges. This guide provides a comprehensive comparison of greener, safer, and more practical alternatives to vinyl bromide, focusing on their performance in key synthetic transformations, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison of Vinylating Agents
The selection of an appropriate vinylating agent is critical and depends on factors such as substrate scope, functional group tolerance, reaction conditions, and safety profile. Below is a comparative summary of vinyl bromide and its greener alternatives in the Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole (B123540) as a representative substrate.
| Vinylating Agent | Reagent Class | Typical Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Vinyl Bromide | Organohalide | Pd catalyst, base, solvent (e.g., THF, Toluene) | Variable, often high but substrate-dependent | High reactivity | Gas, toxic, carcinogenic, difficult to handle |
| Potassium Vinyltrifluoroborate | Organoboron | PdCl₂(dppf), Cs₂CO₃, THF/H₂O, 80 °C, 12 h | 72[1] | Air- and moisture-stable solid, low toxicity, easy to handle | Requires stoichiometric base, potential for exothermic reactions[2] |
| Vinyl Tosylates | Vinyl Sulfonate | Pd(OAc)₂, PCy₃, K₃PO₄, Dioxane/H₂O, 110 °C, 2 h | Good to excellent[3][4] | Stable liquids or solids, good reactivity | Synthesis can involve hazardous reagents |
| Vinyl Acetate (B1210297) | Vinyl Ester | Pd(OAc)₂, P(o-tol)₃, Et₃N, CH₃CN, 100 °C, 24 h | ~60-70[5] | Inexpensive, readily available liquid, low toxicity | Generally lower reactivity than other alternatives |
In-Depth Analysis of Green Alternatives
Potassium Vinyltrifluoroborate: The Stable and Safe Workhorse
Potassium vinyltrifluoroborate has emerged as a leading green alternative to vinyl bromide due to its exceptional stability and ease of handling. It is a crystalline solid that is stable to both air and moisture, eliminating the need for specialized handling techniques required for gaseous vinyl bromide.[1]
Performance Data:
In Suzuki-Miyaura cross-coupling reactions, potassium vinyltrifluoroborate demonstrates excellent performance across a wide range of aryl and heteroaryl electrophiles. For example, the reaction with 4-bromoacetophenone yields the corresponding styrene (B11656) in 85% yield.[6] It is compatible with various functional groups, including ketones, esters, and nitriles.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Potassium Vinyltrifluoroborate [6]
-
Reaction Setup: A sealable reaction tube is charged with 4-bromoacetophenone (1.00 mmol), potassium vinyltrifluoroborate (1.00 mmol), cesium carbonate (3.00 mmol), palladium(II) chloride (0.02 mmol), and triphenylphosphine (B44618) (0.06 mmol).
-
Reagents Addition: A 9:1 mixture of THF and water (2 mL) is added to the tube.
-
Reaction Conditions: The tube is sealed and heated to 85 °C for 22 hours with stirring.
-
Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with dichloromethane. The combined organic layers are concentrated, and the crude product is purified by silica (B1680970) gel chromatography to yield 1-(4-vinylphenyl)ethanone.
Green Chemistry Metrics:
-
Atom Economy: For the coupling of bromobenzene (B47551) and potassium vinyltrifluoroborate to form styrene, the atom economy is a significant improvement over reactions involving more complex organometallic reagents.
-
E-Factor: The use of a stable solid reagent and the potential for recycling the palladium catalyst can lead to a lower E-factor compared to processes that generate more waste.
Vinyl Sulfonates (Tosylates and Triflates): The Reactive and Versatile Alternatives
Vinyl sulfonates, such as vinyl tosylates and triflates, are highly effective vinylating agents in a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[3][7][8] They are typically stable liquids or solids with higher boiling points than vinyl bromide, making them easier and safer to handle.
Performance Data:
Vinyl tosylates have been successfully coupled with a range of aryl and vinyl boronic acids in high yields. For instance, the Suzuki-Miyaura coupling of various arylboronic acids with monofluorovinyl tosylate proceeds in excellent yields, demonstrating broad functional group tolerance.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of an Arylboronic Acid with a Vinyl Tosylate [3]
-
Reaction Setup: A reaction vessel is charged with the aryl tosylate (1.0 mmol), the arylboronic acid (2.0 mmol), and potassium phosphate (B84403) (3.0 mmol).
-
Catalyst Addition: Palladium(II) acetate (2 mol %) and the appropriate phosphine (B1218219) ligand (e.g., L2, 4 mol %) are added.
-
Reaction Conditions: tert-Amyl alcohol (2 mL) is added, and the mixture is heated to 110 °C for 2 hours.
-
Workup and Purification: The reaction mixture is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by chromatography.
Vinyl Acetate: The Economical and Readily Available Option
Vinyl acetate is an inexpensive and widely available liquid reagent that can serve as a vinyl source in cross-coupling reactions, particularly the Heck reaction.[6][8] Its low toxicity and ease of handling make it an attractive green alternative.
Performance Data:
While generally less reactive than other alternatives, vinyl acetate can effectively participate in Heck reactions with aryl halides to produce substituted styrenes. Yields are typically moderate to good, depending on the substrate and reaction conditions.
Experimental Protocol: Heck Reaction of 4-Bromophenol (B116583) with Styrene (as a model for vinyl acetate reactivity)
-
Reaction Setup: A solution of 4-bromophenol (8.7 mmol) in triethylamine (B128534) (10 mL) is prepared in a reaction flask.
-
Reagents Addition: Styrene (10.8 mmol), tri(o-tolyl)phosphine (0.52 mmol), and palladium(II) acetate (0.087 mmol) are added at room temperature.
-
Reaction Conditions: The mixture is stirred overnight at 100 °C under a nitrogen atmosphere.
-
Workup and Purification: The cooled reaction mixture is added to 1 M HCl (aq.). The aqueous phase is extracted with diethyl ether. The combined organic layers are dried, concentrated, and the product is purified.
Visualizing the Synthesis: Pathways and Workflows
To further clarify the synthetic processes, the following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and experimental workflows.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bilder.buecher.de [bilder.buecher.de]
- 3. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of Vinylmagnesium Bromide: A Step-by-Step Guide
Vinylmagnesium bromide, a Grignard reagent, is a highly reactive organometallic compound essential in organic synthesis for creating new carbon-carbon bonds.[1] However, its high reactivity also poses significant safety hazards, including flammability, corrosivity, and a violent reaction with water and air.[1][2][3] Proper handling and disposal are critical to mitigate risks in a laboratory setting. This guide provides detailed procedures for the safe quenching and disposal of this compound.
Immediate Safety and Handling Precautions
A thorough risk assessment must be completed before working with this compound.[1] The primary hazards are associated with its spontaneous and highly exothermic reactivity with air and moisture, as well as the flammability of the ethereal solvents in which it is typically supplied.[1][2][3][4]
Engineering Controls:
-
All work must be conducted in a certified chemical fume hood.[2][5][6]
-
For large-scale operations, use of a glove box under an inert atmosphere (Nitrogen or Argon) is recommended.[1]
Administrative Controls:
-
Notify all other laboratory personnel in the vicinity.[2]
-
Ensure a proper fire extinguisher (dry chemical-based, such as Met-L-X or dry sand) is readily accessible. NEVER use water or carbon dioxide fire extinguishers. [2][5]
Personal Protective Equipment (PPE): The following PPE must be worn at all times:
-
Flame-resistant lab coat.[6]
-
A combination of fire-resistant liners and chemical-resistant disposable gloves (e.g., nitrile).[5]
Step-by-Step Disposal Protocol
The primary method for disposing of unreacted or waste this compound is by carefully quenching the reagent to neutralize its reactivity. This process must be performed with caution due to the highly exothermic nature of the reaction.
Experimental Protocol: Quenching of Excess this compound
-
Preparation:
-
Ensure the reaction flask containing the this compound is securely clamped within a chemical fume hood.
-
Place the flask in an ice-water bath to help control the reaction temperature.[7]
-
Have a non-flammable quenching agent ready in a separate addition funnel. Milder quenching agents are preferred to control the reaction rate.[1]
-
-
Quenching Procedure:
-
With vigorous stirring, slowly and dropwise, add the quenching agent to the this compound solution.[7]
-
Respect the induction period! There may be a delay of several seconds before the reaction begins.[7] Adding the quenching agent too quickly can lead to a violent, uncontrolled reaction.[7]
-
Continue the slow addition until the vigorous reaction ceases.
-
Once the initial vigorous reaction has subsided, a more protic source like dilute acid or water can be slowly added to ensure all the Grignard reagent is consumed.[7] Avoid using strong or concentrated acids, as they can react with residual magnesium to produce highly flammable hydrogen gas.[8]
-
-
Neutralization and Waste Collection:
-
After the quenching is complete, the resulting solution should be neutralized. The pH can be adjusted using sodium bicarbonate or dilute acid as needed.[9]
-
The final aqueous solution and any solid residues must be collected as hazardous waste.[5][10]
-
Label the waste container clearly with its contents.[10][11][12] Do not mix with incompatible waste streams.[5]
-
Quantitative Data Summary
For safe and effective quenching, the choice and amount of quenching agent are critical. The following table summarizes common quenching agents and their relevant properties.
| Quenching Agent | Molarity/Concentration | Key Considerations | Recommended For |
| Isopropanol (B130326) | N/A | Less vigorous reaction than water. | Initial quenching of small to moderate quantities.[1] |
| Saturated Aqueous NH₄Cl | Saturated Solution | Milder and less exothermic than water or dilute acids.[1] | Quenching reactions with sensitive substrates.[1] |
| 10% Sulfuric Acid | 10% v/v | Use only after initial quenching with a less reactive agent.[7] | Ensuring complete neutralization.[7] |
| Water | N/A | Can be very vigorous and exothermic; potential for splashing.[7] | Use with extreme caution and slow, dropwise addition.[7] |
Disposal of Empty Containers
Empty containers that held this compound must also be decontaminated before disposal.
-
Leave the empty, uncapped container in the back of the fume hood for several hours to allow any residue to slowly react with atmospheric moisture.[2]
-
Carefully and slowly add isopropanol to the container to quench any remaining residue.[2]
-
Follow with a rinse of methanol, and then a final rinse with water.[2]
-
The rinsates must be collected and disposed of as hazardous waste.[5]
-
After triple rinsing, the container labels should be defaced, and it can be disposed of in the appropriate glass or plastic recycling bin.[13]
Disposal Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. research.uga.edu [research.uga.edu]
- 4. fishersci.com [fishersci.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. acs.org [acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. odu.edu [odu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. canterbury.ac.nz [canterbury.ac.nz]
Personal protective equipment for handling Vinylmagnesium bromide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Vinylmagnesium bromide. It is intended for researchers, scientists, and professionals in drug development who work with this highly reactive Grignard reagent.
Hazard Identification and Chemical Properties
This compound is a highly reactive, flammable, and corrosive organometallic compound.[1][2] It reacts violently with water and is sensitive to air and light.[3][4] It is typically supplied as a solution in a solvent like tetrahydrofuran (B95107) (THF), which is also highly flammable and can form explosive peroxides.[2][3][4]
Summary of Chemical and Safety Data:
| Property | Data | Citations |
| Chemical Name | This compound | [5] |
| CAS Number | 1826-67-1 | [2] |
| Molecular Formula | C₂H₃BrMg | [4] |
| Molecular Weight | 131.27 g/mol | [4] |
| Appearance | Gray to brown-black liquid solution | [2][3] |
| Primary Hazards | Highly flammable, Water-reactive (liberates flammable gases), Corrosive (causes severe skin and eye burns), Air and light sensitive | [2][3][6] |
| Solvent | Typically Tetrahydrofuran (THF) | [2][4] |
| NFPA 704 Rating | Health: 3, Flammability: 3, Instability: 2, Special: W (Water-reactive) | [3] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound to mitigate its significant hazards.
Required Personal Protective Equipment:
| Body Part | Required PPE | Citations |
| Eye/Face | Chemical safety goggles that are tightly sealed and a full-face shield must be worn to protect against splashes and burns. | [1][3] |
| Hands | Impervious gloves are required. Butyl rubber or nitrile rubber gloves are recommended. Always inspect gloves for integrity before use. | [1] |
| Body | A flame-retardant lab coat must be worn over personal clothing. An apron made of a chemically resistant material is also recommended. | [1][3] |
| Respiratory | All handling must be performed in a certified chemical fume hood.[3] If there is a risk of exceeding exposure limits, a NIOSH/MSHA approved respirator should be used.[3][7] |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict, step-by-step protocol is crucial for the safe handling of this reagent.
Step 1: Pre-Operational Safety Checks
-
Verify Fume Hood Operation : Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
Inert Atmosphere : Prepare an inert atmosphere (Nitrogen or Argon) for the reaction setup. This compound is air-sensitive.[4]
-
Clear Workspace : Keep the work area clear of all incompatible materials, especially water, alcohols, and other protic solvents.[8]
-
Emergency Equipment : Confirm that a Class D fire extinguisher (for flammable metals), safety shower, and eyewash station are immediately accessible.[1][3] Do NOT use water-based extinguishers.[3]
-
Grounding : Ensure all equipment is properly grounded to prevent static discharge, which can ignite flammable vapors.[3][8]
Step 2: Handling and Dispensing
-
Don PPE : Put on all required PPE as detailed in the table above.
-
Inert Gas Blanket : Before opening, ensure the reagent bottle is under a positive pressure of an inert gas if possible.
-
Transferring the Reagent : Use a syringe or cannula that has been purged with inert gas to transfer the this compound solution. All glassware used must be flame-dried or oven-dried to ensure it is free of moisture.[1]
-
Controlled Addition : Add the reagent to the reaction mixture slowly and in a controlled manner to manage any exothermic reaction.[1]
Step 3: Post-Handling and Storage
-
Secure Container : Tightly seal the reagent bottle under an inert atmosphere.
-
Proper Storage : Store the container in a cool, dry, and well-ventilated area designated for flammable and water-reactive materials.[1][3] The storage area should be separate from oxidizing agents and acids.[8]
-
Peroxide Check : Containers should be dated upon opening and periodically tested for the presence of peroxides, as the THF solvent can form them.[3][8] If crystals are observed, this could indicate dangerous peroxide formation; do not move the container and seek professional assistance.[3][8]
-
Decontamination : Decontaminate any equipment that came into contact with the reagent following established laboratory procedures.
-
Hand Washing : Wash hands thoroughly with soap and water after the procedure is complete.[6]
Emergency and Disposal Plan
Spill Response Protocol:
-
Evacuate : Immediately alert personnel in the vicinity and evacuate the area if the spill is large.
-
Isolate : Isolate the spill area and remove all sources of ignition.[3][6]
-
Containment : Do NOT use water.[3] Cover the spill with an inert absorbent material such as dry sand, vermiculite, or clay.[3][6]
-
Collection : Use non-sparking tools to carefully collect the absorbed material into a designated, labeled container for hazardous waste.[6]
-
Ventilation : Ensure the area is well-ventilated.
Waste Disposal Plan:
-
Quenching Unused Reagent : Unused or excess this compound must be quenched carefully. This is a hazardous procedure that should only be performed by trained personnel. A common method involves the slow, controlled addition of the Grignard reagent to a stirred, cooled solution of a less reactive solvent like isopropanol, followed by a more reactive one like ethanol, and finally, very carefully, water.
-
Hazardous Waste Stream : All waste material, including quenched reagent and contaminated absorbents, must be disposed of as hazardous waste.[6] Follow all local, state, and federal regulations for hazardous waste disposal.[3]
First Aid Measures:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][3]
-
Skin Contact : Immediately remove contaminated clothing.[6] If water-reactive products are on the skin, they should be covered with a light oil.[3] Otherwise, flush the skin with plenty of water. Seek medical attention if irritation persists.[3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][3]
Visual Workflow for Safe Handling
The following diagram outlines the critical steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound | 1826-67-1 [chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
